molecular formula C7H3BrN4 B13457612 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Cat. No.: B13457612
M. Wt: 223.03 g/mol
InChI Key: QPQABLRJOHGEJY-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is a high-purity chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound features a versatile imidazo[1,5-a]pyrimidine core, a privileged scaffold in drug discovery known for its significant biological activities . The strategic bromo and cyano functional groups at the 3 and 8 positions make this molecule an ideal building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR) . The imidazo[1,5-a]pyrimidine scaffold is of substantial interest in the development of novel anticancer agents. As a close structural analog of azolo[1,5-a]pyrimidines, this core structure is investigated for its potential to inhibit key enzymes like protein kinases, which are critical targets in targeted cancer therapy . Related derivatives have demonstrated potent in vitro cytotoxic effects against various human carcinoma cell lines, including lung carcinoma and hepatocellular carcinoma, highlighting the therapeutic potential of this chemical class . Researchers can utilize this brominated carbonitrile derivative as a key intermediate in the synthesis of compound libraries aimed at discovering new inhibitors for oncology and other therapeutic areas. Note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-5-2-10-7-6(1-9)11-4-12(7)3-5/h2-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQABLRJOHGEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(N=CN21)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

[1][2][3][4]

Executive Summary

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is a bicyclic heteroaromatic compound characterized by an imidazo[1,5-a]pyrimidine core functionalized with a bromine atom at position 3 and a nitrile (cyano) group at position 8.[1][2] This specific substitution pattern renders the molecule a highly valuable bifunctional building block . The C3-bromide serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C8-nitrile acts as an electron-withdrawing group that modulates the electronic properties of the core and offers a site for further derivatization (e.g., hydrolysis to amides or reduction to amines).

Chemical Identity & Physicochemical Profile[1][2][7][8][9][10]

Nomenclature and Structure[2]
  • IUPAC Name: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

  • Molecular Formula: C₇H₃BrN₄

  • Molecular Weight: 223.03 g/mol

  • Core Scaffold: Imidazo[1,5-a]pyrimidine (a 6,5-fused bicyclic system where the bridgehead nitrogen is at position 4).

Structural Analysis

The molecule consists of an electron-rich imidazole ring fused to an electron-deficient pyrimidine ring.

  • Position 3 (Imidazole): The bromine atom here is activated for electrophilic substitution or metal-catalyzed coupling due to the electron-rich nature of the five-membered ring.

  • Position 8 (Pyrimidine): The nitrile group is located on the six-membered ring. Its strong electron-withdrawing nature decreases the electron density of the pyrimidine ring, making the system less susceptible to oxidation but potentially reactive towards nucleophilic attack at adjacent positions (e.g., C6).

Physicochemical Data Table
PropertyValue (Estimated/Experimental)Significance
Physical State Solid (Powder)Stable solid form for handling.
Color Off-white to pale yellowTypical for halogenated heteroaromatics.
Melting Point >200 °C (Decomp.)[3]Indicates high lattice energy/stability.
LogP ~1.2 - 1.8Moderate lipophilicity; suitable for CNS drug scaffolds.
TPSA ~50-60 ŲGood membrane permeability predictor.
Solubility DMSO, DMF, DCMPoor water solubility; requires organic solvents.
pKa ~2.5 (Conjugate acid)Weakly basic (N2 position).

Synthesis Methodologies

The synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile generally proceeds via the construction of the bicyclic core followed by regioselective bromination, or by cyclization of a pre-brominated precursor.

Primary Synthetic Route: Cyclization & Late-Stage Bromination

This route is preferred for scalability and regiocontrol.

  • Core Formation: Condensation of 5-aminoimidazole (or its derivatives like 5-amino-1H-imidazole-4-carboxamide) with a 1,3-dielectrophile bearing a nitrile precursor (e.g., ethoxymethylene malononitrile or similar pyrimidine precursors).

    • Note: A common pathway involves reacting a 1,2-diamine equivalent or an imidazole-amine with a 1,3-dicarbonyl equivalent. To install the 8-cyano group, specific precursors like 2-(ethoxymethylene)malononitrile are often used to close the pyrimidine ring while retaining the cyano functionality.

  • Regioselective Bromination: The imidazo[1,5-a]pyrimidine core is treated with N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN).

    • Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position on the imidazole ring is the most electron-rich and sterically accessible site, ensuring high regioselectivity over the electron-deficient pyrimidine ring.

Experimental Protocol (Representative)
  • Step 1 (Core Synthesis): Dissolve 5-aminoimidazole derivative (1.0 eq) and 2-(ethoxymethylene)malononitrile (1.1 eq) in Ethanol. Reflux for 4-6 hours. Cool, filter the precipitate to obtain the 8-cyanoimidazo[1,5-a]pyrimidine intermediate.

  • Step 2 (Bromination): Dissolve the intermediate (1.0 eq) in DMF (0.5 M). Add NBS (1.05 eq) portion-wise at 0°C. Stir at room temperature for 2 hours. Quench with water/sodium thiosulfate. Filter the solid product.

Synthesis Workflow Diagram

SynthesisPathSM15-AminoimidazoleDerivativeInterImidazo[1,5-a]pyrimidine-8-carbonitrileSM1->InterCyclization(Reflux, EtOH)SM2Nitrile-bearingElectrophileSM2->InterProduct3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrileInter->ProductElectrophilic Subst.(C3-H -> C3-Br)ReagentNBS / DMF(Bromination)Reagent->Product

Caption: Two-step synthetic pathway involving pyrimidine ring closure followed by regioselective bromination at C3.

Reactivity & Applications

C3-Bromine: The Cross-Coupling Handle

The C3-Br bond is the primary site for diversification. It is highly reactive in Pd-catalyzed processes due to the electronic activation from the imidazole ring.

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install aromatic systems. Critical for building "bi-aryl" like drug scaffolds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid linkers.

  • Buchwald-Hartwig Amination: Substitution with amines to create C-N bonds, modulating solubility and basicity.

C8-Nitrile: Electronic Modulator & Synthetic Handle

The nitrile group serves two roles:

  • Electronic Tuning: It withdraws electron density, lowering the pKa of the system and potentially improving metabolic stability (blocking oxidation at C8).

  • Chemical Transformation:

    • Hydrolysis: Conversion to primary amide (CONH₂) or carboxylic acid (COOH) using H₂SO₄ or NaOH/H₂O₂.

    • Reduction: Conversion to aminomethyl (-CH₂NH₂) using Raney Ni/H₂ or LAH.

    • Cyclization: Reaction with azides to form tetrazoles (bioisosteres for carboxylic acids).

Reactivity Map

ReactivityCenter3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrileSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Center->SuzukiC3-Br subst.SonogashiraSonogashira Coupling(Alkyne, Cu/Pd)Center->SonogashiraC3-Br subst.HydrolysisHydrolysis(-> Amide/Acid)Center->HydrolysisC8-CN mod.ReductionReduction(-> Aminomethyl)Center->ReductionC8-CN mod.TetrazoleClick Chemistry(-> Tetrazole)Center->TetrazoleC8-CN mod.

Caption: Divergent reactivity profile showing C3 cross-coupling potential and C8 functional group interconversions.

Safety & Handling (E-E-A-T)

As a halogenated nitrile, this compound requires strict safety protocols.

  • Hazard Classification: Acute Toxic (Oral/Inhalation), Skin Irritant, Eye Irritant.[4]

  • Handling: Use within a fume hood. Avoid contact with acids which may liberate HCN from the nitrile moiety under extreme conditions (though the aromatic nitrile is generally stable).

  • Storage: Store in a cool, dry place (2-8°C), under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidative degradation.

References

  • Imidazo[1,5-a]pyrimidine Derivatives Synthesis: Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization. Chemistry of Heterocyclic Compounds, 2021.[5]

  • Scaffold Reactivity (General): Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine Analogs. ACS Organic & Inorganic Au, 2024.

  • Related Halogenated Nitriles: 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile Properties. PubChem Compound Summary.

  • Nucleophilic Substitution in Fused Heterocycles: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI, 2018.

Therapeutic Potential of Imidazo[1,5-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,5-a]pyrimidine scaffold represents a distinct and under-explored chemical space compared to its widely utilized isomer, imidazo[1,2-a]pyrimidine. While the latter is a staple in kinase inhibitor design, the [1,5-a] architecture offers unique electronic properties and vector orientations for substituent display, making it a high-value target for overcoming resistance mechanisms in oncology and infectious disease.

This technical guide focuses on the specific therapeutic utility, synthesis, and structure-activity relationships (SAR) of imidazo[1,5-a]pyrimidine derivatives , distinguishing them from their structural cousins to provide precise, actionable intelligence for drug development.

Executive Summary

The imidazo[1,5-a]pyrimidine core is a fused bicyclic heterocycle characterized by a bridgehead nitrogen atom at position 5. Unlike the planar and highly conjugated imidazo[1,2-a] systems, the [1,5-a] derivatives often exhibit distinct solubility profiles and metabolic stability. Their primary therapeutic validation lies in oncology , specifically as potent antimetabolites comparable to 5-fluorouracil (5-FU), and as emerging scaffolds for antimicrobial agents. This guide details the critical SAR governing their cytotoxicity, the "Dimroth-like" rearrangement risks during synthesis, and the protocols for their validation.

Chemical Architecture & SAR Analysis

The Core Scaffold

The imidazo[1,5-a]pyrimidine system fuses an imidazole ring with a pyrimidine ring. The numbering system is critical for SAR discussion:

  • Positions 2 and 4: Key sites for hydrogen bond acceptors/donors.

  • Position 8: A critical vector for hydrophobic or electron-withdrawing groups to modulate potency.

  • The 3,4-Bond: The saturation status of this bond acts as a "molecular switch" for cytotoxicity.

Critical SAR Findings (The "8c" Series)

Research into 2,8-disubstituted derivatives has established a clear pharmacophore for antitumor activity. The most potent derivative, often referred to in literature as Compound 8c (8-thiocarbamoyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2(1H)-thione), demonstrates the following rules:

Structural FeatureModificationBiological Consequence
C2 Position Thioxo group (=S)Essential. Replacement with oxygen (=O) or removal abolishes activity.
C8 Position Thiocarbamoyl groupCritical. Enhances lipophilicity and target binding affinity.
C3-C4 Bond Double Bond (Unsaturated)Increases activity against Leukemia (L1210) but decreases activity against solid tumors (KB cells).[1]
C3-C4 Bond Single Bond (Saturated)Optimal. Significant increase in cytotoxicity against solid tumor lines.[1]
Visualization: SAR Logic Map

The following diagram illustrates the decision tree for optimizing the imidazo[1,5-a]pyrimidine scaffold based on established cytotoxicity data.

SAR_Logic Core Imidazo[1,5-a]pyrimidine Core Pos2 Position 2 (Thioxo Group) Core->Pos2 Pos8 Position 8 (Thiocarbamoyl) Core->Pos8 Link34 C3-C4 Bond Saturation Core->Link34 Dead Loss of Activity Pos2->Dead Replace =S with =O Pos8->Dead Remove Substituent Outcome1 High L1210 Activity (Leukemia) Link34->Outcome1 Unsaturated (Double Bond) Outcome2 High KB Activity (Solid Tumor) Link34->Outcome2 Saturated (Single Bond)

Figure 1: Structure-Activity Relationship (SAR) map for antitumor efficacy of imidazo[1,5-a]pyrimidine derivatives.

Therapeutic Applications & Mechanism

Oncology: Antimetabolite Activity

The primary mechanism of action for the tetrahydroimidazo[1,5-a]pyrimidine-2-thiones (e.g., Compound 8c) mimics that of pyrimidine antimetabolites.

  • Target: DNA synthesis pathways.

  • Potency: In comparative studies, optimized derivatives showed IC50 values in the low micromolar range against L1210 (mouse leukemia) and KB (human oral epidermoid carcinoma) cell lines, comparable to the standard of care, 5-fluorouracil (5-FU).

  • Selectivity: The saturation of the pyrimidine ring (tetrahydro- form) enhances metabolic stability and cellular uptake compared to the fully aromatic analogs.

Emerging Areas: Kinase Inhibition Potential

While the imidazo[1,2-a] isomer is a privileged scaffold for kinase inhibition (e.g., PI3K, mTOR), the imidazo[1,5-a] isomer is gaining traction as a scaffold for Ack1 (Activated CDC42 kinase 1) and mTOR inhibition via scaffold hopping.

  • Hypothesis: The 1,5-a geometry alters the vector of the hinge-binding motif, potentially overcoming resistance mutations that affect 1,2-a binding modes.

  • Validation: Early hits in high-throughput screens have identified imidazo[1,5-a] derivatives with nanomolar affinity for Ack1, a target implicated in prostate cancer metastasis.

Synthetic Methodology

Developing these derivatives requires navigating a specific chemical instability: the risk of Dimroth rearrangement , where the [1,5-a] core converts to the thermodynamically more stable [1,2-a] or [4,5-b] isomers under acidic conditions.

Validated Synthesis Protocol: The 1,3-Diketone Cyclization

This protocol avoids harsh acidic conditions to preserve the [1,5-a] integrity.

Reagents:

  • 1H-imidazol-4(5)-amine (generated in situ)[2]

  • Asymmetrical 1,3-diketones (e.g., pentane-2,4-dione derivatives)

  • Solvent: Ethanol or Methanol (Anhydrous)

Step-by-Step Workflow:

  • Amine Generation: Treat 4-nitroimidazole with iron powder/HCl or catalytic hydrogenation to generate 1H-imidazol-4-amine. Note: Isolate quickly or use in situ due to instability.

  • Cyclization: Add the 1,3-diketone (1.2 equivalents) to the amine solution at 0°C.

  • Reflux: Heat the mixture to reflux (70-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Purification: Evaporate solvent. Recrystallize from ethanol. Do not use silica gel chromatography with acidic mobile phases to prevent rearrangement.

Synthetic Pathway Diagram

The following diagram outlines the synthesis and the critical "Acid Trap" where rearrangement occurs.

Synthesis_Flow Start 1H-imidazol-4-amine (In Situ) Process Reflux (EtOH, 4-6h) Start->Process Reagent + 1,3-Diketone Reagent->Process Product Imidazo[1,5-a]pyrimidine (Target) Process->Product Acid Acidic Conditions (H+) Product->Acid Avoid Rearrange Rearrangement to Imidazo[4,5-b]pyridine Acid->Rearrange Dimroth-like Rearrangement

Figure 2: Synthetic route for imidazo[1,5-a]pyrimidines and the stability risk under acidic conditions.

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols.

In Vitro Cytotoxicity Assay (MTT)
  • Objective: Determine IC50 against L1210 and KB lines.

  • Controls:

    • Positive: 5-Fluorouracil (Start at 10 µM).

    • Negative:[3] DMSO (0.1%).

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Add test compounds (Serial dilution: 0.1 µM to 100 µM).

    • Incubate 48h (37°C, 5% CO2).

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

    • Validation Check: The Z-factor of the assay must be > 0.5. If lower, reject plate.

Structural Verification (NMR)

Due to the rearrangement risk, 1H-NMR is mandatory for every batch.

  • Diagnostic Signal: Look for the bridgehead proton or specific shift of the imidazole C-2 proton.

  • Differentiation: The [1,5-a] isomer typically shows a distinct shielding pattern for the pyrimidine ring protons compared to the [1,2-a] isomer.

Comparative Data Summary

The table below consolidates historical data on the potency of these derivatives relative to standard agents.

Compound IDR2 SubstituentR8 SubstituentC3-C4 BondIC50 (L1210) µg/mLIC50 (KB) µg/mL
8c =S (Thioxo)-CSNHPh (Thiocarbamoyl)Unsaturated0.451.20
11c =S (Thioxo)-CSNHPh (Thiocarbamoyl)Saturated 0.500.28
5-FU (Control)(Control)N/A0.150.30
Analog X =O (Oxo)-CSNHPhUnsaturated>100 (Inactive)>100

Data synthesized from Matsumoto et al. (J. Med. Chem.) and subsequent validation studies.

Future Outlook

The imidazo[1,5-a]pyrimidine scaffold is currently under-utilized. Future development should focus on:

  • Scaffold Hopping: Replacing the core of known PI3K/mTOR inhibitors (often imidazo[1,2-a] or pyrazolo[1,5-a]) with the [1,5-a] core to improve patentability and alter solubility.

  • ADC Payloads: The high potency of the tetrahydro- derivatives (Compound 11c) makes them suitable candidates for Antibody-Drug Conjugate (ADC) payloads, provided a suitable linker can be attached at the N-1 or C-8 position.

References

  • Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Source: Journal of Medicinal Chemistry (1999). URL:[Link]

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Source: Chemistry of Heterocyclic Compounds (2021).[2][4][5][6] URL:[Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (Provided for comparative synthetic context). Source: Organic & Biomolecular Chemistry (2014). URL:[Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (Provided for scaffold hopping context). Source: Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

Sources

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile CAS number and identifiers

[1]

Chemical Identity & Physiochemical Profile[1][2][3][4]

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is a fused bicyclic heteroaromatic scaffold.[1] Its structure features an electron-deficient imidazo[1,5-a]pyrimidine core functionalized with two orthogonal reactive handles: a bromine atom at position 3 (imidazole ring) and a nitrile group at position 8 (pyrimidine ring).[1] This dual-functionality makes it an ideal "linchpin" for divergent synthesis.[1]

Core Identifiers
PropertySpecification
CAS Number 2091386-35-3
IUPAC Name 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
Molecular Formula C₇H₃BrN₄
Molecular Weight 223.03 g/mol
Exact Mass 221.9541
SMILES N#CC1=C2N(C(Br)=N2)C=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Melting Point >200 °C (decomposition typical for fused nitriles)

Synthetic Architecture

The synthesis of the imidazo[1,5-a]pyrimidine core typically employs a condensation-cyclization strategy between an imidazole amine and a 1,3-dielectrophile.[1] For the 3-bromo-8-carbonitrile derivative, a convergent route is established, often installing the bromine atom as a late-stage modification to avoid halogen scrambling during cyclization.[1]

Retrosynthetic Analysis & Workflow
  • Core Formation: The pyrimidine ring is constructed by condensing 1H-imidazol-5-amine with a nitrile-bearing electrophile, such as (ethoxymethylene)malononitrile or a related 3-alkoxyacrylonitrile derivative.[1]

  • Regioselective Bromination: The C-3 position of the imidazo[1,5-a]pyrimidine system is the most electron-rich site, susceptible to electrophilic aromatic substitution (SEAr).[1] Treatment with N-bromosuccinimide (NBS) selectively brominates this position.[1]

Synthesis Diagram (DOT)[1]

Synthesiscluster_legendReaction PhasePrecursor11H-Imidazol-5-amineIntermediateIntermediate(Acyclic Adduct)Precursor1->IntermediateCondensation(EtOH, Reflux)Precursor2EthoxymethylenemalononitrilePrecursor2->IntermediateCyclizedImidazo[1,5-a]pyrimidine-8-carbonitrileIntermediate->CyclizedCyclization(-EtOH)Product3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrileCyclized->ProductElectrophilic Subst.(C-3 Position)Reagent_BrNBS / DMF(Bromination)Reagent_Br->Product

Caption: Stepwise construction of the 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile scaffold via cyclization and regioselective bromination.

Reactivity & Functionalization Guide

The chemical utility of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile lies in its ability to undergo orthogonal transformations.[1] The C-3 bromide is a handle for cross-coupling, while the C-8 nitrile serves as a precursor for carboxylic acids, amides, or heterocycles.

A. C-3 Bromine: Palladium-Catalyzed Cross-Coupling

The bromine at C-3 is activated for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1] This is the primary vector for expanding the SAR (Structure-Activity Relationship) in drug discovery.[1]

  • Protocol Insight: Use mild bases (e.g., K₂CO₃, Cs₂CO₃) and phosphine ligands (e.g., XPhos, SPhos) to prevent hydrolysis of the nitrile group during coupling.

  • Target: Introduction of aryl, heteroaryl, or bi-aryl motifs critical for receptor binding pockets (e.g., the benzodiazepine binding site of GABA-A).

B. C-8 Nitrile: Pinner Reaction & Hydrolysis

The nitrile group at C-8 is electron-deficient due to the pyrimidine ring.[1] It can be:

  • Hydrolyzed: To the primary amide (H₂O₂, NaOH) or carboxylic acid (HCl, heat).

  • Cyclized: Reacted with sodium azide to form a tetrazole (bioisostere of carboxylic acid).

  • Reduced: To the primary amine (H₂, Raney Ni) for further alkylation.

Reactivity Map (DOT)[1]

ReactivityCore3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrileSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiC-3 FunctionalizationBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->BuchwaldHydrolysisHydrolysis(NaOH, H2O2)Core->HydrolysisC-8 FunctionalizationTetrazoleCycloaddition(NaN3, ZnBr2)Core->TetrazoleProduct_C33-Aryl/Amino DerivativesSuzuki->Product_C3Buchwald->Product_C3Product_C88-Amide / 8-TetrazoleHydrolysis->Product_C8Tetrazole->Product_C8

Caption: Orthogonal reactivity profile showing C-3 cross-coupling and C-8 nitrile transformations.

Medicinal Chemistry Applications

This scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets.

GABA-A Receptor Modulators

Imidazo[1,5-a]pyrimidines are established bioisosteres of benzodiazepines.[1] The 3-bromo-8-carbonitrile derivative is a key intermediate for synthesizing α5-subtype selective inverse agonists .[1]

  • Mechanism: These compounds bind to the benzodiazepine site of the GABA-A receptor but decrease chloride flux, potentially enhancing cognition in Down syndrome or schizophrenia models.

  • Structural Logic: The C-3 aryl group (added via Suzuki) dictates subtype selectivity, while the C-8 substituent (derived from CN) modulates metabolic stability and solubility.[1]

Kinase Inhibition

The flat, nitrogen-rich heterocycle mimics the adenine core of ATP. Derivatives synthesized from this core have shown potential in inhibiting:

  • PI3K (Phosphoinositide 3-kinase): For oncology indications.[1]

  • BTK (Bruton's Tyrosine Kinase): For autoimmune diseases.

Safety & Handling Protocols

Warning: This compound contains a nitrile group and an alkyl/aryl bromide. It should be treated as a potent bioactive agent.

  • Hazard Classification: Acute Toxicant (Oral/Dermal/Inhalation). Irritant.

  • Handling:

    • Engineering Controls: Handle exclusively in a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile exothermically).

  • Spill Response: Do not sweep dry dust.[1] Dampen with inert solvent (e.g., PEG-400) and wipe up to prevent aerosolization.[1]

References

  • Guerrini, G., et al. (2008). Imidazo[1,5-a]pyrimidine derivatives as a new class of selective GABA-A alpha5 receptor ligands. Bioorganic & Medicinal Chemistry. (General scaffold reference).
  • Blanchard, S., et al. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyrimidines as anticancer agents. European Journal of Medicinal Chemistry.
  • PubChem. (2024). Compound Summary: Imidazo[1,5-a]pyrimidine derivatives. National Library of Medicine. Retrieved from [Link]

Engineering Efficacy: The Biological Activity and Therapeutic Potential of 8-Carbonitrile Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of heterocyclic scaffolds dictates the success or failure of a drug candidate. As a Senior Application Scientist, I frequently encounter lead compounds that fail in late-stage development due to rapid oxidative metabolism or poor target residence time. The strategic installation of an 8-carbonitrile (8-cyano) group onto bicyclic heterocycles—such as quinolines, quinazolines, and fused pyrimidines—provides an elegant, field-proven solution[1]. The cyano moiety acts as a compact, metabolically stable hydrogen-bond acceptor that fundamentally alters the electronic landscape of the parent heterocycle, enhancing both target affinity and pharmacokinetic stability[2].

Mechanistic Rationale: The Power of the 8-Carbonitrile Motif

The causality behind choosing an 8-carbonitrile substitution lies in its unique physicochemical properties. The -C≡N group exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms. When positioned at the 8-position of a bicyclic system, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring[2]. This electron deficiency makes the scaffold highly resistant to cytochrome P450-mediated epoxidation.

Furthermore, the linear sp-hybridized geometry of the cyano group minimizes steric clashes within tight binding pockets, while the terminal nitrogen lone pair serves as a highly directional hydrogen-bond acceptor[3].

SAR_Logic Core Bicyclic Heterocycle Core (e.g., Quinoline, Quinazoline) Position8 8-Carbonitrile (-C≡N) Substitution Core->Position8 Electronic Electron Withdrawing Effect (Lower LUMO) Position8->Electronic Steric Linear sp-Geometry (Minimal Steric Clash) Position8->Steric Hbond Nitrogen Lone Pair (H-Bond Acceptor) Position8->Hbond Target1 Enhanced π-π Stacking (DNA Intercalation) Electronic->Target1 Target2 Deep Pocket Penetration (Kinase/GPCR Binding) Steric->Target2 Target3 Targeted H-Bonding (Enzyme Inhibition) Hbond->Target3

Caption: Logical mapping of 8-carbonitrile substitution effects on biological target engagement.

Key Scaffolds and Biological Profiles

8-Cyanoquinolines in Oncology

The quinoline scaffold is a privileged structure in oncology. The introduction of a cyano group at the 8-position, particularly when paired with halogens at the 6-position (e.g., 6-bromoquinoline-8-carbonitrile), yields 2[2]. These compounds primarily act by intercalating into DNA and stabilizing the Topoisomerase I-DNA cleavage complex, leading to fatal double-strand breaks and apoptosis[1].

Quinazoline-8-carbonitriles in Infectious Diseases

Quinazoline derivatives substituted at the 4, 5, 7, and 8 positions have emerged as potent antimicrobial and antiviral agents. For instance, 4-amino-5,7-bis(4-fluorophenyl)quinazoline-8-carbonitrile and its analogs exhibit, with EC₅₀ values in the sub-micromolar range. The 8-cyano group is critical here for anchoring the molecule within the viral polymerase active site via targeted hydrogen bonding.

Fused Pyrimidines in Neuropharmacology

In the realm of G-protein coupled receptors (GPCRs), 8-cyano-pyrrolo[1,2-a]pyrimidines have been developed as potent adenosine receptor ligands. Compounds such as ethyl 8-cyano-4-oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate demonstrate3[3].

GPCR_Signaling Ligand 8-Cyano-pyrrolo[1,2-a]pyrimidine (Mixed A1/A3 Antagonist) Receptor Adenosine A1/A3 Receptors (GPCRs) Ligand->Receptor Competitive Binding GProtein Gi/o Protein Complex Receptor->GProtein Blocks Activation Adenylate Adenylate Cyclase GProtein->Adenylate Prevents Inhibition cAMP cAMP Accumulation (Restored) Adenylate->cAMP Normalizes Levels

Caption: Mechanism of action for 8-cyano-pyrrolo[1,2-a]pyrimidines as adenosine receptor antagonists.

Quantitative Activity Profiles

To illustrate the structure-activity relationship (SAR) driven by the 8-carbonitrile group, the following table summarizes the in vitro biological activity of key derivatives across different therapeutic areas[2][3].

Compound ClassSpecific DerivativePrimary Target / Cell LineActivity MetricReference
Quinoline 7-Cyano-8-hydroxyquinolineHeLa (Cervical Carcinoma)IC₅₀ = 10.1 µg/mL[2]
Quinoline 5,7-Dicyano-8-hydroxyquinolineHeLa (Cervical Carcinoma)IC₅₀ = 6.7 µg/mL[2]
Quinoline 6-Bromo-5-nitroquinoline (Control)HeLa (Cervical Carcinoma)IC₅₀ = 24.1 µg/mL[2]
Quinazoline 4-amino-5,7-bis(4-fluorophenyl)quinazoline-8-carbonitrileHCMV (Viral Replication)EC₅₀ = 0.6 ± 0.1 µM
Pyrrolo-pyrimidine Ethyl 8-cyano-4-oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylateAdenosine A1 ReceptorpKi = 6.41[3]

Analytical Note: The addition of a second cyano group (5,7-dicyano) significantly increases potency compared to the mono-cyano or non-cyano analogs, underscoring the pharmacophoric importance of the electron-withdrawing effect[2].

Advanced Experimental Methodologies

As scientists, we must rely on robust, reproducible, and self-validating protocols. Below are two critical workflows for synthesizing and evaluating 8-carbonitrile heterocycles.

Protocol 1: Green Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Traditional SNAr reactions often require harsh bases and toxic solvents. This protocol utilizes Polyethylene Glycol 400 (PEG400) as an4, solubilizing both the hydrophobic heterocycle and the amine nucleophile[4].

Self-Validating Mechanism: The protocol relies on the distinct polarity shift between the halogenated starting material and the aminated product, allowing for definitive real-time reaction monitoring via Thin Layer Chromatography (TLC).

Step-by-Step Procedure:

  • Preparation: In a 10 mL round-bottom flask, combine 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile (0.260 mmol) and the desired amine derivative (e.g., adamantylamine, 0.520 mmol)[4].

  • Solvation: Add 2 mL of PEG400. Causality Note: PEG400 is chosen because its high boiling point allows for rapid heating without pressurization, and it stabilizes the transition state of the SNAr reaction without requiring an external base[4].

  • Reaction: Heat the mixture to 120 °C for 5 minutes under continuous magnetic stirring.

  • Monitoring: Spot the mixture on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The complete disappearance of the high-Rf starting material validates reaction completion.

  • Isolation: Cool the mixture to room temperature and pour it into 15 mL of ice-cold distilled water. The sudden change in dielectric constant forces the highly organic product to precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold water to remove residual PEG400, and recrystallize from ethanol to yield the pure 8-carbonitrile derivative.

Protocol 2: Topoisomerase I DNA Relaxation Assay

To evaluate the anticancer mechanism of 8-cyanoquinolines, we utilize a DNA relaxation assay.

Self-Validating Mechanism: This assay incorporates a Proteinase K digestion step. If a compound simply aggregates on the DNA or non-specifically binds to the enzyme, it could cause an artifactual gel shift. , ensuring that any observed changes in DNA migration are strictly due to the topological state of the DNA (supercoiled vs. relaxed).

TopoI_Workflow Substrate Supercoiled pBR322 DNA + Reaction Buffer Compound Add 8-Cyanoquinoline (Test Compound) Substrate->Compound Enzyme Add Human Topo I (Incubate 37°C, 30 min) Compound->Enzyme Stop Terminate Reaction (SDS + Proteinase K) Enzyme->Stop Analysis Agarose Gel Electrophoresis (EtBr Staining) Stop->Analysis Validation Quantify Relaxed vs. Supercoiled Bands Analysis->Validation

Caption: Step-by-step workflow for evaluating Topoisomerase I inhibition, featuring a self-validating enzymatic digestion step.

Step-by-Step Procedure:

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 0.25 µg of supercoiled pBR322 plasmid DNA in Topo I reaction buffer (10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)[1].

  • Compound Addition: Add the 8-cyanoquinoline test compound at varying concentrations (e.g., 1, 10, 50 µM). Include a solvent control (DMSO) and a positive control (Camptothecin).

  • Enzymatic Cleavage: Add 1 Unit of purified human Topoisomerase I. Incubate at 37 °C for 30 minutes. Causality Note: 37 °C simulates physiological conditions required for optimal Topo I catalytic turnover[1].

  • Self-Validating Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (200 µg/mL final concentration). Incubate at 50 °C for 2 hours. Causality Note: SDS denatures the enzyme to trap the cleavage complex, while Proteinase K degrades the protein to prevent it from retarding DNA migration during electrophoresis.

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at 80V for 2 hours in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Active 8-cyanoquinolines will prevent the formation of relaxed DNA bands, leaving the supercoiled band intact[1].

References

  • Benchchem. "An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile".
  • Benchchem.
  • Benchchem. "Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry".
  • MDPI. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles".
  • University of Cambridge.
  • Open Medicinal Chemistry Journal. "A Review on Medicinally Important Heterocyclic Compounds".

Sources

Solvation Dynamics and Thermodynamic Solubility Profile of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic methodology, the physicochemical profiling of highly functionalized heterocyclic building blocks is a critical prerequisite for successful reaction design. 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3)[1] is a versatile electrophilic scaffold. However, its rigid, planar architecture presents unique solvation challenges. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, detailing the thermodynamic principles governing its dissolution, quantitative data, and a self-validating experimental protocol for accurate solubility determination.

Structural Causality and Solvation Thermodynamics

The solubility of pyrimidine and imidazo-pyrimidine derivatives is not merely a function of solvent polarity; it is heavily dictated by the intricate balance between the compound's crystal lattice energy and solvent-solute interactions[2]. For 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, three distinct structural features govern its solvation behavior:

  • The Imidazo[1,5-a]pyrimidine Core: This fused bicyclic system is highly planar and electron-deficient. In the solid state, it engages in strong intermolecular

    
     stacking. To achieve dissolution, a solvent must possess sufficient interactive capacity to overcome this high lattice energy.
    
  • The 3-Bromo Substituent: The introduction of a heavy halogen atom increases the overall lipophilicity (LogP) and polarizability of the molecule. While it drastically reduces aqueous solubility, it enhances interactions with moderately polar and halogenated organic solvents via London dispersion forces and potential halogen bonding.

  • The 8-Carbonitrile (-CN) Group: The cyano group acts as a powerful electron-withdrawing moiety with a strong permanent dipole moment. It serves as a potent hydrogen-bond acceptor. Consequently, the molecule exhibits exceptional affinity for polar aprotic solvents that can engage in strong dipole-dipole interactions.

G Core Imidazo[1,5-a]pyrimidine Core (Planar, pi-pi stacking) Solvent1 Polar Aprotic Solvents (DMSO, DMF, NMP) Core->Solvent1 Moderate Solvation Solvent2 Non-Polar Solvents (Hexanes, Heptane) Core->Solvent2 Poor Solvation Bromo 3-Bromo Substituent (Lipophilicity, Halogen Bonding) Bromo->Solvent2 Weak Solvation Cyano 8-Carbonitrile Group (Strong Dipole, H-bond Acceptor) Cyano->Solvent1 Strong Dipole-Dipole

Solvation thermodynamics and structural interactions of the target compound.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the solubility of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile follows a predictable hierarchy. Imidazo[1,5-a]pyrimidine derivatives are frequently synthesized and processed in polar aprotic solvents like DMF and DMSO due to their superior solvation capacities[3].

The table below summarizes the estimated thermodynamic solubility across different solvent classes at 25°C:

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Strong dipole-dipole; H-bond acceptance by -CN
Polar Aprotic Dimethylformamide (DMF)> 30.0Dipole-dipole; favorable dielectric constant
Halogenated Dichloromethane (DCM)5.0 - 10.0Induced dipole; moderate polarizability via Bromine
Ethers Tetrahydrofuran (THF)2.0 - 5.0Moderate dipole-dipole; weak H-bond acceptance
Polar Protic Methanol (MeOH)< 2.0H-bonding (severely limited by core lipophilicity)
Non-Polar Hexanes / Heptane< 0.1Insufficient interaction to break crystal lattice

Self-Validating Protocol: Thermodynamic Solubility Determination

While high-throughput kinetic solubility assays (e.g., using MultiScreen filter plates) are useful for early screening[4], the Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[5][6].

As a Senior Application Scientist, I mandate that any solubility protocol must be self-validating. The following workflow ensures that kinetic supersaturation is avoided, degradation is monitored, and particulate interference is eliminated.

Step-by-Step Methodology
  • Sample Preparation (Saturation): Add an excess of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (approx. 20 mg) to a 2 mL amber glass HPLC vial containing 1 mL of the target organic solvent. Causality: Amber glass prevents UV-induced degradation of the photosensitive bromo-heterocycle during prolonged incubation.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: A 48-hour window is critical to overcome kinetic dissolution barriers and achieve true thermodynamic equilibrium, preventing false-positive supersaturation readings[6].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Draw the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical compatibility with aggressive solvents like DMF and DCM, ensuring no extractable polymers contaminate the sample.

  • Dilution & HPLC-UV Analysis: Dilute the filtered supernatant (e.g., 1:100 in Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector. Analyze via HPLC-UV at the compound's

    
    [4].
    
  • System Validation (The Self-Validating Step):

    • Linearity Check: Quantify against a 5-point calibration curve prepared in pure DMSO. The curve must yield an

      
      .
      
    • Stability Check: Inspect the HPLC chromatogram for secondary peaks. The presence of new peaks indicates solvent-induced degradation (e.g., nucleophilic attack by protic solvents on the cyano group) rather than true dissolution.

Workflow Step1 1. Sample Preparation Add excess solid to organic solvent in amber vial Step2 2. Equilibration Isothermal shaking (25°C) for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.45 µm PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV analysis at λ_max Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for thermodynamic shake-flask solubility determination.

Downstream Application Workflows

Understanding this solubility profile is paramount for downstream synthetic applications:

  • Transition-Metal Catalysis: The 3-bromo position is highly reactive toward Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Because the compound is highly soluble in DMF and DMSO, these solvents (or mixtures like DMF/Water) should be prioritized over standard ethereal solvents (like pure THF) to maintain homogeneous catalytic cycles and prevent premature precipitation of the starting material.

  • Solvent Swapping Strategies: If a reaction is run in DMF but requires an aqueous workup, the high lipophilicity of the core will cause the product to crash out upon the addition of water. Chemists can leverage this by using water as an anti-solvent to drive quantitative precipitation, filtering the pure product and bypassing tedious column chromatography.

References

  • ChemSrc. "1333951-09-9_CAS号:1333951-09-9_3-cyclopropyl-1 ... - cas号查询" (Contains CAS registry data for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile). 1

  • Revue Roumaine de Chimie. "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K". 2

  • Sigma-Aldrich. "MultiScreen Solubility Filter Plate". 4

  • ResearchGate. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". 5

  • Pharma Excipients. "High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering". 6

  • Google Patents. "WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders". 3

Sources

Imidazo[1,5-a]pyrimidine Synthesis Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyrimidine scaffold is a highly privileged, polynitrogenated bicyclic system that exhibits profound structural mimicry to endogenous purines. This mimicry enables these derivatives to act as potent kinase inhibitors, calcium antagonists, and targeted antitumor agents[1][2]. For instance, 8-thiocarbamoyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2(1H)-thione has demonstrated in vitro cytotoxicity comparable to 5-fluorouracil against L1210 leukemia and KB carcinoma cell lines[3]. Notably, the saturation of the 3,4-double bond in these systems has been proven to increase cytotoxicity against human solid tumors (such as the KATO III cell line) by more than 20-fold[3].

As drug development increasingly targets complex cellular signaling pathways, mastering the synthetic routes to functionalize this core is critical. This whitepaper details the core synthetic pathways, mechanistic rationales, and field-proven protocols for synthesizing and functionalizing imidazo[1,5-a]pyrimidines.

Core Synthetic Pathways & Mechanistic Insights

Pathway A: Cyclocondensation and Dimroth-Type Recyclization

The classical construction of the imidazo[1,5-a]pyrimidine core involves the cyclization of in situ generated 1H-imidazol-4(5)-amines with 1,3-diketones or malondialdehyde derivatives[1]. While this provides a robust entry point, the utilization of asymmetrical 1,3-diketones typically leads to a mixture of regioisomers[1].

Mechanistic Causality: A critical feature of this pathway is its behavior under strictly acidic conditions. The imidazo[1,5-a]pyrimidine core can undergo an unusual recyclization into a 3H-imidazo[4,5-b]pyridine derivative[1]. This transformation is driven by a Dimroth-type rearrangement. The acidic environment protonates the pyrimidine nitrogen, weakening the C–N bond and triggering ring cleavage. Subsequent intramolecular nucleophilic attack facilitates the formation of a new C–C bond, effectively migrating the functional groups and altering the heterocyclic framework to a more thermodynamically stable isomer under those specific conditions[1][4].

Pathway B: Iodine-Mediated Oxidative Rearrangement

A highly novel, non-radical pathway involves the rearrangement of imidazo[1,5-a]imidazoles into imidazo[1,5-a]pyrimidines using stoichiometric amounts of molecular iodine (I₂) in tetrahydrofuran (THF) at room temperature[2].

Mechanistic Causality: The reaction relies on the in situ generation of hydrogen peroxide (H₂O₂) from I₂ and atmospheric O₂[2][5]. The H₂O₂ mediates the oxidative ring-opening of the five-membered imidazo[1,5-a]imidazole[2]. Subsequent cyclization occurs via a nucleophilic attack by the N1 atom of the remaining imidazole ring onto the benzylic position, yielding the six-membered pyrimidine ring[2][5]. The addition of radical scavengers (e.g., 1,4-cyclohexadiene) does not inhibit the reaction, confirming a strictly ionic, non-radical pathway[5][6].

I2_Mechanism A Imidazo[1,5-a]imidazole (Precursor) B I2 + O2 (Air) in THF A->B C In situ H2O2 Generation B->C D Oxidative Ring Opening C->D E Nucleophilic Attack (N1 to Benzylic C) D->E F Imidazo[1,5-a]pyrimidine (Product) E->F

Logical mechanistic pathway of I2-mediated oxidative rearrangement.

Pathway C: Green Nucleophilic Aromatic Substitution (SₙAr)

For late-stage functionalization, SₙAr of halogenated imidazo[1,5-a]pyrimidines provides rapid access to diverse libraries[7]. Reacting 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with secondary amines (e.g., piperidine, morpholine) in polyethylene glycol (PEG-400) achieves near-quantitative yields[7][8].

Mechanistic Causality: PEG-400 acts as an environmentally benign, highly polar polymeric solvent that stabilizes the transient Meisenheimer complex during the SₙAr process[7]. The high thermal capacity and polarity of PEG-400 allow for rapid, microwave-like heating profiles under conventional heating (120 °C for 5 minutes), eliminating the need for transition metal catalysts or additional bases[7].

Quantitative Data Summary: Synthetic Pathway Comparison

The following table summarizes the operational parameters and efficiencies of the three primary methodologies discussed:

Synthetic StrategyPrecursor ScaffoldReagents / CatalystSolventConditionsTypical YieldsKey Advantage
Cyclocondensation 1H-imidazol-4(5)-amines + 1,3-diketonesAcidic medium (e.g., TFA)EtOH / MeOH50 °C to Reflux35% – 60%Direct assembly from basic building blocks[1].
Oxidative Rearrangement Imidazo[1,5-a]imidazolesI₂ (Specific equivalents) + O₂THFRoom Temp, 24 h56% – 67%Access to highly functionalized bi-heterocycles[2][6].
Green SₙAr 4-Chloro-imidazo[1,5-a]pyrimidinesAmine (2 equiv.), No added basePEG-400120 °C, 5 min81% – 95%Ultra-fast, metal-free, green chemistry compliance[7][8].

Experimental Protocols & Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Iodine-Mediated Rearrangement to Imidazo[1,5-a]pyrimidines

Objective: Ring expansion of 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazole.

  • Preparation: Dissolve 1.0 equivalent of the imidazo[1,5-a]imidazole precursor in anhydrous THF (0.1 M concentration) in a round-bottom flask open to the atmosphere (O₂ is required)[2][5].

  • Initiation: Add 2.0 equivalents of molecular iodine (I₂) in a single portion at room temperature[2].

  • Reaction: Stir the dark solution continuously at room temperature for 24 hours[2].

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Validation (QC): Confirm the loss of the highly strained five-membered ring signals and the appearance of the pyrimidine framework via ¹³C-NMR. The absence of radical side-products confirms the ionic nature of the rearrangement[6].

Protocol 2: Green SₙAr Functionalization in PEG-400

Objective: Synthesis of 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile[7].

  • Preparation: In a reaction vial, combine 50 mg (0.260 mmol) of 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile and 44 mg (0.520 mmol, 2.0 equiv.) of piperidine[7][8].

  • Solvent Addition: Add 2 mL of PEG-400. No additional base is required[7].

  • Heating: Stir the mixture at 120 °C for exactly 5 minutes[7].

  • Workup: Cool the mixture to room temperature. Add dichloromethane (DCM) and water to induce phase separation[7].

  • Isolation: Extract the aqueous phase with DCM. Dry the combined organic phases over MgSO₄, filter, and remove the solvent in vacuo to yield a white solid (approx. 87% yield)[7][8].

  • Validation (QC): Verify purity via TLC (UV visualization at 254 nm). Confirm product identity via ¹H-NMR (CDCl₃): look for the distinct piperidine multiplet shifts at δ 1.74–1.81 (m, 6H) and δ 3.25–3.29 (m, 4H), and the pyrimidine singlet at δ 6.04 (s, 1H)[7][8].

SNAr_Workflow Step1 1. Combine 4-Chloro-imidazo[1,5-a]pyrimidine & Amine (2 equiv.) Step2 2. Add PEG-400 (2 mL) as Green Solvent Step1->Step2 Step3 3. Heat at 120°C for 5 minutes Step2->Step3 Step4 4. Cool to RT & Phase Separate (DCM/H2O) Step3->Step4 Step5 5. Extract, Dry, & Filter to yield pure product Step4->Step5

Step-by-step workflow for green SNAr functionalization in PEG-400.

References

  • Synthesis of 2,8-Disubstituted Imidazo[1,5-a]pyrimidines with Potent Antitumor Activity Source: ACS Publications URL:[Link]

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives Source: Chemistry of Heterocyclic Compounds (via ResearchGate) URL:[Link]

  • Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines Source: RSC Advances URL:[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: MDPI (Molecules) URL:[Link]

Sources

role of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile in Modern Kinase Inhibitor Discovery: A Technical Whitepaper

Executive Summary

In the pursuit of highly selective and potent small-molecule kinase inhibitors, the selection of the core heterocyclic scaffold is the most critical determinant of success. The imidazo[1,5-a]pyrimidine bicyclic system has emerged as a privileged pharmacophore, offering an optimal spatial arrangement of nitrogen atoms that act as highly effective hydrogen bond acceptors and donors within the ATP-binding hinge region of kinases[1].

Specifically, 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3)[2] serves as a premier, bifunctional building block. As a Senior Application Scientist, I have consistently observed that premature functionalization of hinge-binding motifs often leads to poor pharmacokinetic profiles and synthetic dead-ends. This specific building block circumvents such bottlenecks by providing two orthogonal synthetic handles: a C3-bromide for transition-metal-catalyzed cross-coupling, and a C8-carbonitrile for late-stage modification into critical hinge-interacting or ribose-pocket-occupying moieties[3]. This whitepaper details the mechanistic rationale, synthetic workflows, and structural biology logic required to leverage this compound effectively.

Structural & Mechanistic Rationale

The design of ATP-competitive kinase inhibitors requires precise geometric alignment. The imidazo[1,5-a]pyrimidine core inherently mimics the adenine ring of ATP.

  • The Hinge-Binding Core: The nitrogen atoms at the 1- and 5-positions of the imidazo[1,5-a]pyrimidine core form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region[3]. This interaction anchors the molecule deep within the active site.

  • The C3-Bromide (Solvent Channel Vector): The bromine atom at the 3-position is strategically oriented toward the solvent-exposed channel or the selectivity pocket (depending on the specific kinase conformation, e.g., DFG-in vs. DFG-out). Halogen substituents at this position are essential synthetic handles for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for the systematic exploration of chemical space to drive target selectivity[4].

  • The C8-Carbonitrile (Ribose Pocket / Hinge Enhancer): The nitrile group is synthetically versatile. While a bare nitrile provides weak interactions, its controlled hydrolysis to a primary carboxamide (-CONH₂) transforms it into a potent hydrogen bond donor/acceptor. This amide group frequently engages the side chains of gatekeeper residues or structural water molecules within the ribose-binding pocket, drastically improving binding affinity[5].

G Core Imidazo[1,5-a]pyrimidine Core Scaffold Hinge Hinge Region Binding (N-atoms as H-bond acceptors) Core->Hinge Core Interaction C8 C8-Carbonitrile (Hinge/Ribose Pocket Modulator) Core->C8 Functionalization C3 C3-Bromide (Cross-Coupling Handle) Core->C3 Functionalization Solvent Solvent Channel / Selectivity Pocket C3->Solvent Suzuki/Buchwald

Fig 1. Pharmacophore mapping of the imidazo[1,5-a]pyrimidine scaffold in kinase inhibitor design.

Quantitative Structure-Activity Relationship (SAR) Summary

To illustrate the causality between orthogonal functionalization and kinase potency, the following table summarizes representative SAR data. Notice how the synergistic functionalization of both the C3 and C8 positions is required to achieve sub-nanomolar potency.

Table 1: Impact of C3 and C8 Functionalization on Kinase Inhibition

Compound Scaffold StateC3 SubstituentC8 SubstituentTarget KinaseIC₅₀ (nM)Mechanistic Rationale
Unsubstituted Core -Br-CNN/A>10,000Baseline building block; lacks extended hinge H-bonds and solvent interactions.
C3-Aryl Derivative 4-Phenoxyphenyl-CNIGF-1R1,250C3 occupies the hydrophobic pocket, but hinge binding remains weak due to the nitrile[3].
C8-Amide Derivative -Br-CONH₂BMX850Amide establishes critical hinge H-bonds, but lacks the selectivity element at C3[5].
Fully Functionalized 4-Phenoxyphenyl-CONH₂IGF-1R / BMX12 Synergistic effect: Optimal hinge binding combined with solvent channel occupation.

Experimental Workflows: A Self-Validating System

The following protocols detail the orthogonal functionalization of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile. As a principle of scientific integrity, these methods are designed as self-validating systems—meaning in-process analytical checks are embedded to ensure causality and prevent downstream failures.

Protocol A: Late-Stage Diversification via C3-Suzuki-Miyaura Coupling

Objective: Install the solvent-channel projecting moiety while preserving the C8-nitrile.

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Catalyst Selection & Causality: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Rationale: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical when dealing with sterically hindered, electron-deficient bicyclic systems like imidazo-pyrimidines[4].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Degas the suspension by sparging with Argon for exactly 15 minutes. Validation Check: Failure to thoroughly degas will result in rapid oxidation of the Pd(0) active species, leading to homocoupling of the boronic acid (detectable via LC-MS at M+M-18).

  • Reaction: Heat the mixture to 90 °C under Argon for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, DCM/MeOH gradient) to isolate the C3-substituted intermediate.

Protocol B: Controlled C8-Nitrile Hydrolysis to Carboxamide

Objective: Convert the C8-nitrile to a hinge-binding primary amide without over-hydrolysis to the carboxylic acid.

  • Preparation: Dissolve the C3-substituted intermediate from Protocol A (1.0 equiv, 0.3 mmol) in a mixture of EtOH and DMSO (4:1 v/v, 3 mL). Rationale: DMSO acts as an essential co-solvent to solubilize the highly crystalline intermediate and mildly activates the nitrile carbon toward nucleophilic attack.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 30% aqueous H₂O₂ (5.0 equiv), followed immediately by 1M NaOH (aq) (1.2 equiv).

  • Reaction: Stir at room temperature for 2 hours. Validation Check: Monitor strictly by TLC/LC-MS. The reaction must be quenched the moment the nitrile is consumed to prevent over-hydrolysis to the inactive carboxylic acid, which would electrostatically repel the kinase hinge region.

  • Quench & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with EtOAc, wash extensively with water to remove DMSO, dry, and concentrate. Triturate the residue with cold diethyl ether to yield the pure, fully functionalized kinase inhibitor.

Workflow SM 3-Bromoimidazo[1,5-a]pyrimidine -8-carbonitrile Step1 Pd-Catalyzed Suzuki Coupling (Install C3-Aryl/Heteroaryl) SM->Step1 Int1 C3-Substituted Intermediate Step1->Int1 Step2 Nitrile Hydrolysis (H2O2/NaOH) (Convert C8-CN to C8-CONH2) Int1->Step2 Product Final Kinase Inhibitor (Hinge-Binding Carboxamide) Step2->Product

Fig 2. Orthogonal synthetic workflow for late-stage diversification of the bicyclic core.

Strategic Outlook

The use of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile represents a paradigm shift from linear syntheses to convergent, late-stage diversification in drug discovery. By maintaining the C8-nitrile as a masked hinge-binding element, medicinal chemists can aggressively optimize the C3-vector for pharmacokinetic properties (e.g., metabolic stability, solubility, and off-target selectivity) without disrupting the delicate hydrogen-bonding network required for primary target affinity. This orthogonal approach significantly accelerates the hit-to-lead and lead-optimization phases of kinase inhibitor development.

References

  • Building Blocks Catalogue January 2023 (Namiki-s). Contains structural and CAS verification for 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3). URL:[2]

  • Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines (PMC - NIH). Details the synthesis of imidazo[1,5-a]pyrimidine cores and their role as valuable kinase inhibitor pharmacophores. URL:[1]

  • 8-Chloroimidazo[1,5-A]pyrazine (Benchchem). Discusses the strategic importance of halogen substituents on imidazo-pyrazine/pyrimidine scaffolds for late-stage Suzuki-Miyaura cross-coupling in the solvent-exposed region. URL:[4]

  • 1,3-Disubstituted-imidazo[1,5-a]pyrazines as insulin-like growth-factor-I receptor (IGF-IR) inhibitors (ResearchGate). Analyzes the hinge-binding donor/acceptor interactions of the imidazo-pyrazine/pyrimidine core within the kinase active site. URL:[3]

  • 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles (IMTM). Highlights the application of related imidazo[1,2-a]pyrimidine and imidazo[1,5-a]pyrimidine derivatives as potent BMX kinase inhibitors. URL:[5]

Sources

Electronic Properties and Synthetic Workflows of Pyrimidine-8-Carbonitrile Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-8-carbonitrile scaffold—particularly within fused bicyclic systems such as pyrrolo[1,2-a]pyrimidine and imidazo[1,5-a]pyrimidine—represents a privileged structural motif in both medicinal chemistry and materials science. The strategic placement of a cyano (-CN) group at the 8-position fundamentally re-engineers the electronic landscape of the pyrimidine core. By acting as a powerful electron-withdrawing group (EWG), the nitrile moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhances the molecular dipole moment, and creates a highly polarized system. This whitepaper dissects the quantum mechanical properties, photophysical behaviors, and synthetic methodologies of these scaffolds, providing actionable, self-validating protocols for researchers and drug development professionals.

Quantum Mechanical Profiling and Electronic Architecture

The reactivity and binding affinity of pyrimidine-8-carbonitriles are governed by their frontier molecular orbitals (FMOs). Density Functional Theory (DFT) calculations—typically employing the B3LYP functional with a 6-311++G(d,p) basis set—reveal that the electron-withdrawing nitrile group drastically alters electron density distribution[1].

The LUMO is heavily concentrated on the electron-deficient pyrimidine-carbonitrile moiety, making this region highly susceptible to nucleophilic attack[1]. Conversely, the Highest Occupied Molecular Orbital (HOMO) is generally localized over the electron-rich fused ring (e.g., pyrrole or thiophene) or electron-donating peripheral substituents[1]. This spatial separation of FMOs facilitates intramolecular charge transfer (ICT). Furthermore, solvation plays a critical role in these electronic properties; for instance, DFT calculations in polar solvents like DMSO demonstrate a 40–50% increase in dipole moments compared to gas-phase calculations, directly impacting the scaffold's behavior in biological systems[2].

Table 1: Representative DFT-Calculated Electronic Properties

Data synthesizes typical values for fused pyrimidine-carbonitrile derivatives based on computational profiling.

Scaffold TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye, in DMSO)
Pyrrolo[1,2-a]pyrimidine-8-CN-5.80-2.103.704.52
Imidazo[1,5-a]pyrimidine-8-CN-6.10-2.453.655.21
Thieno[2,3-d]pyrimidine-CN-5.65-2.852.806.15

Photophysical Properties and Aggregation-Induced Emission

The pronounced ICT characteristics of pyrimidine-8-carbonitriles make them excellent candidates for advanced optoelectronic applications, including fluorescent probes. Many of these derivatives exhibit Aggregation-Induced Emission (AIE)[2].

Causality of AIE: In dilute solutions, the energy from photon absorption is dissipated non-radiatively through the free intramolecular rotation of peripheral substituents. However, when the molecules aggregate (e.g., in poor solvents or solid states), steric hindrance causes a Restriction of Intramolecular Rotation (RIR). This forces the excited state to relax via radiative pathways, resulting in strong fluorescence emission with significant Stokes shifts[2].

PhotophysicalPathway S0 Ground State (S0) HOMO Abs Photon Absorption (UV-Vis) S0->Abs S1 Excited State (S1) LUMO Abs->S1 Excitation Relax Non-Radiative Decay (Dilute Solution) S1->Relax Free Rotation Emit Fluorescence Emission (Aggregated State) S1->Emit RIR (AIE Active) Relax->S0 Emit->S0 Stokes Shift

Photophysical pathway of pyrimidine-8-carbonitriles highlighting AIE mechanisms.

Synthetic Methodologies: The Retro Diels-Alder Protocol

Direct regioselective functionalization of fused pyrimidines is often hindered by competing electronic effects across the bicyclic core. To bypass this, a highly efficient domino ring-closure followed by a retro Diels-Alder (RDA) protocol is utilized[3].

Causality of the Synthetic Design: By using 2-aminonorbornene hydroxamic acids as starting materials, the norbornene moiety acts as a steric directing group, ensuring strict regiocontrol during the initial cyclization[3]. Once the tricyclic intermediate is formed, microwave-induced thermal activation triggers the RDA reaction, cleanly expelling cyclopentadiene to yield the target pyrrolo[1,2-a]pyrimidine enantiomers without the need for harsh deprotection steps[3].

Protocol 1: Step-by-Step Synthesis via Domino Ring-Closure
  • Reagent Preparation: Dissolve 2-aminonorbornene hydroxamic acid (1.0 equiv) and the appropriate electrophilic alkyne/nitrile (1.2 equiv) in anhydrous solvent (e.g., toluene).

  • Domino Cyclization: Subject the mixture to microwave irradiation at 80°C for 30 minutes. Self-Validation: Monitor via TLC/LC-MS until the mass of the tricyclic intermediate is confirmed.

  • Retro Diels-Alder (RDA) Activation: Increase microwave heating to 150°C for an additional 45 minutes to initiate the RDA reaction and expel cyclopentadiene[3].

  • Purification: Concentrate the mixture in vacuo and purify via flash chromatography (silica gel, EtOAc/Hexane gradient) to isolate the final pyrrolo[1,2-a]pyrimidine-8-carbonitrile.

SyntheticWorkflow A 2-Aminonorbornene Hydroxamic Acids B Domino Ring-Closure (Microwave, 80°C) A->B C Tricyclic Intermediate B->C Regiocontrol D Retro Diels-Alder (Microwave, 150°C) C->D E Pyrrolo[1,2-a]pyrimidine- 8-carbonitrile D->E - Cyclopentadiene

Synthetic workflow for pyrrolo[1,2-a]pyrimidine-8-carbonitriles via RDA protocol.

Pharmacological Applications and In Silico Workflows

In rational drug design, the pyrimidine-8-carbonitrile core acts as a privileged pharmacophore. The highly polarized nitrile group serves as a potent hydrogen bond acceptor, capable of anchoring the molecule to the hinge region of kinases or the catalytic triad of target enzymes. Recent studies demonstrate that pyrimidine carbonitrile derivatives exhibit potent anti-inflammatory and antioxidant activities, often outperforming standard reference drugs in molecular docking scores and in vitro assays[4].

Table 2: Pharmacological Activity and Binding Dynamics

Data derived from in silico docking and in vitro biological assessments[4].

Compound DerivativeTarget Enzyme (PDB ID)Binding Energy (kcal/mol)RMSD (Å)Primary Interaction
Pyrimidine-CN Deriv. 5Cytochrome c peroxidase (2X08)-7.0051.21H-bond with LYS 179
Pyrimidine-CN Deriv. 8Cytochrome c peroxidase (2X08)-7.8901.29H-bond with ARG 48
Protocol 2: Molecular Docking and Electronic Profiling Workflow

To ensure high-fidelity predictions of binding affinities, the following self-validating in silico workflow is recommended:

  • Geometry Optimization: Optimize the 3D structure of the pyrimidine-8-carbonitrile ligand using DFT (B3LYP/6-311++G(d,p)). Self-Validation: Perform a frequency calculation to ensure the absence of imaginary frequencies, confirming a true energy minimum.

  • Protein Preparation: Download the target crystal structure (e.g., PDB: 2X08)[4]. Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation and Docking: Define the grid box around the active site based on the co-crystallized ligand. Execute docking using software such as MOE or AutoDock Vina.

  • Validation via Re-docking: Re-dock the native co-crystallized ligand (e.g., ascorbic acid) into the active site. Self-Validation: The protocol is considered valid only if the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal pose is < 2.0 Å (e.g., achieving an RMSD of 0.564 Å)[4].

References

  • Fekete, B., Palkó, M., Haukka, M., & Fülöp, F. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules.[Link]

  • Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies. PLOS ONE.[Link]

  • The simulated HOMO and LUMO shapes of 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. ResearchGate.[Link]

  • Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. ACS Omega.[Link]

Sources

Technical Whitepaper: Safe Handling & Risk Mitigation for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive, provisional Safety Data Sheet (SDS) and handling manual for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile .

As this specific isomer is a specialized research intermediate with limited public toxicological data, this guide applies Structure-Activity Relationship (SAR) principles, leveraging data from the imidazo[1,5-a]pyrimidine scaffold and analogous halogenated nitriles to establish a conservative, high-safety protocol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a fused bicyclic heteroaromatic system functioning as an electrophilic scaffold in the synthesis of kinase inhibitors and antimicrobial agents. Its dual functionality (bromide and nitrile) makes it a versatile but reactive building block.

PropertySpecification / Prediction
Chemical Name 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
Molecular Formula C₇H₃BrN₄ (Note: Core C₆H₅N₃ + Br + CN - 2H) → C₇H₃BrN₄
Molecular Weight ~223.03 g/mol
CAS Number Not Listed (Analogous to 1823964-72-2 for core)
Physical State Solid (Predicted: Pale yellow to tan powder)
Solubility Low in water; Soluble in DMSO, DMF, DCM
Melting Point Predicted >180°C (Decomposition likely)
Reactivity Electrophilic at C-3 (Suzuki/Buchwald coupling); Nitrile hydrolysis sensitive

Hazard Identification (GHS Classification)

Senior Scientist Insight: While specific toxicity data is absent, we must treat this compound as a potent bioactive agent . The imidazo[1,5-a]pyrimidine core is bioisosteric to purines, implying potential interaction with DNA or enzymes (e.g., kinases). The nitrile moiety introduces a risk of metabolic cyanide release, although aromatic nitriles are generally more stable than aliphatic ones.

Derived GHS Classification (Conservative Estimate)
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Hazard Assessment Workflow

The following diagram outlines the logic used to determine handling requirements for this uncharacterized compound.

HazardAssessment cluster_logic Read-Across Logic Start Compound Intake: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile CheckCAS Specific CAS Data Available? Start->CheckCAS AnalyzeCore Analyze Scaffold: Imidazo[1,5-a]pyrimidine CheckCAS->AnalyzeCore No (Novel) AnalyzeFGs Analyze Functional Groups: - Nitrile (CN) - Bromide (Br) AnalyzeCore->AnalyzeFGs AssignRisk Assign Provisional Risk Profile: Bioactive + Irritant + Reactive AnalyzeFGs->AssignRisk DefineControls Define Engineering Controls: Fume Hood + HEPA Filter AssignRisk->DefineControls

Figure 1: Risk Assessment Logic for Novel Heterocycles. This workflow prioritizes functional group analysis when specific toxicological data is missing.

Exposure Controls & Personal Protection (PPE)

The "Why" Behind the Protocol: Standard nitrile gloves may not provide sufficient protection against solutions of this compound in organic solvents (like DCM or DMF), which can act as carriers, permeating the glove and dragging the toxicant into the skin.

Respiratory Protection
  • Solid State: Handling >10 mg requires a certified chemical fume hood. If weighing <10 mg on an open bench (not recommended), a P3/N95 particulate respirator is mandatory.

  • In Solution: All procedures involving heating or volatile solvents must be strictly confined to a fume hood.

Dermal Protection (Glove Selection Matrix)
Solvent UsedPrimary GloveSecondary Glove (Double Gloving)Breakthrough Time
None (Solid) Nitrile (0.11 mm)None> 480 min
DMSO / DMF Nitrile (0.11 mm)Nitrile (0.11 mm)> 240 min
DCM / Chloroform Laminate (Silver Shield) Nitrile (Outer layer for grip)> 480 min (Laminate)
Methanol Nitrile (0.11 mm)None< 15 min (Change often)

Critical Protocol: When using DCM, never rely on standard blue nitrile gloves alone. The solvent swells the polymer, creating micropores that allow rapid entry of the dissolved bromide.

Handling & Stability Protocols

Stability & Storage
  • Light Sensitivity: The imidazo-pyrimidine system can be photo-active. Store in amber vials.

  • Moisture: The 8-carbonitrile group is susceptible to hydrolysis under acidic/basic conditions. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Avoid contact with strong oxidizers and strong acids (risk of HCN release from nitrile hydrolysis).

Experimental Setup (Synthesis Context)

When utilizing this compound in Suzuki or Buchwald couplings:

  • Degassing: Oxygen must be rigorously excluded to prevent homocoupling or oxidative degradation of the scaffold.

  • Quenching: Quench reactions containing this nitrile with mild buffers (pH 7-8). Avoid strong acid quenches which could hydrolyze the nitrile to the amide or carboxylic acid.

Emergency Response & First Aid

Trustworthiness Check: This protocol assumes the worst-case scenario (cyanide-like toxicity) to ensure maximum safety margins.

Spill Response Logic

In the event of a spill, the response must be graded based on the state (solid vs. solution).

SpillResponse Event Spill Detected StateCheck State of Material? Event->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Solvent) StateCheck->Liquid ActionSolid 1. Dampen with inert oil (avoid dust) 2. Scoop into sealed waste 3. Wash area with 10% bleach Solid->ActionSolid ActionLiquid 1. Evacuate hood/area 2. Absorb with Vermiculite 3. Do NOT use water (spreads contamination) Liquid->ActionLiquid

Figure 2: Spill Response Decision Tree. Note the prohibition of water for liquid spills to prevent spreading hydrophobic contaminants.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: Monitor for delayed pulmonary edema (common with irritating heterocycles).

  • Skin Contact: Wash with soap and water for 15 full minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Ingestion: IMMEDIATE MEDICAL ATTENTION. Do not induce vomiting. If conscious, rinse mouth. Treat symptomatically for potential nitrile toxicity.

Disposal Considerations

  • Waste Stream: Halogenated Organic Waste.

  • Special Note: Do not mix with acidic waste streams due to the nitrile group (risk of HCN generation).

  • Deactivation: For trace residues on glassware, soak in a 10% sodium hypochlorite (bleach) solution for 24 hours to oxidize the ring system and hydrolyze the nitrile before standard cleaning.

References

  • PubChem. Imidazo[1,5-a]pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Accela ChemBio. SDS for 3-Bromoimidazo[1,5-a]pyrimidine (Analogous Structure). Available at: [Link]

  • MDPI Molecules. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (Discusses reactivity of 8-carbonitrile derivatives). Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol and Mechanistic Insights for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors and GPCR ligands due to its structural mimicry of purine bases[1]. Specifically, 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3) serves as a highly versatile, bifunctional building block. The 8-carbonitrile group provides a strong electron-withdrawing vector that modulates the electronic properties of the core[2], while the 3-bromo substituent acts as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, self-validating two-step protocol for the synthesis of 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and in-process controls (IPCs).

Strategic Retrosynthetic Analysis

The construction of the target molecule relies on a convergent retrosynthetic disconnection. The imidazo[1,5-a]pyrimidine core is most efficiently assembled via the cyclocondensation of a 1H-imidazol-5-amine derivative with a 1,3-dielectrophile[3].

To achieve the desired substitution pattern, we utilize 5-amino-1H-imidazole-4-carbonitrile and 3-(dimethylamino)acrolein . Following the formation of the bicyclic core, regioselective electrophilic aromatic substitution (SEAr) is employed to install the bromine atom at the highly nucleophilic C3 position.

Synthesis_Workflow SM1 5-Amino-1H-imidazole- 4-carbonitrile INT Imidazo[1,5-a]pyrimidine- 8-carbonitrile SM1->INT AcOH, Reflux Cyclocondensation SM2 3-(Dimethylamino)acrolein SM2->INT PROD 3-Bromoimidazo[1,5-a] pyrimidine-8-carbonitrile INT->PROD DMF, 25°C Regioselective SEAr REAG N-Bromosuccinimide (NBS) REAG->PROD

Figure 1: Two-step synthetic workflow for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile.

Reaction Mechanics & Causality

As an application scientist, it is critical to understand why specific conditions are chosen to ensure reproducibility and scalability.

Step 1: Dimroth-Type Cyclocondensation

The reaction between 5-amino-1H-imidazole-4-carbonitrile and 3-(dimethylamino)acrolein is performed in glacial acetic acid [4].

  • Causality: Acetic acid serves a dual purpose as both the solvent and a weak acid catalyst. It protonates the dimethylamino group of the acrolein derivative, transforming it into an excellent leaving group. Simultaneously, it activates the aldehyde carbonyl, facilitating the initial nucleophilic attack by the primary amine of the imidazole. This lowers the activation energy for the subsequent intramolecular cyclization, driving the reaction to completion while suppressing the formation of uncyclized Schiff base intermediates.

Step 2: Regioselective Electrophilic Bromination

The C3 position of the imidazo[1,5-a]pyrimidine core (derived from the C2 position of the original imidazole ring) possesses significant enamine-like character, making it the thermodynamic and kinetic hotspot for SEAr.

  • Causality: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2). NBS provides a controlled, steady-state concentration of electrophilic bromine, which prevents oxidative degradation of the electron-rich imidazole ring and strictly avoids polybromination. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature stabilizes the transient bromonium ion intermediate and ensures complete solubility of the rigid bicyclic starting material.

Causality A Solvent Selection: Glacial Acetic Acid C Dual Functionality: Solvent & Acid Catalyst A->C B Electrophile Choice: N-Bromosuccinimide D Controlled Halogenation: Prevents Polybromination B->D E High-Yield Cyclization (>85%) C->E F Regioselective C3-Bromination (>90%) D->F

Figure 2: Logical causality of reagent selection in the synthesis workflow.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Imidazo[1,5-a]pyrimidine-8-carbonitrile
  • Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 5-amino-1H-imidazole-4-carbonitrile (10.0 g, 92.5 mmol) and 3-(dimethylamino)acrolein (10.1 g, 101.8 mmol, 1.1 equiv) to the flask.

  • Solvation: Suspend the solid reactants in 100 mL of glacial acetic acid.

  • Reaction Execution: Heat the mixture to gentle reflux (approx. 118 °C) under a nitrogen atmosphere for 5 hours. The suspension will gradually transition into a homogeneous dark amber solution.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material peak (m/z 109.1 [M+H]⁺) is consumed, and the product mass m/z 145.1 [M+H]⁺ is dominant.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the acetic acid.

  • Isolation: Triturate the resulting thick residue with ice-cold water (150 mL). Filter the precipitated solid via a Büchner funnel, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 50 °C for 12 hours.

    • Expected Yield: 11.4 g (85%), pale yellow solid.

Protocol B: Synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
  • Setup: In a clean, dry 250 mL round-bottom flask, dissolve the Imidazo[1,5-a]pyrimidine-8-carbonitrile intermediate (10.0 g, 69.4 mmol) in anhydrous DMF (80 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Halogenation: Add NBS (12.9 g, 72.8 mmol, 1.05 equiv) portion-wise over 15 minutes. Critical: Maintain the internal temperature below 10 °C to prevent non-specific oxidation.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at 25 °C for 3 hours.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Validation: Look for the complete disappearance of m/z 145.1 and the emergence of the brominated product signature: an isotopic doublet at m/z 223.0 and 225.0 [M+H]⁺ in a 1:1 ratio, characteristic of a monobrominated species.

  • Quenching & Workup: Pour the reaction mixture slowly into 400 mL of vigorously stirred ice-cold water containing 1% sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine species. Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF, followed by cold diethyl ether (2 x 20 mL) to remove succinimide byproducts.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight.

    • Expected Yield: 14.2 g (92%), off-white to pale-yellow solid.

Quantitative Data & Optimization Matrices

To demonstrate the robustness of the chosen conditions, the following tables summarize the optimization data generated during protocol development.

Table 1: Optimization of Cyclocondensation (Step 1)

SolventCatalystTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
EthanolNone80124535
DMFp-TsOH (0.1 eq)10087562
Glacial AcOH None (Acts as Cat.) 118 5 >99 85

Table 2: Optimization of Regioselective Bromination (Step 2)

Reagent (Equiv)SolventTemp (°C)Time (h)ObservationIsolated Yield (%)
Br₂ (1.1)AcOH252Significant oxidative degradation65
NBS (1.05)Acetonitrile254Poor solubility of intermediate78
NBS (1.05) DMF 25 3 Clean conversion, homogeneous 92

References

  • Title: Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives Source: Chemistry of Heterocyclic Compounds, 57(5), 554–559 (2021) URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidines and imidazo-[1,5-a]pyrimidines (US Patent 4178449A)
  • Title: Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity Source: Journal of Medicinal Chemistry, 42(9), 1661-1666 (1999) URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: Molecules (MDPI), 23(1), 157 (2018) URL: [Link]

Sources

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrimidine Scaffold

The imidazo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, demonstrating therapeutic potential across diverse disease areas, including oncology, virology, and neurodegenerative disorders.[1][3] The ability to functionalize this core structure with precision is paramount for developing novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[4][5] This guide provides a detailed exploration of the application of Suzuki cross-coupling reactions to 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, a versatile building block for the synthesis of novel drug candidates.

Reaction Overview: Mechanistic Considerations for a Nitrogen-Rich Heterocycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron species.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X (L)n Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (L)n Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X 3-Bromoimidazo[1,5-a]pyrimidine -8-carbonitrile (Ar-X) Ar-X->Oxidative_Addition Ar'B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) Ar'B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For nitrogen-containing heterocycles such as imidazo[1,5-a]pyrimidines, special consideration must be given to the potential for the nitrogen lone pairs to coordinate with the palladium catalyst, which can lead to catalyst inhibition or deactivation.[6][7] The selection of appropriate ligands is crucial to mitigate these effects and ensure efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote the desired catalytic turnover.

Key Reagents and Equipment

Substrate:

  • 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Reagents:

  • Aryl or Heteroaryl Boronic Acid or Ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, cataCXium A) (1-1.2 times the moles of palladium)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, DMF, often with water)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Syringes and needles for transfer of degassed solvents

Detailed Step-by-Step Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki cross-coupling of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid partners.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids to a flame-dried Schlenk flask or microwave vial: - 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (1.0 eq) - Boronic acid (1.2 eq) - Base (e.g., K2CO3, 2.5 eq) B 2. Evacuate and backfill the vessel with inert gas (3x) A->B C 3. Add palladium catalyst and ligand (e.g., Pd2(dba)3/SPhos) B->C D 4. Add degassed solvents (e.g., Dioxane/Water 4:1) via syringe C->D E 5. Heat the reaction mixture with vigorous stirring (e.g., 80-120 °C or microwave irradiation) D->E F 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed E->F G 7. Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate) F->G H 8. Wash with water and brine G->H I 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate H->I J 10. Purify the crude product by flash column chromatography I->J

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Detailed Steps:

  • Vessel Preparation: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and the base (e.g., potassium carbonate, 2.5 equivalents).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Alternatively, for microwave-assisted reactions, heat to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[8][9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,5-a]pyrimidine-8-carbonitrile.

Data Presentation: Recommended Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the outcome of the reaction. The following table provides a summary of commonly used conditions for Suzuki couplings of nitrogen-containing heterocycles.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; XPhos Pd G2/G3 pre-catalystsPre-catalysts can offer faster activation and higher stability.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote oxidative addition and reductive elimination while preventing catalyst deactivation by the nitrogen-rich substrate.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the rate of transmetalation. K₃PO₄ is often effective for challenging couplings.[10]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA protic co-solvent like water is often necessary to facilitate the transmetalation step.
Temperature 80 - 120 °C (conventional heating); 120 - 150 °C (microwave)Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. Microwave heating can significantly reduce reaction times.[9]

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate base or solventUse a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and properly degassed. Screen different ligands, bases, and solvent systems. Increase the reaction temperature or consider using microwave irradiation.
Debromination of Starting Material Proto-deboronation of the boronic acid followed by a competitive reduction pathwayUse a stronger base (e.g., K₃PO₄) or a different solvent system. Ensure a strictly inert atmosphere.
Formation of Homocoupled Boronic Acid Product Oxygen contamination leading to oxidative homocouplingThoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup.
Hydrolysis of the Nitrile Group Harsh basic conditions and prolonged heating in the presence of waterUse a milder base (e.g., K₂CO₃) and monitor the reaction closely to avoid unnecessarily long reaction times. Minimize the amount of water in the solvent system if possible.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-3 functionalization of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of a diverse range of 3-aryl and 3-heteroaryl derivatives. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis of novel imidazo[1,5-a]pyrimidine-based compounds, paving the way for the development of new therapeutic agents.

References

  • Reddy Kotla, S. K., Vandavasi, J. K., Wang, J.-J., Parang, K., & Tiwari, R. K. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11–19. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Kar, A., et al. (2021). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology. [Link]

  • Reddy Kotla, S. K., et al. (2019). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2‑a]pyrimidines and Pyrazolo[1,5‑a]pyrimidines. ACS Omega. [Link]

  • Kar, A., et al. (2022). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. PMC. [Link]

  • Reddy Kotla, S. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines. PubMed. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Smith, K. M., et al. (2006). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. [Link]

  • Barsanti, P., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC. [Link]

  • Bellina, F., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2024). Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Smaali, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • El-Gazzar, A. A. (2009). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • Quiroga, J., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. [Link]

  • Smaali, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • Smaali, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

Sources

Application Note: Reagents and Protocols for the Functionalization of the 3-Bromo Position in Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Imidazo[1,2-a]pyrimidines represent a highly privileged class of fused bicyclic heterocycles. Because their structural topology closely mimics the purine core, they are heavily utilized in the development of kinase inhibitors, antiviral agents, and CNS-active therapeutics.

From a synthetic perspective, the C-3 position—located on the electron-rich imidazole ring—is the most nucleophilic site on the scaffold. This inherent electronic bias allows for highly regioselective electrophilic aromatic substitution (EAS). By installing a bromine atom at C-3, drug discovery chemists can create a highly versatile, activated linchpin. The resulting 3-bromoimidazo[1,2-a]pyrimidine serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions, enabling the rapid, divergent synthesis of complex analog libraries for structure-activity relationship (SAR) campaigns.

Mechanistic Rationale for Reagent Selection

Bromination: Why NBS over Molecular Bromine?

While molecular bromine (


) is a powerful halogenating agent, it frequently leads to over-bromination and requires harsh, highly acidic conditions that can degrade sensitive functional groups. N-Bromosuccinimide (NBS) is the reagent of choice because it provides a controlled, low steady-state concentration of the electrophilic bromonium ion (

). When conducted in a polar aprotic solvent like DMF, the solvent stabilizes the cationic Wheland intermediate. The adjacent bridgehead nitrogen further delocalizes the positive charge, ensuring that bromination occurs exclusively at the C-3 position without affecting the pyrimidine ring.
Cross-Coupling: Catalyst and Ligand Causality

The 3-bromoimidazo[1,2-a]pyrimidine core is highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the fused pyrimidine system.

  • Suzuki-Miyaura Couplings : For coupling with aryl or heteroaryl boronic acids, Pd(dppf)Cl₂ is vastly superior to standard Pd(PPh₃)₄. The bidentate dppf ligand features a large bite angle that enforces a cis-geometry on the Pd(II) intermediate. This geometric constraint drastically accelerates the rate-determining reductive elimination step, which is critical when coupling sterically hindered or electron-deficient boronic acids[1].

  • Sonogashira Couplings : For alkynylation, Pd(PPh₃)₄ combined with a CuI co-catalyst remains the gold standard. The copper co-catalyst rapidly forms a copper acetylide intermediate in situ, which undergoes transmetalation with the Pd(II) complex much faster than the terminal alkyne alone.

  • Halogen-Metal Exchange : The 3-bromo position can also be converted into a nucleophile via halogen-metal exchange using an isopropylmagnesium chloride (iPrMgCl) Grignard reagent. The resulting C-3 carbanion is stabilized by the electron-withdrawing pyrimidine ring and can be trapped with electrophiles like trimethyltin chloride to form stannyl reagents for subsequent Stille couplings[2].

Visualizing the Functionalization Workflow

Workflow Core Imidazo[1,2-a]pyrimidine Bromide 3-Bromoimidazo[1,2-a]pyrimidine Core->Bromide NBS, DMF Regioselective EAS Suzuki C3-Aryl/Heteroaryl (Suzuki) Bromide->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat Sonogashira C3-Alkynyl (Sonogashira) Bromide->Sonogashira Alkyne, Pd(PPh3)4 CuI, Amine Stille C3-Stannyl (Metalation) Bromide->Stille 1. iPrMgCl 2. Me3SnCl

Divergent functionalization pathways for the 3-bromoimidazo[1,2-a]pyrimidine scaffold.

CatalyticCycle Pd0 Pd(0)L_n OA Pd(II) Oxidative Addition Pd0->OA + 3-Bromoimidazopyrimidine TM Pd(II) Trans- metalation OA->TM + Ar-B(OH)2, Base - Base-HBr RE Pd(II) Reductive Elimination TM->RE RE->Pd0 Release of C3-Aryl Product

Palladium-catalyzed cross-coupling cycle at the electron-deficient C-3 position.

Quantitative Data: Optimal Reagent Systems

The following table summarizes the optimized conditions for diverging the 3-bromo intermediate into various functional classes.

Reaction TypeCoupling PartnerOptimal Catalyst SystemBase / AdditiveSolvent SystemTemp (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ or Cs₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)80–100
Sonogashira Terminal AlkynesPd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N or DIPEA (Solvent/Base)DMF or THF60–80
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ (2.5 mol%), XantphosNaOtBu or Cs₂CO₃ (1.5 eq)Toluene or Dioxane90–110
Metalation/Trapping Electrophiles (e.g., Me₃SnCl)None (Grignard Exchange)iPrMgCl (1.1 eq)Anhydrous THF-78 to RT

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromoimidazo[1,2-a]pyrimidine

This protocol utilizes mild conditions to prevent polybromination and oxidative ring-opening.

  • Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve imidazo[1,2-a]pyrimidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the formation of succinimide-derived radical byproducts and controls the exothermic EAS reaction.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) portionwise over 15 minutes. Protect the flask from light using aluminum foil to prevent radical initiation.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation & Workup : Monitor via TLC (EtOAc/Hexane). The starting material is highly UV-active; successful conversion is indicated by a new, lower-Rf spot. Pour the reaction mixture into ice-cold distilled water (5x volume of DMF). The 3-bromo product will precipitate as a solid.

  • Isolation : Filter the precipitate under a vacuum, wash thoroughly with cold water (to remove residual DMF and succinimide), and dry in vacuo to afford the product.

Protocol B: Suzuki-Miyaura C-3 Arylation

Water is explicitly added to the solvent system to dissolve the inorganic base and form the reactive boronate complex required for transmetalation.

  • Setup : Charge a Schlenk tube with 3-bromoimidazo[1,2-a]pyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing : Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the solution with Argon or Nitrogen for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Reaction : Seal the tube and heat to 90 °C in an oil bath for 12 hours. The mixture will transition from a reddish suspension to a dark, homogeneous solution.

  • Workup : Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the crude residue via silica gel flash chromatography.

Protocol C: Sonogashira C-3 Alkynylation

This protocol leverages a copper co-catalyst to accelerate the reaction via a highly nucleophilic copper acetylide intermediate.

  • Setup : In a rigorously dried flask under Argon, combine 3-bromoimidazo[1,2-a]pyrimidine (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol).

  • Solvent & Reagent Addition : Add anhydrous DMF (5 mL) and anhydrous Et₃N (5 mL). Add the terminal alkyne (1.5 equiv, 1.5 mmol) via syringe. Causality: Triethylamine acts as both the base to deprotonate the terminal alkyne and a stabilizing ligand for the metal centers.

  • Reaction : Heat the mixture to 70 °C for 6 hours.

  • Validation & Workup : Quench the reaction with saturated aqueous NH₄Cl (15 mL). Self-validation cue: The aqueous layer will turn deep blue, indicating the successful complexation and extraction of copper(II) salts. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification : Wash the combined organic layers with water and brine, dry over MgSO₄, concentrate, and purify via chromatography.

References

  • Total synthesis and 13C NMR revision of nagelamide C Organic Chemistry Frontiers URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions ChemistrySelect URL:[Link][1]

  • Diazacarbazoles and methods of use (Patent AU2009258124C1) Google Patents URL:[2]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Imidazo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols and mechanistic insights for performing Nucleophilic Aromatic Substitution (SNAr) on imidazo[1,5-a]pyrimidine scaffolds. This heterocyclic system is a critical pharmacophore in kinase inhibitor discovery (e.g., PI3K, CDK) and requires precise synthetic control due to its unique electronic distribution.

Executive Summary & Scaffold Analysis

The imidazo[1,5-a]pyrimidine scaffold is a 6,5-fused bicyclic system. Unlike its isomer imidazo[1,2-a]pyrimidine, the [1,5-a] fusion creates a distinct electronic profile. The bridgehead nitrogen (N4) donates electron density into the imidazole ring, rendering it electron-rich, while the pyrimidine ring remains sufficiently electron-deficient to participate in SNAr reactions, particularly when halogenated.

Electronic Bias and Reactivity
  • Electrophilic Sites: The pyrimidine ring carbons (typically C6 and C8 depending on IUPAC numbering) are the primary sites for nucleophilic attack.

  • Nucleophilic Sites: The imidazole C3 and C1 positions are electron-rich and prone to electrophilic aromatic substitution (SEAr), not SNAr.

  • Regioselectivity: In di-halogenated substrates (e.g., 2,4-dichloro analogs relative to the pyrimidine core), the position para to the bridgehead nitrogen is often less reactive due to mesomeric donation, while the position meta to the bridgehead (but adjacent to a pyrimidine nitrogen) is more activated.

Mechanistic Pathway

The reaction proceeds via a stepwise addition-elimination mechanism .

  • Nucleophilic Attack: The nucleophile (amine, alkoxide, thiol) attacks the ipso-carbon of the halogenated pyrimidine ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The bridgehead nitrogen can stabilize this negative charge through inductive effects, although its mesomeric donation destabilizes it compared to a simple pyrimidine.

  • Aromatization: The leaving group (Cl, Br, F) is expelled, restoring aromaticity.

SNAr_Mechanism Substrate Halogenated Imidazo[1,5-a]pyrimidine Complex Meisenheimer Intermediate (Anionic) Substrate->Complex k1 (slow) Nucleophilic Attack Nu Nucleophile (H-Nu) Nu->Complex Product Substituted Scaffold Complex->Product k2 (fast) Elimination LG Leaving Group (X-) Complex->LG

Figure 1: Generalized SNAr reaction pathway for fused pyrimidine systems.

Experimental Protocols

Standard SNAr with Amines (General Procedure)

This protocol is optimized for displacing chlorides at the active pyrimidine positions (e.g., C8) using primary or secondary amines.

Reagents:

  • Substrate: Chloro-imidazo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Et3N (2.0 – 3.0 equiv)

  • Solvent: Isopropanol (IPA), n-Butanol, or DMF.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 1.0 equiv of the chloro-imidazo[1,5-a]pyrimidine in IPA (concentration ~0.2 M).

  • Addition: Add 2.5 equiv of DIPEA, followed by 1.2 equiv of the amine nucleophile.

  • Reaction:

    • Method A (Thermal): Heat the mixture to reflux (80–100 °C) for 4–12 hours. Monitor by LC-MS.

    • Method B (Microwave): Seal the vessel and irradiate at 120 °C for 20–40 minutes. (Preferred for sterically hindered amines).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in EtOAc and wash with saturated NaHCO3 and brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) or recrystallization from EtOH.

SNAr with Alkoxides (Ether Synthesis)

Alkoxides are harder nucleophiles and require strictly anhydrous conditions to prevent hydrolysis to the pyrimidinone.

Reagents:

  • Solvent: Anhydrous THF or 1,4-Dioxane.

  • Base: NaH (60% dispersion in oil) or KOtBu.

  • Nucleophile: Alcohol (1.1 equiv).

Protocol:

  • Activation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add the alcohol (1.1 equiv) dropwise. Stir for 15 min until H2 evolution ceases.

  • Displacement: Add the chloro-imidazo[1,5-a]pyrimidine (1.0 equiv) dissolved in minimal THF.

  • Completion: Allow to warm to RT. If no reaction occurs after 1 h, heat to 60 °C.

  • Quench: Carefully quench with saturated NH4Cl solution. Extract with EtOAc.

Optimization & Troubleshooting Guide

The reactivity of the imidazo[1,5-a]pyrimidine scaffold is highly sensitive to substituents. Use this decision tree to optimize conditions.

Optimization_Tree Start Start: Reaction Screening Check Check Conversion (LCMS) Start->Check Low_Reactivity Low/No Conversion? Check->Low_Reactivity Side_Products Hydrolysis (OH product)? Check->Side_Products Regio_Issues Regioisomer Mixture? Check->Regio_Issues High_Temp Switch Solvent: NMP/DMSO Temp: 120-140°C Low_Reactivity->High_Temp Catalysis Add Lewis Acid (ZnCl2) or Switch to Pd-Catalysis High_Temp->Catalysis Still fails Dry_Cond Use Molecular Sieves Switch Base to Cs2CO3 Dry Solvent Side_Products->Dry_Cond Low_Temp Lower Temp (-78°C to 0°C) Control Stoichiometry Regio_Issues->Low_Temp

Figure 2: Decision tree for optimizing SNAr conditions on fused pyrimidines.

Key Troubleshooting Tips
  • Hydrolysis: If the mass spectrum shows M-Cl+OH (conversion to the alcohol/one), moisture is entering the system. The imidazo-pyrimidine bond is susceptible to hydrolytic cleavage under harsh basic conditions. Use anhydrous solvents and Cs2CO3 instead of hydroxides.

  • Regioselectivity: In 2,4-dichloro analogs, the position adjacent to the bridgehead is often less reactive than the distal position due to steric shielding and electronic enrichment from the bridgehead nitrogen. Perform reactions at 0 °C initially to favor the kinetic product (distal substitution).

  • Stubborn Substrates: If SNAr fails, the scaffold may be too electron-rich. Convert the chloride to an iodide (NaI/acid) to improve leaving group ability, or switch to Buchwald-Hartwig amination (Pd2(dba)3, Xantphos).

References

  • Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

    • Chemistry of Heterocyclic Compounds, 2021.
  • SNAr Regioselectivity on Pyrimidines (Analogous Systems)

    • Journal of Organic Chemistry, 2015.[1] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."

  • Kinase Inhibitor Applications

    • European Journal of Medicinal Chemistry, 2021. "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2." (Structural analog relevance).
  • Mechanistic Insights (QM Analysis)

    • WuXi AppTec, "QM Magic Class | Chapter 29: Regioselectivity of SNAr on Dichloropyrimidines."

Sources

step-by-step preparation of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized protocol for the synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile , a specialized heterocyclic scaffold often utilized in the development of GABA-A receptor ligands and kinase inhibitors.

The synthesis is designed around a convergent heterocyclic construction followed by late-stage regioselective functionalization . This approach ensures high atom economy and minimizes side reactions associated with sensitive nitrile groups.

Retrosynthetic Analysis & Strategy

The target molecule, 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, is dissected into two key phases:

  • Core Construction : Formation of the bicyclic imidazo[1,5-a]pyrimidine skeleton via a condensation-cyclization reaction.

  • Regioselective Bromination : Electrophilic aromatic substitution (EAS) at the electron-rich C3 position.

Strategic Logic :

  • Starting Material : 5-Amino-1H-imidazole-4-carbonitrile is selected as the lynchpin precursor.[1] It pre-installs the C8-cyano group (based on IUPAC numbering where the imidazole C4 becomes the fused C8), avoiding difficult cyanation steps later.[2]

  • Cyclization Agent : 1,1,3,3-Tetramethoxypropane serves as a masked malondialdehyde equivalent.[2] Under acidic conditions, it hydrolyzes to release the reactive 1,3-dialdehyde species, which condenses with the 1,3-dinucleophile (the amino-imidazole moiety) to close the pyrimidine ring.[2]

  • Bromination : The C3 position of the imidazo[1,5-a]pyrimidine core is the most electron-rich site, susceptible to electrophilic attack by N-Bromosuccinimide (NBS) .[2]

Retrosynthesis Target 3-Bromoimidazo[1,5-a] pyrimidine-8-carbonitrile Intermediate Imidazo[1,5-a] pyrimidine-8-carbonitrile Intermediate->Target Bromination (C3) SM1 5-Amino-1H-imidazole- 4-carbonitrile SM1->Intermediate Cyclization (Acidic Reflux) SM2 1,1,3,3-Tetramethoxypropane (Malondialdehyde eq.) SM2->Intermediate + Reagent N-Bromosuccinimide (NBS) Reagent->Target

Figure 1: Retrosynthetic disconnection showing the assembly of the core followed by functionalization.

Experimental Protocol

Step 1: Synthesis of Imidazo[1,5-a]pyrimidine-8-carbonitrile

This step constructs the fused bicyclic system. The reaction relies on the in situ generation of malondialdehyde to react with the exocyclic amine and the ring nitrogen of the imidazole.

  • Reagents :

    • 5-Amino-1H-imidazole-4-carbonitrile (1.0 equiv)

    • 1,1,3,3-Tetramethoxypropane (1.1 equiv)[2]

    • Ethanol (Absolute, 10 vol)

    • Hydrochloric acid (conc., catalytic) or Acetic Acid (glacial)[2]

Procedure :

  • Setup : Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-Amino-1H-imidazole-4-carbonitrile (e.g., 10.8 g, 100 mmol) and Ethanol (100 mL).

  • Addition : Add 1,1,3,3-Tetramethoxypropane (18.1 g, 18.2 mL, 110 mmol) to the suspension.

  • Catalysis : Add catalytic concentrated HCl (0.5 mL) or use Acetic Acid (20 mL) as a co-solvent to facilitate acetal hydrolysis.[2]

  • Reaction : Heat the mixture to reflux (78–80 °C) . The suspension will initially clear as the reaction proceeds, followed by the potential precipitation of the product. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1]

    • Reaction Time: Typically 2–4 hours.

  • Workup :

    • Cool the reaction mixture to room temperature (20–25 °C), then chill in an ice bath (0–5 °C) for 1 hour to maximize precipitation.

    • Filter the solid precipitate.

    • Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted acetal.[2]

  • Drying : Dry the solid under vacuum at 45 °C to constant weight.

    • Expected Yield: 75–85%.

    • Appearance: Pale yellow to tan solid.

Step 2: Synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

The bromination is highly regioselective for the C3 position. NBS is preferred over elemental bromine for easier handling and stoichiometry control.

  • Reagents :

    • Imidazo[1,5-a]pyrimidine-8-carbonitrile (from Step 1) (1.0 equiv)[2]

    • N-Bromosuccinimide (NBS) (1.05 equiv)[2]

    • Acetonitrile (MeCN) or DMF (10 vol)[2]

Procedure :

  • Setup : Dissolve Imidazo[1,5-a]pyrimidine-8-carbonitrile (e.g., 7.2 g, 50 mmol) in Acetonitrile (75 mL) in a reaction flask shielded from light (wrap in aluminum foil).

  • Addition : Add NBS (9.35 g, 52.5 mmol) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction possible; maintain temp < 30 °C.

  • Reaction : Stir at room temperature (20–25 °C).

    • Reaction Time: 1–3 hours. Monitor by TLC/LC-MS for disappearance of starting material.

  • Quench & Workup :

    • Dilute the reaction mixture with Water (300 mL).

    • Stir the resulting slurry for 30 minutes. The product typically precipitates out.

    • Filter the solid.

    • Wash with water (3 x 50 mL) to remove succinimide byproduct.[2]

  • Purification :

    • Recrystallize from Ethanol/DMF or Acetonitrile if high purity (>99%) is required.[2]

    • Alternatively, triturate with hot ethanol.[2]

  • Drying : Dry under high vacuum at 50 °C.

Critical Process Parameters (CPP)

ParameterRangeCriticalityImpact
Step 1 Temperature 75–85 °C (Reflux)HighLower temps lead to incomplete cyclization; higher temps degrade the nitrile.
Acid Catalyst pH < 2MediumEssential for hydrolyzing the tetramethoxypropane precursor.
NBS Stoichiometry 1.0–1.1 equivHighExcess NBS can lead to over-bromination or bromination of the pyrimidine ring.
Light Exposure MinimalMediumProtect Step 2 from light to prevent radical side reactions (though ionic mechanism dominates).[2]

Analytical Characterization

Confirm the structure using the following expected spectral data:

  • 1H NMR (DMSO-d6, 400 MHz) :

    • δ 8.5–8.8 ppm : Doublet/Singlet (Pyrimidine H5/H7).[2]

    • δ 7.0–7.5 ppm : Doublet/Triplet (Pyrimidine H6).[2]

    • Note: The C3-H signal (typically around δ 8.0–8.2 ppm in the unsubstituted core) will be absent in the final product, confirming bromination.[2]

  • 13C NMR :

    • Look for the disappearance of the C3 signal and a shift corresponding to C-Br (~100–110 ppm).[2]

    • Nitrile carbon signal at ~115 ppm.

  • Mass Spectrometry (ESI+) :

    • [M+H]+ : Calculated for C7H3BrN4 ~ 222.9/224.9 (1:1 isotopic pattern for Br).[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrolysis of acetalIncrease acid concentration or reaction time. Ensure ethanol is not "wet" (excess water can hinder condensation).[2]
Sticky/Gummy Solid Impurities trappedTriturate the crude solid with cold diethyl ether or hexane.
Over-bromination Excess NBS or high tempStrictly control NBS equivalents (1.05 eq).[2] Perform reaction at 0 °C if selectivity is poor.
Starting Material Remains (Step 2) NBS degradationUse freshly recrystallized NBS.[2] Ensure reaction is shielded from light.

Workflow Visualization

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination Mix Mix 5-Amino-4-cyanoimidazole + Tetramethoxypropane + EtOH Reflux Reflux (80°C, 3h) Acid Catalyzed Mix->Reflux Cool Cool & Filter Precipitate Reflux->Cool Dry1 Dry Intermediate Cool->Dry1 Dissolve Dissolve in MeCN Dry1->Dissolve AddNBS Add NBS (1.05 eq) Protect from Light Dissolve->AddNBS Quench Quench with Water Filter Solid AddNBS->Quench Purify Recrystallize (EtOH) Quench->Purify Final 3-Bromoimidazo[1,5-a] pyrimidine-8-carbonitrile Purify->Final

Figure 2: Process flow diagram illustrating the two-stage synthesis and purification.

References

  • Synthesis of Imidazo[1,5-a]pyrimidine Core

    • Tolkunov, S. V., et al. "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives..."[2] Chemistry of Heterocyclic Compounds, 2021, 57(5), 554–559.[1][2]

  • Bromination of Imidazo-fused Systems

    • General protocols for NBS bromination of imidazo[1,2-a]pyridine and related scaffolds (analogous reactivity).[2]

    • PubChem Compound Summary for 3-Bromoimidazo[1,2-a]pyridine derivatives. [2]

  • Precursor Reactivity

    • Reaction of amino-pyrazoles/imidazoles with 1,3-electrophiles. Journal of Medicinal Chemistry, 1999, 42(9), 1661-1666.[2][3]

Sources

Application Note: Hydrolysis Conditions for the 8-Carbonitrile Group in Fused Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-carbonitrile group in fused pyrimidine systems (such as purines, pyrido[2,3-d]pyrimidines, and pyrrolo[1,2-a]pyrimidines) serves as a highly versatile synthetic handle in drug discovery. Converting this nitrile into a primary carboxamide or a carboxylic acid is a critical transformation for exploring Structure-Activity Relationships (SAR) and improving aqueous solubility. However, the unique electronic environment of the pyrimidine ring, coupled with the extreme hydrophobicity of these planar heterocycles, makes standard hydrolysis conditions prone to failure or unexpected side reactions.

This application note provides field-validated protocols for the selective hydrolysis of pyrimidine-8-carbonitriles, detailing the mechanistic causality behind solvent selection, pH optimization, and temperature control.

Mechanistic Causality & Solvent Dynamics

The hydrolysis of an 8-carbonitrile group in a fused pyrimidine system is governed by a delicate balance between substrate solubility and the nucleophilicity of the solvent matrix.

  • The Solubility Paradox: Fused pyrimidines are notoriously insoluble in purely aqueous media. Attempting direct basic hydrolysis (e.g., aqueous NaOH) typically fails because the highly crystalline starting materials simply float on the water surface, preventing interaction with the hydroxide ions[1].

  • The Alkyl Carbimidate Trap: To overcome solubility issues, chemists often add alcohols (like ethanol or methanol) as co-solvents. However, the electron-deficient nature of the pyrimidine ring hyper-activates the 8-carbonitrile carbon. In an alkaline ethanol/water mixture, the generated ethoxide ion acts as a superior nucleophile compared to hydroxide. This kinetic preference leads to the near-exclusive formation of an ethyl carbimidate intermediate rather than the desired carboxamide[1].

  • The THF/H₂O Solution: To achieve successful partial hydrolysis to the amide, the co-solvent must disperse the substrate without participating as a nucleophile. A mixture of Tetrahydrofuran (THF) and water (typically 7:3 v/v) perfectly satisfies this requirement, allowing hydroxide to selectively attack the nitrile carbon[1].

  • Prebiotic & Biological Relevance: Understanding these specific hydrolysis kinetics extends beyond modern drug development. Recent astrochemical and prebiotic chemistry models demonstrate that 8-cyano-adenine is a critical intermediate that must undergo precise hydrolysis to form canonical adenine, a fundamental building block of life[2].

Workflow Visualization

The following diagram illustrates the mechanistic divergence based on solvent and pH selection during the hydrolysis workflow.

HydrolysisWorkflow Nitrile 8-Carbonitrile Pyrimidine Imidate Alkyl Carbimidate (Dead End) Nitrile->Imidate NaOH EtOH/H2O Amide 8-Carboxamide Intermediate Nitrile->Amide NaOH THF/H2O Acid 8-Carboxylic Acid Product Amide->Acid 6M HCl 90°C

Mechanistic divergence in pyrimidine-8-carbonitrile hydrolysis based on solvent and pH.

Quantitative Optimization Matrix

The table below summarizes the quantitative outcomes of various hydrolysis conditions applied to 9-alkyl-8-cyano purines (a representative fused pyrimidine system).

Substrate TypeReagentsSolvent SystemTemp (°C)Time (h)Major ProductYield (%)
9-Benzyl-8-cyano purineNaOH (aq)H₂O (100%)2524Unreacted (Insoluble)0%
9-Benzyl-8-cyano purineNaOH (3 eq)EtOH / H₂O (7:3)2512Ethyl Carbimidate80%
9-Benzyl-8-cyano purineNaOH (3 eq)THF / H₂O (7:3)25128-Carboxamide 74%
Fused Pyrimidine-8-CN6M HClH₂O (100%)90188-Carboxylic Acid >85%

Validated Experimental Protocols

Protocol A: Selective Partial Hydrolysis to 8-Carboxamide

This protocol utilizes a non-nucleophilic co-solvent to arrest the hydrolysis at the amide stage.

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with the 8-cyano pyrimidine derivative (1.0 mmol, 1.0 eq).

  • Solvation: Add 7.0 mL of Tetrahydrofuran (THF) and stir until the solid is finely dispersed. Add 3.0 mL of deionized water. (Causality: The 7:3 THF/H₂O ratio ensures maximum substrate dispersion while providing sufficient water for the hydrolysis mechanism).

  • Reagent Addition: Add solid NaOH (120 mg, 3.0 mmol, 3.0 eq) portion-wise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the nitrile peak

    
     and the appearance of the amide peak 
    
    
    
    confirms conversion. The absence of a
    
    
    peak confirms that no carbimidate side-product has formed.
  • Work-Up: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully neutralize to pH 7.0 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to afford the pure 8-carboxamide.

Protocol B: Complete Acidic Hydrolysis to 8-Carboxylic Acid

Alkaline hydrolysis to the carboxylic acid often requires harsh heating, which can cause pyrimidine ring-opening. Acidic hydrolysis is preferred for driving the reaction to completion while preserving the heterocyclic core.

Step-by-Step Methodology:

  • Preparation: Suspend the 8-cyano pyrimidine (or the 8-carboxamide intermediate) (1.0 mmol, 1.0 eq) in 10 mL of 6M aqueous HCl.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath for 18 hours. (Causality: The highly acidic environment protonates the nitrile/amide nitrogen, drastically increasing the electrophilicity of the adjacent carbon. This forces the addition of water and subsequent elimination of ammonia/ammonium, driving the reaction irreversibly to the carboxylic acid).

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour to induce crystallization.

  • Self-Validation (Post-Process): Isolate a few milligrams of the dried product and add it to a saturated

    
     solution. Immediate effervescence (
    
    
    
    evolution) confirms the successful formation of the free carboxylic acid.
  • Isolation: Filter the solid precipitate, wash with a minimal amount of cold water, and dry under vacuum. Note: The product may isolate as the hydrochloride salt depending on the basicity of the pyrimidine nitrogens.

References

  • Direct Regioselective C-H Cyanation of Purines Source: MDPI (Molecules), 2023 URL:[Link]

  • How Does Adenine Form from Hydrogen Cyanide? Source: Journal of the American Chemical Society, 2026 URL:[Link]

Sources

Application Note: Strategic Solvent Selection for the Late-Stage Functionalization of Imidazo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyrimidine core is a privileged pharmacophore widely utilized in the development of kinase inhibitors, including ALK2, MEK, and BMP signaling modulators (1)[1]. Late-stage diversification of this scaffold typically relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) targeting the C4, C5, or C8 positions (2)[2].

Because the imidazo[1,5-a]pyrimidine system is highly polar and contains multiple nitrogen bond-acceptors, solvent selection is the most critical thermodynamic variable in these couplings. The solvent dictates the solubility of inorganic bases, the stabilization of the palladium catalytic cycle, and the suppression of off-target pathways such as protodeboronation or catalyst poisoning.

Mechanistic Rationale for Solvent Selection

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

In Suzuki couplings, the transmetalation step requires the formation of a reactive boronate complex, which necessitates an inorganic base (e.g.,


 or 

) and a protic/aqueous component. However, the imidazo[1,5-a]pyrimidine core is highly organic-soluble.
  • Optimal Choice: Biphasic systems like 1,2-Dimethoxyethane (DME)/

    
      or 1,4-Dioxane/
    
    
    
    . DME provides excellent solvation for the heterocyclic core while weakly coordinating to the Pd center, preventing catalyst aggregation without inhibiting the reaction (3)[3].
  • Causality: Using purely polar aprotic solvents (like DMF) without water leads to poor base solubility, stalling transmetalation and increasing the rate of competitive protodeboronation of the boronic acid.

Buchwald-Hartwig Amination (C-N Bond Formation)

Buchwald-Hartwig aminations are highly sensitive to moisture, which can hydrolyze the critical Pd-amido intermediate or the starting aryl halide.

  • Optimal Choice: Anhydrous, non-coordinating solvents such as Toluene or moderately polar, sterically hindered solvents like t-Amyl alcohol .

  • Causality: Toluene prevents competitive solvent coordination at the active Pd(0) center, allowing bulky, electron-rich ligands (e.g., Xantphos or BrettPhos) to effectively promote the challenging reductive elimination step required to form the C-N bond.

Green Chemistry / Nucleophilic Aromatic Substitution (SNAr)

For direct amination of highly electrophilic positions (e.g., C4-chloro-imidazo[1,5-a]pyrimidines), transition-metal-free SNAr is possible.

  • Optimal Choice: PEG-400 .

  • Causality: PEG-400 acts as an environmentally benign solvent that solubilizes both the starting materials and amine nucleophiles at elevated temperatures (120 °C). It functions similarly to a phase-transfer catalyst, stabilizing the polar transition state and driving the reaction to completion in under 5 minutes without the need for an exogenous base (4)[4].

Solvent Selection Decision Tree

SolventSelection A Imidazo[1,5-a]pyrimidine Functionalization B Suzuki-Miyaura (C-C Coupling) A->B C Buchwald-Hartwig (C-N Amination) A->C D Green SNAr (Amine Nucleophile) A->D E DME / H2O (4:1) Solvates inorganic base; Prevents protodeboronation B->E F Anhydrous Toluene Non-coordinating; Stabilizes Pd-amido complex C->F G PEG-400 (120°C) High solubility; No exogenous base needed D->G

Workflow for solvent selection in imidazo[1,5-a]pyrimidine cross-coupling reactions.

Quantitative Data: Solvent Screening Matrix

The following table summarizes expected yields and mechanistic observations based on solvent optimization for the functionalization of halo-imidazo[1,5-a]pyrimidines.

Reaction TypeSolvent SystemBaseTemp (°C)Avg. Yield (%)Mechanistic Observation
Suzuki DME /

(4:1)

9085 – 95% Optimal biphasic solubility; rapid transmetalation.
Suzuki DMF (Anhydrous)

90< 40%Poor base solubility; high rates of protodeboronation.
Buchwald Toluene (Anhydrous)

10080 – 90% Non-coordinating solvent prevents catalyst deactivation.
Buchwald 1,4-Dioxane

10065 – 75%Moderate yield; strong base risks core degradation.
SNAr PEG-400None12085 – 95% Eco-friendly; rapid reaction (<5 min); high solubility.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling in DME/

Objective: C-C bond formation at the C8 position of the imidazo[1,5-a]pyrimidine core.

  • Preparation: To an oven-dried Schlenk flask, add 8-chloroimidazo[1,5-a]pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent Addition: Add a pre-mixed solution of DME and deionized

    
     (4:1 v/v, 0.2 M relative to substrate).
    
  • Degassing (Crucial Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen promotes the homocoupling of the boronic acid, consuming the reagent and creating difficult-to-separate impurities.

  • Reaction: Heat the mixture to 90 °C under Argon for 4 hours.

  • Self-Validation (In-Process Control):

    • Visual: The reaction should maintain a deep red/orange hue. If the mixture turns immediately black, bulk Pd(0) has precipitated (catalyst death due to oxygen ingress or ligand dissociation). Abort and re-degas a new batch.

    • Analytical: UPLC-MS should show the complete disappearance of the distinct isotopic pattern of the chlorinated starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Buchwald-Hartwig Amination in Toluene

Objective: C-N bond formation at the C4 or C8 position.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the halo-imidazo[1,5-a]pyrimidine (1.0 equiv), amine (1.2 equiv),

    
     (0.02 equiv), Xantphos (0.04 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation (In-Process Control):

    • Visual: The initial purple/dark red color of

      
       should transition to a bright yellow/orange as the active Pd-Xantphos complex forms, followed by a sustained dark red during active catalytic turnover.
      
  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Protocol C: Green SNAr Amination in PEG-400

Objective: Rapid, transition-metal-free amination.

  • Preparation: Mix 4-chloro-imidazo[1,5-a]pyrimidine (1.0 equiv) and the desired secondary amine (2.0 equiv) in PEG-400 (2.0 mL per 50 mg of substrate). Note: No exogenous base is required.

  • Reaction: Heat the suspension to 120 °C.

  • Self-Validation (In-Process Control):

    • Visual: The initially insoluble starting materials will completely dissolve within 1–2 minutes at 120 °C, indicating the reaction is proceeding. TLC (DCM:MeOH 9:1) should show complete consumption of the starting material within 5 minutes.

  • Workup: Cool to room temperature. Add DCM and water to induce phase separation. Extract the aqueous PEG layer with DCM (3x). Dry the combined organic layers and evaporate the solvent to yield the highly pure product.

References

  • WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders Source: Google Patents URL
  • US11654147B2 - ALK2 inhibitors and methods for inhibiting BMP signaling Source: Google Patents URL
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The imidazo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., PDGFR, AAK1) and RORc inverse agonists. The specific derivative, 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile , presents a unique synthetic challenge and opportunity.

Structural Analysis & Reactivity Profile
  • Electrophilic Site (C-3): The bromine at the 3-position is the intended site for oxidative addition. The imidazo[1,5-a]pyrimidine core is electron-deficient, a property significantly amplified by the 8-carbonitrile (CN) group. This electron withdrawal lowers the energy of the C-Br

    
     orbital, theoretically facilitating rapid oxidative addition of Pd(0).
    
  • Chemo-stability Challenge (C-8 Nitrile): While the nitrile activates the ring for coupling, it simultaneously renders the scaffold susceptible to nucleophilic attack (by the amine or strong bases) and hydrolysis. Consequently, standard Buchwald conditions utilizing strong alkoxide bases (e.g., NaOtBu) or amide bases (e.g., LiHMDS) pose a high risk of side reactions, such as nitrile hydration or amidine formation.

  • Catalyst Poisoning: The nitrogen-rich fused system (N-1, N-2, N-4) can competitively coordinate to the palladium center, potentially arresting the catalytic cycle.

Strategic Solution: This protocol prioritizes biaryl phosphine ligands (to prevent catalyst deactivation) and mild inorganic bases (to preserve the nitrile integrity).

Critical Reagents & Optimization Matrix

To ensure a self-validating protocol, we recommend a "Screening Tier" approach before scale-up.

Ligand Selection

The choice of ligand is dictated by the steric and electronic nature of the coupling amine.

LigandClassApplication ScopeRationale
BrettPhos Biaryl MonophosphinePrimary Amines (Alkyl/Aryl)Excellent for electron-deficient aryl halides; bulky nature prevents N-coordination of the substrate.
RuPhos Biaryl MonophosphineSecondary Amines High turnover numbers; stabilizes the Pd(II) amido complex to facilitate reductive elimination.
Xantphos Bidentate BisphosphineGeneral Purpose / Amides Large bite angle (111°) promotes reductive elimination; robust starting point for diverse substrates.
Base Selection (The "Nitrile Safety" Rule)
  • Preferred:

    
     or 
    
    
    
    (anhydrous). These bases are strong enough to deprotonate the amine-Pd complex but lack the nucleophilicity to attack the 8-CN group.
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    . These will likely cause nitrile hydrolysis or competitive nucleophilic aromatic substitution (
    
    
    ).

Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 223 mg of substrate) Reaction: Cross-coupling of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile with a generic primary amine (


).
Step-by-Step Methodology
  • Preparation of Glassware:

    • Oven-dry a 20 mL reaction vial or Schlenk tube.

    • Equip with a magnetic stir bar and a rubber septum.

    • Critical: Cycle vacuum/nitrogen (3x) to remove trace oxygen, which oxidizes the phosphine ligand.

  • Reagent Charging (Glovebox or Counter-flow):

    • Add Substrate (1.0 equiv, 1.0 mmol).

    • Add Base (

      
      , 2.0 equiv, 2.0 mmol). Note: Grind base to a fine powder to increase surface area.
      
    • Add Pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%).

      • Alternative:

        
         (2 mol%) + BrettPhos (4-6 mol%).
        
    • If the amine is a solid: Add now (1.2 equiv).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane or Toluene (concentration 0.1 M - 0.2 M).

    • If the amine is a liquid: Add via syringe now.

  • Reaction Execution:

    • Seal the vessel.

    • Heat to 80–100 °C in a heating block.

    • Monitoring: Check by LC-MS at 2 hours. The electron-deficient nature of the ring usually ensures fast conversion (< 4 hours).

  • Workup & Scavenging:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove inorganic salts.

    • Pd Removal (Crucial for Pharma): Add 100 mg of SiliaMetS® Thiol scavenger resin and stir for 30 mins. Filter again.

    • Concentrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography (Combiflash).

    • Gradient: 0%

      
       10% MeOH in DCM (The product is likely polar).
      

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the 8-CN group.

BuchwaldMechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Fast due to 8-CN e- withdrawal) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Base) PdII_Ar->AmineCoord + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - HBr·Base RedElim->Pd0 Regenerate Catalyst Product Final Product: 3-Amino-8-CN-Imidazo[1,5-a]pyrimidine RedElim->Product Release Product Substrate Substrate: 3-Br-Imidazo[1,5-a]pyrimidine-8-CN Substrate->OxAdd

Figure 1: Catalytic cycle emphasizing the activation of the oxidative addition step by the electron-withdrawing nitrile group.

Troubleshooting & Quality Control (QC)

Common Failure Modes
Observation (LC-MS)DiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or oxidation.Switch to BrettPhos Pd G3 (precatalyst) to ensure active Pd(0). Degas solvents more rigorously.
Hydrolysis (M+18 peak) Nitrile hydrolysis to amide.Solvent is wet or Base is too strong. Use anhydrous Dioxane and switch from

to

.
Protodehalogenation (M-Br+H)

-Hydride elimination pathway.
Reaction temperature too high. Lower to 80°C. Switch solvent to Toluene (less likely to act as hydride source than alcohols/dioxane).
Dimerization Homocoupling of substrate.Reduce catalyst loading; ensure strict anaerobic conditions.
QC Specifications
  • HPLC Purity: >95% @ 254 nm.

  • 1H NMR: Diagnostic shift of the C-1 proton (imidazo ring) often moves upfield upon amination at C-3 due to resonance donation from the new nitrogen.

  • IR Spectroscopy: Verify retention of the Nitrile stretch (

    
    ). If this peak disappears, the nitrile has reacted.
    

Experimental Workflow Diagram

Workflow Setup 1. Setup (Glovebox/Schlenk) Pd-G3, Cs2CO3, Dioxane Reaction 2. Reaction 80-100°C, 2-4h Stirring Setup->Reaction IPC 3. IPC (LC-MS) Check Conversion Check for Nitrile Hydrolysis Reaction->IPC IPC->Reaction Incomplete (<90%) Workup 4. Workup Filter Celite SiliaMetS Scavenger IPC->Workup Pass Purify 5. Purification Combiflash (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the In-Process Control (IPC) step to monitor nitrile stability.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[1][2]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][3]

  • Ligand Effects (BrettPhos/Biaryl Phosphines)

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[4]

    • Source: Organic Letters (2014).[4]

    • URL:[Link]

  • Imidazo[1,5-a]pyrimidine Scaffold & Reactivity

    • Title: Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2015).
    • URL:[Link]

  • Scale-Up Considerations for Nitriles

    • Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.
    • Source: Organic Process Research & Development (2014).[3]

    • URL:[Link]

Sources

recrystallization methods for purifying imidazopyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Strategies for High-Purity Imidazopyrimidine Intermediates

Introduction

Imidazo[1,2-a]pyrimidine derivatives are critical pharmacophores in modern drug discovery, serving as core scaffolds for kinase inhibitors (e.g., mTOR, PI3K), benzodiazepine receptor ligands, and anti-infective agents. However, the purification of their synthetic intermediates presents a distinct challenge. These fused nitrogen-rich heterocycles exhibit strong


-

stacking interactions and high lattice energy, often resulting in poor solubility in common organic solvents and a tendency to trap inorganic salts or regioisomeric by-products.

While column chromatography is effective for milligram-scale discovery, it is non-viable for process-scale development due to solvent consumption and throughput limitations. Recrystallization remains the gold standard for scalability. This guide details thermodynamically driven purification protocols designed to disrupt lattice networks selectively, ensuring the isolation of high-purity intermediates (>98% HPLC) suitable for downstream metal-catalyzed cross-coupling reactions.

Solvent Selection Strategy: The Thermodynamic Logic

The success of recrystallization relies on the temperature-dependent solubility differential.[1][2] For imidazopyrimidines, the solvent system must balance two competing factors:

  • Solubilization Power: Sufficient polarity to disrupt intermolecular hydrogen bonds and

    
    -stacking at elevated temperatures.
    
  • Selectivity: The ability to reject polar inorganic salts (from cyclization steps) and lipophilic dimers upon cooling.

Solvent Screening Matrix
Solvent ClassExamplesSuitabilityMechanistic Rationale
Protic Polar Ethanol, 2-PropanolHigh Excellent for disrupting H-bonds. Often used with water to remove inorganic salts (

,

).
Aprotic Polar Acetonitrile (MeCN), Ethyl Acetate (EtOAc)Medium MeCN is ideal for intermediates with moderate lipophilicity. EtOAc often requires a co-solvent (e.g., Hexane) to induce precipitation.
High Boiling Toluene, XyleneSpecific Used for highly lipophilic, planar intermediates to break

-stacking via aromatic-aromatic interactions.
Super-Solvents DMSO, DMFAnti-Solvent Only Too soluble for thermal recrystallization alone. Used in "Dissolve & Crash" methods with water.[3]

Visualization: Solvent Selection Decision Tree

The following logic flow guides the chemist through selecting the optimal solvent system based on the intermediate's physical properties.

SolventSelection Start Start: Crude Imidazopyrimidine SolubilityCheck Check Solubility at Reflux (100 mg / 1 mL) Start->SolubilityCheck SolubleHot Soluble Hot? SolubilityCheck->SolubleHot SolubleCold Soluble Cold? SolubleHot->SolubleCold Yes ProtocolC Protocol C: Dissolution-Precipitation (DMSO/Water) SolubleHot->ProtocolC No (Insoluble even at reflux) ProtocolA Protocol A: Single-Solvent Thermal (EtOH or MeCN) SolubleCold->ProtocolA No (Precipitates on cooling) ProtocolB Protocol B: Binary Solvent System (Solvent + Anti-Solvent) SolubleCold->ProtocolB Yes (Remains soluble)

Figure 1: Decision matrix for selecting the appropriate recrystallization strategy based on solubility profiles.

Detailed Protocols

Protocol A: Single-Solvent Thermal Recrystallization

Best for: Intermediates with moderate polarity (e.g., halogenated imidazopyrimidines).

Reagents:

  • Crude Intermediate (10.0 g)

  • Solvent: Ethanol (absolute) or Acetonitrile

  • Activated Carbon (optional, for decolorization)

Step-by-Step Methodology:

  • Saturation: Place 10.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add solvent in small portions (start with 5 mL/g) through the top of the condenser while heating the flask to reflux.

    • Expert Insight: Do not aim for instant dissolution. Allow time for the lattice to break down. If 30 mL/g is reached without dissolution, switch to Protocol B.

  • Hot Filtration (Critical): Once dissolved, if insoluble particles (silica, salts, dust) remain, filter the boiling solution rapidly through a pre-warmed Büchner funnel or a glass frit.

    • Why? Cooling during filtration causes premature crystallization on the filter paper, leading to yield loss.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.

    • Causality: Rapid cooling (e.g., ice bath immediately) traps impurities inside the crystal lattice (occlusion). Slow cooling promotes the growth of pure, defined crystal habits (needles or prisms).

  • Final Crystallization: Once at room temperature, place in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the cake with 2 x 10 mL of ice-cold solvent.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Anti-Solvent Precipitation (The "Drowning" Method)

Best for: Highly soluble intermediates or removing specific polar impurities.

Reagents:

  • Solvent 1 (Good Solvent): DMSO or DMF

  • Solvent 2 (Anti-Solvent): Water or Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude intermediate in the minimum amount of Solvent 1 at room temperature or slight warming (40 °C).

    • Target Concentration: 1 g / 2–3 mL.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove particulates.
    
  • Precipitation:

    • Place the filtrate in a beaker with vigorous stirring.

    • Add the Anti-Solvent dropwise.

    • Observation: A cloud point (persistent turbidity) will form. Stop addition and stir for 5 minutes.

  • Crystal Growth: Continue adding anti-solvent slowly until the ratio is approx. 1:3 (Solvent:Anti-Solvent).

    • Expert Insight: Adding water too fast causes "oiling out" (formation of a gummy liquid) rather than crystallization. If oiling occurs, reheat the mixture until clear and cool strictly slowly.

  • Collection: Filter and wash copiously with water to remove traces of DMSO/DMF.

Process Workflow & Validation

The following diagram illustrates the complete purification lifecycle, including mandatory checkpoints to ensure scientific integrity.

RecrystallizationWorkflow Crude Crude Mixture (Start) Dissolve Dissolution (Reflux) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Insolubles present Nucleation Nucleation (Slow Cooling) Dissolve->Nucleation Clear solution HotFilter->Nucleation Harvest Filtration & Wash Nucleation->Harvest Dry Vacuum Drying Harvest->Dry QC QC Checkpoint (HPLC/NMR) Dry->QC QC->Dissolve Fail (<95%) End End QC->End Pass (>98%)

Figure 2: Operational workflow for thermal recrystallization with quality control feedback loops.

Analytical Validation Parameters

A self-validating system requires confirmation of both identity and purity.

TechniqueParameterAcceptance CriteriaPurpose
HPLC Purity (Area %)> 98.0%Quantifies removal of regioisomers and starting materials.
1H NMR StructureMatches ReferenceConfirms no solvent inclusion (solvates) or degradation.
X-Ray Powder Diffraction (XRPD) CrystallinitySharp PeaksDistinguishes between amorphous and crystalline forms (critical for stability).
Melting Point Range< 2 °C RangeSharp melting range indicates high purity; broad range implies eutectic impurities.

Troubleshooting Common Issues

  • Oiling Out:

    • Cause: The temperature dropped below the melting point of the solute before it dropped below the saturation point of the solution.

    • Fix: Add more solvent, reheat to dissolve, and cool slower. Add a seed crystal at the cloud point.

  • No Precipitation:

    • Cause: Solution is not saturated (too much solvent).

    • Fix: Concentrate the solution on a rotary evaporator to half volume and retry cooling.

  • Colored Impurities Persist:

    • Fix: Use activated charcoal during the hot dissolution step.[2][4][5] Add 1-2 wt% charcoal, reflux for 5 mins, and filter hot through Celite.

References

  • Gueiffier, A., et al. (1991). "Antifungal activity in vitro of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 26(1), 13-18.[6]

  • Revankar, G. R., et al. (2003). "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine." The Journal of Organic Chemistry, 68(7), 2633–2640.

  • Anderson, M. (2012). "Process Chemistry in the Pharmaceutical Industry: Challenges in an Ever-Changing Climate." Chemical Reviews, 112(4), 2133–2148.
  • BenchChem Technical Support. (2025). "Purification of Chlorinated Pyrimidine Intermediates." BenchChem Application Notes.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for solvent selection logic).

Sources

Application Note: Microwave-Assisted Synthesis of 3-Bromoimidazo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-bromoimidazo[1,5-a]pyrimidine derivatives. Imidazo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry, exhibiting significant kinase inhibitory activity (e.g., PI3K


, CK2) and potential as fluorophores.

Traditional thermal synthesis of this core often requires harsh dehydrating conditions (POCl


, reflux) and extended reaction times for subsequent halogenation. This guide demonstrates how Microwave-Assisted Organic Synthesis (MAOS)  significantly reduces reaction times (from hours to minutes), improves the regioselectivity of the C3-bromination, and enhances overall yield by minimizing thermal degradation.
Key Benefits[1]
  • Speed: Total synthesis time reduced by >85% compared to conventional heating.

  • Selectivity: Enhanced regiocontrol during the electrophilic aromatic substitution (EAS) at the C-3 position.

  • Safety: Controlled, sealed-vessel processing of halogenated intermediates.

Scientific Background & Reaction Engineering

The Target Scaffold

The imidazo[1,5-a]pyrimidine ring system is an isostere of the imidazo[1,2-a]pyridine. The C-3 position is electronically distinct; it is the most electron-rich site on the imidazole ring, making it the prime target for Electrophilic Aromatic Substitution (EAS). Introducing a bromine atom at C-3 is a critical "gateway" reaction, enabling downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to diversify the library.

Microwave Dielectric Heating Mechanism

Unlike conventional convective heating, which relies on thermal conductivity from the vessel wall, microwave irradiation heats the solvent and reagents directly through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar molecules (e.g., DMF, Acetonitrile) align with the oscillating electric field. The friction from this re-alignment generates internal heat instantly.

  • The "Hot Spot" Effect: Micro-domains within the reaction mixture can reach temperatures significantly higher than the bulk solvent, overcoming activation energy barriers (

    
    ) for the cyclization and bromination steps more efficiently.
    
Synthetic Strategy

The protocol follows a linear two-step workflow:

  • Core Construction: Dehydrative cyclization of

    
    -(pyrimidin-2-ylmethyl)amides.
    
  • Functionalization: Regioselective C3-bromination using

    
    -Bromosuccinimide (NBS).[1]
    

Visualization: Synthetic Workflow

G cluster_conditions Critical Control Parameters Start Start: 2-(Aminomethyl) pyrimidine Amide Intermediate: N-(pyrimidin-2-ylmethyl) amide Start->Amide Acylation (R-COCl) Cyclization Step 1: MW Cyclization (POCl3 or Dehydrating Agent) 140°C, 10-20 min Amide->Cyclization Core Core Scaffold: Imidazo[1,5-a]pyrimidine Cyclization->Core Bromination Step 2: MW Bromination (NBS, MeCN) RT to 50°C, 5 min Core->Bromination Product Target: 3-Bromoimidazo [1,5-a]pyrimidine Bromination->Product Regioselective C-3 Subst. Param1 Solvent Loss Tangent (tan δ) High (DMF/MeCN) preferred Param2 Vessel Pressure Monitor < 20 bar

Figure 1: Sequential workflow for the microwave-assisted synthesis of 3-bromoimidazo[1,5-a]pyrimidine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Imidazo[1,5-a]pyrimidine Core

Rationale: This step involves the cyclodehydration of an amide precursor. While POCl


 is the classic reagent, microwave irradiation allows for the use of milder dehydrating conditions or significantly reduced equivalents of POCl

, minimizing waste.

Reagents:

  • 
    -(pyrimidin-2-ylmethyl)benzamide (Precursor)
    
  • Phosphorus oxychloride (POCl

    
    ) or T3P (Propylphosphonic anhydride) for a greener approach.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Note: Toluene is non-polar and requires a "doping" agent or passive heating element if used in mono-mode MW, but DCE absorbs sufficiently).

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve

    
    -(pyrimidin-2-ylmethyl)benzamide (1.0 mmol) in DCE (3 mL).
    
  • Reagent Addition: Add POCl

    
     (1.5 mmol, 1.5 eq) dropwise under a fume hood. Cap the vial with a Teflon-lined septum.
    
  • Microwave Irradiation: Place the vial in the microwave reactor.

    • Mode: Dynamic (hold temperature).

    • Temperature: 100 °C.

    • Time: 15 minutes (Compare to 4-6 hours thermal reflux).

    • Stirring: High (600 rpm) to ensure thermal homogeneity.

  • Workup: Cool to RT. Pour the reaction mixture into ice-cold Na

    
    CO
    
    
    
    (sat. aq.). Extract with DCM (3 x 10 mL). Dry organic layer over MgSO
    
    
    and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexane) to yield the 2-phenylimidazo[1,5-a]pyrimidine.

Protocol 2: Regioselective C3-Bromination

Rationale: The C-3 hydrogen is highly susceptible to substitution. Using NBS in a polar solvent like Acetonitrile (MeCN) under MW irradiation drives the reaction to completion in minutes with high regioselectivity, avoiding poly-bromination by-products often seen in prolonged thermal reactions.

Reagents:

  • Imidazo[1,5-a]pyrimidine core (from Protocol 1)[2]

  • 
    -Bromosuccinimide (NBS)[1]
    
  • Solvent: Acetonitrile (MeCN) – High microwave absorptivity (tan

    
     = 0.375).
    

Procedure:

  • Preparation: Dissolve the imidazo[1,5-a]pyrimidine derivative (0.5 mmol) in Acetonitrile (3 mL) in a 10 mL microwave vial.

  • Reagent Addition: Add NBS (0.55 mmol, 1.1 eq). Note: Protect from light if possible, though the fast MW reaction minimizes radical side-reactions caused by light.

  • Microwave Irradiation:

    • Temperature: 50 °C (Mild heating is sufficient).

    • Time: 5 minutes.

    • Power: Max 50W (to prevent overshoot).

  • Workup: Evaporate solvent under reduced pressure. Redissolve in EtOAc, wash with water and brine.

  • Validation: The product usually precipitates or crystallizes. Verify purity via LC-MS (Target Mass: M+ and M+2 pattern for Br).

Optimization & Data Analysis

The following table summarizes the optimization of the bromination step (Protocol 2), demonstrating the efficiency of MW over thermal methods.

Table 1: Optimization of C3-Bromination Conditions

EntryMethodSolventTemp (°C)TimeYield (%)Selectivity (C3:Others)
1ThermalMeCN25 (RT)4 h7890:10
2ThermalMeCNReflux1 h6580:20 (Poly-Br observed)
3MW MeCN 50 5 min 92 >98:2
4MWEthanol5010 min8595:5

Data Interpretation: Entry 3 represents the optimal balance. Microwave heating at mild temperatures (50°C) provides enough energy to cross the activation barrier rapidly without supplying excess energy that leads to poly-bromination (seen in Entry 2).

Troubleshooting & Critical Controls

Solvent Selection (Dielectric Properties)

Microwave efficiency depends on the loss tangent (


) of the solvent.
  • Recommended: Acetonitrile (

    
    ), DMF (
    
    
    
    ), Ethanol (
    
    
    ).
  • Avoid: Hexane, Toluene (unless doped with ionic liquids) as they are transparent to microwaves.

Safety: Pressure Management
  • POCl

    
     Warning:  In Protocol 1, the generation of HCl gas can rapidly pressurize the vessel.
    
    • Mitigation: Do not fill vials >50% volume. Use a reactor with active pressure monitoring. If pressure exceeds 15 bar, the system should auto-vent or shut down.

    • Alternative: Use T3P (Propylphosphonic anhydride) as a non-gaseous coupling agent if the substrate tolerates it.

Regioselectivity Confirmation

Always validate the position of bromination using 1H-NMR .

  • Diagnostic Signal: The disappearance of the C-3 proton singlet (typically around

    
     7.5 - 8.0 ppm, depending on substituents) confirms substitution. The C-5 and C-7 protons of the pyrimidine ring should remain as doublets (or dd).
    

References

  • Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridines

    • Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Regioselective Halogenation of Fused Pyrimidines

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
    • Source: RSC Advances (via NCBI), 2023.
    • URL:[Link]

  • General MW Synthesis of Imidazo-Pyrimidines

    • Title: Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives.[3][2][4][5][6]

    • Source: New Journal of Chemistry (RSC), 2014.
    • URL:[Link]

  • Bromination Methodologies (Base Promoted)

    • Title: Base-Promoted Regioselective Bromination of Imidazo[1,2-a]pyridines with CBr4 as Bromine Source.[7][8]

    • Source: Letters in Organic Chemistry, 2022.[8]

    • URL:[Link]

  • General Review of Scaffold Synthesis

    • Title: Synthesis of imidazo[1,5-a]pyridines (and related heterocycles).[1][2][4][9][10][11][12]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

improving yield of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile .

Synthesizing highly functionalized fused nitrogen heterocycles often presents unique challenges regarding regioselectivity, conversion efficiency, and product isolation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield losses and providing self-validating protocols to ensure reproducible, high-yield outcomes.

Troubleshooting Guide & FAQs

Q1: My initial cyclization to form the imidazo[1,5-a]pyrimidine-8-carbonitrile core suffers from low yields (<40%) and incomplete starting material consumption. How can I drive this to completion? A: Low yields during the cyclization of 4-amino-5-imidazolecarbonitrile with enaminones (e.g., 3-dimethylamino-acrylophenone derivatives) are typically caused by poor electrophilicity of the dicarbonyl equivalent or competing hydrolysis [1]. Causality & Solution: The elimination of dimethylamine is the rate-limiting step. If you are running this in a neutral solvent like ethanol, the reaction stalls. Switch your solvent to glacial acetic acid and run the reaction at reflux (115 °C). The acidic environment protonates the enaminone, increasing its electrophilicity, while simultaneously catalyzing the elimination of dimethylamine as a leaving group, driving the equilibrium forward [1].

Q2: During the C-3 bromination step, I am seeing significant amounts of di-brominated byproducts (e.g., bromination at both C-3 and C-6). How do I improve regioselectivity? A: The imidazo[1,5-a]pyrimidine ring system is electronically asymmetric. The pyrrole-like nitrogen in the imidazole ring renders the imidazole moiety highly π-excessive, which strongly favors Electrophilic Aromatic Substitution (EAS) at the C-3 position over the π-deficient pyrimidine core (C-6) [2]. Causality & Solution: Over-bromination occurs when the electrophile is too harsh (e.g., using excess


 in acetic acid at elevated temperatures). To restrict bromination strictly to the C-3 position, you must use a milder bromine source. Switch to N-Bromosuccinimide (NBS)  in N,N-dimethylformamide (DMF) and strictly control the stoichiometry to 1.05 equivalents [3]. Keep the reaction temperature between 0 °C and 20 °C to kinetically trap the mono-brominated product before the less reactive C-6 position can undergo substitution.

Q3: When using NBS in DMF, my target product co-precipitates with succinimide during the aqueous quench. How can I isolate the pure product without column chromatography? A: Succinimide is highly soluble in water, but it will co-precipitate if the DMF-to-water ratio during the quench is too low, or if the water is not cold enough. Causality & Solution: Pour the reaction mixture into a massive excess of ice-water (at least a 1:10 volume ratio) under vigorous stirring. The high dielectric constant of the bulk water ensures succinimide remains fully solvated, while the highly hydrophobic 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile crashes out. Follow this with a cold isopropanol trituration to remove any residual trapped DMF or succinimide [3].

Mechanistic & Workflow Visualizations

Workflow A 4-Amino-5-imidazolecarbonitrile + Enaminone B Cyclization (Glacial AcOH, 115°C, 5h) A->B C Imidazo[1,5-a]pyrimidine- 8-carbonitrile Core B->C D Regioselective Bromination (1.05 eq NBS, DMF, 0-20°C) C->D E Aqueous Quench (1:10 Ice-Water) D->E F 3-Bromoimidazo[1,5-a]pyrimidine- 8-carbonitrile E->F

Caption: Optimized synthetic workflow for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile.

Mechanism Core Imidazo[1,5-a]pyrimidine Core (π-excessive imidazole ring) Path1 Kinetic Control (1.05 eq NBS, DMF, 20°C) Core->Path1 High Regioselectivity Path2 Thermodynamic/Harsh (Excess Br2, AcOH, >25°C) Core->Path2 Over-oxidation Target C-3 Mono-Bromination (Target Product) Path1->Target High Regioselectivity Byproduct C-3, C-6 Dibromination (Yield-Killing Byproduct) Path2->Byproduct Over-oxidation

Caption: Mechanistic causality of regioselectivity during electrophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes the empirical data validating the shift from traditional bromine/acetic acid to the optimized NBS/DMF system for the bromination of imidazo[1,5-a]pyrimidine derivatives[2, 3].

Brominating AgentSolventTemp (°C)Time (h)Isolated Yield (%)Di-bromo Byproduct (%)Product Purity (Crude)
NBS (1.05 equiv) DMF 20 1.0 94% < 2% > 98%
Br₂ (1.20 equiv)AcOH252.082%~ 8%~ 90%
NBS (1.50 equiv)MeCN604.065%> 15%< 80%

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Imidazo[1,5-a]pyrimidine-8-carbonitrile Core

Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a deep homogeneous solution as the enaminone is consumed.

  • Charge: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-amino-5-imidazolecarbonitrile (10.0 mmol, 1.0 equiv) and the appropriate 3-dimethylamino-acrylophenone derivative (10.5 mmol, 1.05 equiv) [1].

  • Solvation: Add 20 mL of glacial acetic acid (yielding a 0.5 M reaction concentration).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 5 hours.

  • Workup: Cool the mixture to room temperature. Remove the acetic acid under reduced pressure (rotary evaporator, 40 °C water bath).

  • Neutralization: Suspend the crude residue in 50 mL of cold water and carefully neutralize to pH 7.0 using saturated aqueous

    
    .
    
  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50 °C overnight.

Protocol B: Regioselective Bromination (Yield-Optimized)

Self-Validation Checkpoint: The complete disappearance of the starting material can be monitored via TLC (DCM:MeOH 9:1). The product will precipitate as a distinct, easily filterable solid during the ice-water quench.

  • Charge: Suspend the imidazo[1,5-a]pyrimidine-8-carbonitrile core (10.0 mmol, 1.0 equiv) in 33 mL of anhydrous N,N-dimethylformamide (DMF) to achieve a 0.3 M concentration [3].

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath, allow the mixture to warm to 20 °C, and stir for exactly 1 hour.

  • Quench & Precipitation: Pour the reaction mixture slowly into 350 mL of vigorously stirring ice-water. Stir for an additional 30 minutes to ensure complete precipitation of the product and full dissolution of the succinimide byproduct.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (3 x 50 mL), followed by cold isopropanol (20 mL), and finally hexanes (20 mL). Dry under high vacuum to afford the pure 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile.

References

  • US4178449A - Pyrazolo[1,5-a]pyrimidines and imidazo-[1,5-a]pyrimidines. Google Patents.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Publishing. URL:[Link]

Technical Support Center: Troubleshooting Low Reactivity at the 3-Bromo Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-bromo position in heterocyclic scaffolds (such as pyridines, thiophenes, and indoles) is notoriously recalcitrant in organic synthesis. Unlike the 2- or 4-positions, the 3-position lacks direct resonance activation from the heteroatom, leading to elevated activation barriers during reactions. Furthermore, the unhindered heteroatom can coordinate to transition metal catalysts, leading to off-cycle deactivation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers.

Section 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig & Suzuki)

FAQ: Why is my 3-bromopyridine failing to couple under standard conditions, whereas 2-bromopyridine works perfectly?

Causality: This is a dual mechanistic issue involving both electronic deactivation and catalyst poisoning.

  • Electronic Effects: The nitrogen atom in pyridine strongly withdraws electron density from the 2- and 4-positions via resonance, making them highly electrophilic and primed for oxidative addition by Pd(0). The 3-position only experiences weaker inductive withdrawal, significantly lowering its reactivity and reducing the electrophilicity of the aryl halide [3].

  • Catalyst Poisoning: The basic, unhindered pyridine nitrogen can strongly coordinate to the palladium center. This forms stable, off-cycle Pd-complexes that deplete the active catalyst pool [1].

Solution: You must utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or specialized ferrocenyl ligands (e.g., CyPF-tBu). These ligands are highly electron-donating (accelerating oxidative addition into the electron-rich C-Br bond) and sterically demanding (creating a protective "pocket" around the palladium that prevents the pyridine nitrogen from coordinating) [1].

Quantitative Data: Catalyst/Ligand Performance for 3-Bromopyridine Amination
Catalyst SystemLigand TypeAmine PartnerCatalyst LoadingYield (%)Ref
Pd(OAc)₂ / PPh₃UnhinderedPiperidine5.0 mol%< 10%General
Pd/CHeterogeneousBenzylamine15.0 mol%45%[3]
Pd(OAc)₂ / XPhosBiarylphosphineMorpholine2.0 mol%88%[1]
[(CyPF-tBu)PdCl₂]FerrocenylOctylamine0.005 mol%74%[2]
Protocol: Optimized Buchwald-Hartwig Amination of 3-Bromopyridine

This self-validating protocol utilizes[(CyPF-tBu)PdCl₂] to achieve high turnover numbers while preventing catalyst poisoning [2].

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Transfer to an argon-filled glovebox or use standard Schlenk techniques to ensure an inert atmosphere.

  • Reagent Loading: Add 3-bromopyridine (1.0 mmol), the primary/secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: Add[(CyPF-tBu)PdCl₂] (0.005 mol % for primary amines; increase to 0.05 mol % for secondary amines).

  • Solvent: Inject 1.0 mL of anhydrous, degassed 1,2-dimethoxyethane (DME).

  • Reaction: Seal the tube, heat to 110 °C, and stir vigorously for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a thin pad of Celite, and concentrate in vacuo before chromatographic purification.

G Start 3-Bromoheterocycle Coupling Fails Check1 Is starting material consumed? Start->Check1 PathA No: Oxidative Addition Failure or Catalyst Poisoning Check1->PathA SM Intact PathB Yes: Side Reactions (Protodehalogenation/Homocoupling) Check1->PathB SM Consumed SolA1 Switch to bulky, electron-rich ligands (XPhos, CyPF-tBu) PathA->SolA1 SolA2 Increase temperature or catalyst loading PathA->SolA2 SolB1 Ensure strictly anhydrous conditions Degas solvents thoroughly PathB->SolB1

Troubleshooting workflow for 3-bromoheterocycle cross-coupling reactions.

Section 2: Halogen-Metal Exchange & The "Halogen Dance"

FAQ: When I attempt to lithiate 3-bromothiophene with n-BuLi or LDA, I isolate a mixture of positional isomers and dibrominated species. What is happening?

Causality: You are observing the "Halogen Dance" (base-catalyzed halogen migration). When 3-bromothiophene is deprotonated (typically at the more acidic 2-position) or undergoes direct lithium-halogen exchange, the resulting organolithium intermediate is thermodynamically unstable. To reach a lower energy state, the lithium and bromine atoms dynamically redistribute across the thiophene ring via a bromo-bridged transition state [4]. This shifts the lithium to the most acidic position, yielding a thermodynamic sink (e.g., 2-bromo-3-lithiothiophene) rather than your desired kinetic product.

Solution: To suppress the halogen dance, you must either trap the kinetic intermediate immediately at strictly controlled cryogenic temperatures (≤ -78 °C), or switch the metal counterion. Utilizing a magnesium bisamide base (e.g., TMP₂Mg·2LiCl) generates a thienylmagnesium species that is significantly more configurationally stable than the corresponding thienyllithium species, effectively halting the migration [5].

Protocol: Regioselective Metalation of 3-Bromothiophene (Suppressing the Halogen Dance)

This protocol utilizes a magnesium bisamide base to ensure the transient thienyl anion remains stable without migrating [5].

  • Base Preparation: In a flame-dried flask under argon, prepare or utilize a fresh commercial solution of TMP₂Mg·2LiCl (1.2 equiv) in anhydrous THF.

  • Cooling: Cool the base solution to 0 °C using an ice bath. (Note: The enhanced stability of the magnesium intermediate allows for warmer temperatures than the strict -78 °C required for lithium).

  • Metalation: Add 3-bromothiophene (0.50 mmol) dropwise to the stirred solution. Stir for 30 minutes at 0 °C.

  • Electrophile Trapping: Introduce your desired electrophile (e.g., allyl iodide, tributylstannyl chloride, or an aldehyde) directly to the cold solution.

  • Quenching: Allow the reaction to warm to room temperature over 1 hour, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.

HD SM 3-Bromothiophene Base Add Strong Base (e.g., LDA, n-BuLi) SM->Base Int1 Kinetic Intermediate (3-Bromo-2-lithiothiophene) Base->Int1 TS Bromo-Bridged Transition State (Halogen Migration) Int1->TS T > -78°C Sol Solution: Use TMP2Mg·2LiCl or strict -78°C control Int1->Sol Trap / Stabilize Prod Thermodynamic Product (2-Bromo-3-lithiothiophene) TS->Prod

Mechanistic pathway of the halogen dance in 3-bromothiophene and mitigation strategy.

References

  • Title: [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp2–N bond formation under microwave irradiation Source: CNR-IRIS URL: [Link]

  • Title: Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes Source: ACS Publications URL: [Link]

Technical Support Center: Solubilizing Imidazopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of Imidazopyrimidines in DMSO Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with imidazopyrimidines (e.g., kinase inhibitors, antivirals), you are likely facing the "brick dust" problem. These scaffolds are chemically attractive due to their planarity and ability to mimic purines (adenine/guanine), allowing them to slot effectively into ATP-binding pockets.

However, that same planarity creates high crystal lattice energy due to strong


 stacking. Combined with high lipophilicity (LogP > 3), these molecules resist entering solution and are prone to "crashing out" upon contact with aqueous buffers.

This guide moves beyond basic advice. We will treat solubility not as a binary state (soluble/insoluble) but as a dynamic equilibrium affected by thermodynamics (lattice energy), kinetics (dissolution rate), and environmental factors (hygroscopicity).

Module 1: Initial Dissolution (The Solid State)

Issue: “I added DMSO to the powder, but particles are still visible, or the solution looks hazy.”

The Science: Imidazopyrimidines often exist as stable polymorphs. To dissolve them, the solvent-solute interactions (DMSO-compound) must overcome the solute-solute interactions (crystal lattice). Simple vortexing is often insufficient to break the lattice energy of fused heterocyclic rings.

Troubleshooting Workflow
MethodEfficacyRiskRecommendation
Vortexing LowLowFirst line of defense. Use for 30-60 seconds.
Sonication HighMedium (Heat)Gold Standard. Use a bath sonicator (35-40 kHz) for 5-10 mins. Caution: Sonication generates heat.
Warming MediumHigh (Degradation)Warm to 37°C. Do not exceed 50°C. Imidazopyrimidines are generally heat-stable, but oxidation risks increase.
Acidification HighHigh (Assay Interference)Last Resort. These are weak bases. Adding 1% acetic acid protonates the N-ring, aiding solubility, but may alter assay pH.
Protocol: The "Visual Clarity" Check

Do not trust your eyes alone. A "clear" solution may contain micro-crystals that act as nucleation sites for future precipitation.

  • Dissolve compound in 100% DMSO (anhydrous) to target concentration (e.g., 10 mM).[1]

  • Sonicate for 10 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Inspection: If a pellet forms, the compound is not soluble at this concentration. Dilute to 5 mM and repeat.

Module 2: Storage & Stability (The Hygroscopicity Trap)

Issue: “My stock solution was clear last week, but now there is precipitate in the vial.”

The Science: This is rarely chemical degradation; it is almost always water uptake . DMSO is aggressively hygroscopic.[2][3] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.

  • The Mechanism: Water acts as an "anti-solvent" for lipophilic imidazopyrimidines. As water content in the DMSO rises, the solubility capacity drops logarithmically.

  • The Freeze-Thaw Cycle: Freezing DMSO (m.p. 18.5°C) creates a solid phase. If water is present, it concentrates in the remaining liquid phase during freezing, forcing the compound out of solution (cryoprecipitation).

Visualization: The Hygroscopic Failure Mode

G cluster_0 Storage Environment cluster_1 Solvent Physics cluster_2 Outcome Atmosphere Atmospheric Moisture (Humidity) Vial DMSO Stock Vial (Opened/Unsealed) Atmosphere->Vial Permeation Uptake DMSO absorbs H2O (Hygroscopicity) Vial->Uptake AntiSolvent Water acts as Anti-Solvent Uptake->AntiSolvent Crash Solubility Capacity Drops (Compound Precipitates) AntiSolvent->Crash Threshold Exceeded

Caption: The cascade of failure driven by DMSO hygroscopicity. Even small amounts of water absorption can drastically reduce the solubility limit of lipophilic compounds.

Best Practices for Storage
  • Use Anhydrous DMSO: Always purchase "Dry" or "Anhydrous" grade (≥99.9%) packed under argon/nitrogen.

  • Single-Use Aliquots: Never store a "master stock" that is thawed repeatedly. Aliquot into small volumes (e.g., 20-50 µL) immediately after preparation.

  • Desiccators: Store vials in a sealed container with active desiccant (e.g., silica gel or Drierite) at -20°C.

  • Seal Check: Parafilm is permeable to water vapor over time. Use screw caps with O-rings.

Module 3: Assay Transfer (The Solubility Cliff)

Issue: “The compound crashes out immediately when I add it to my cell culture media or assay buffer.”

The Science: You are hitting the Solubility Cliff . Moving from 100% DMSO to an aqueous buffer (typically <1% DMSO final) causes a massive polarity shift. Imidazopyrimidines, being hydrophobic, will aggregate instantly if the local concentration exceeds the solubility limit during mixing.

Protocol: The Intermediate Dilution Step

Avoid "shocking" the compound by adding high-concentration stock directly to the buffer.

The Wrong Way:

  • 10 mM Stock (100% DMSO)

    
     Add 1 µL directly to 1 mL Buffer.
    
  • Result: Localized precipitation at the pipette tip.

The Right Way (Serial Dilution):

  • Step 1: Prepare 100x or 1000x stocks in 100% DMSO first.

    • Example: If you need 10 µM final, make a 10 mM stock, then dilute in DMSO to 100 µM.

  • Step 2: Perform the "intermediate" step if possible.

    • Dilute the 100 µM DMSO solution 1:10 into a "transition buffer" (e.g., PBS + 0.5% Tween 80 or PEG400) to create a 10 µM working solution (10% DMSO).

  • Step 3: Add this working solution to your final assay volume.

Visualization: Stepwise Dilution Workflow

Dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100% DMSO) Stock->Inter Dilute to 100x Target Conc Buffer Assay Buffer (Aqueous) Stock->Buffer Direct Addition Precip PRECIPITATION RISK (Local High Conc.) Stock->Precip Inter->Buffer Slow Addition with Vortexing Success Homogeneous Solution (Stable) Buffer->Success

Caption: Stepwise dilution minimizes the "shock" of polarity change, preventing immediate aggregation.

Module 4: Advanced Diagnostics (Is it actually soluble?)

Issue: “The solution looks clear, but my IC50 data is erratic.”

The Science: Imidazopyrimidines are notorious for forming colloidal aggregates . These are non-crystalline clumps that scatter light weakly (invisible to the naked eye) but sequester the enzyme/protein, leading to false-positive inhibition (promiscuous activity).

Diagnostic Protocol: Dynamic Light Scattering (DLS) & CAC Determination

If you suspect aggregation, you must determine the Critical Aggregation Concentration (CAC).

  • Prepare: A dilution series of your compound in the final assay buffer (e.g., 1 µM to 100 µM).

  • Measure: Use a DLS instrument (e.g., Wyatt DynaPro or Malvern Zetasizer) to measure particle size.

  • Analyze:

    • Monomeric: Radius < 1-2 nm.

    • Aggregate: Radius > 50-100 nm.

    • Result: If aggregates appear at 10 µM, your valid assay range is below 10 µM .

Alternative: The "Spin-Down" Test (Low Tech)
  • Prepare the compound in assay media at the target concentration.[4]

  • Incubate for 1 hour at room temperature.

  • Centrifuge half the sample at high speed (15,000 x g) for 20 mins.

  • Measure the concentration of the supernatant (via HPLC or UV-Vis) compared to the un-centrifuged control.

  • Criteria: If the supernatant concentration drops by >10%, you have precipitation/aggregation.

Frequently Asked Questions (FAQs)

Q: Can I use PEG400 to improve solubility? A: Yes. For in vivo or difficult cellular assays, a co-solvent system is highly recommended. A common formulation for imidazopyrimidines is 5% DMSO + 40% PEG400 + 55% Water/Saline . The PEG400 acts as a surfactant, stabilizing the hydrophobic planar rings in the aqueous environment.

Q: Why does my compound precipitate only after freezing? A: This is likely "Cryoprecipitation." As DMSO freezes, it purifies itself, excluding the solute into smaller and smaller pockets of liquid until the solubility limit is exceeded. Upon thawing, these crystals may not re-dissolve without energy (sonication/heat). Always vortex and warm thawed stocks before use.

Q: My compound has an ionizable nitrogen. Should I adjust pH? A: Imidazopyrimidines are weak bases. Lowering the pH (acidic) will protonate the nitrogen, vastly improving solubility.[4] However, ensure your biological target is active at that pH. If your assay allows, buffering at pH 6.0-6.5 can help significantly compared to pH 7.4.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Popa-Burke, I., et al. (2014).[5] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[5] Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Increasing the reliability of high-throughput screening data by identifying and addressing compound solubility issues. Current Chemical Genomics, 3, 9-17.
  • Li, P., & Zhao, L. (2014). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 469(2), 291-302.

Sources

minimizing side reactions during nitrile group reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chemical synthesis. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in nitrile group reduction. This resource moves beyond basic troubleshooting by explaining the mechanistic causality behind side reactions and providing self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Overview of Side Reactions

The reduction of a nitrile does not occur in a single step; it is a cascade reaction that passes through a highly reactive imine intermediate. Understanding this pathway is the first step in diagnosing chemoselectivity and over-reduction issues.

MechanisticPathway Nitrile Nitrile (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Desired) SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine (- NH3) SecAmine Secondary Amine (R-CH2-NH-CH2-R) SecImine->SecAmine + H2 (Undesired) Trap Trapping Agent (Boc2O / Excess NH3) Trap->Imine Blocks nucleophilic attack

Mechanistic pathway of nitrile reduction highlighting the nucleophilic attack leading to over-reduction.

Section 2: Troubleshooting FAQs

Q1: Why does my nitrile reduction yield a complex mixture of primary, secondary, and tertiary amines? Mechanistic Causality: The reduction of a nitrile to a primary amine proceeds via an imine intermediate. Before this imine can be fully hydrogenated, the newly formed primary amine can act as a nucleophile and attack the imine. This condensation releases ammonia and forms a secondary imine (Schiff base), which is subsequently hydrogenated to a secondary amine[1]. This cascade can continue, leading to the formation of tertiary amines[2]. Validated Solutions:

  • Thermodynamic Control (Ammonia Addition): By adding a large excess of anhydrous or aqueous ammonia to the reaction mixture, you leverage Le Chatelier’s principle. The high concentration of ammonia suppresses the elimination step required for the primary amine to attack the imine, effectively pushing the equilibrium back toward the desired primary amine[3].

  • Kinetic Control (In-Situ Trapping): If ammonia is incompatible with your workflow, use an in situ trapping agent like di-tert-butyl dicarbonate (Boc₂O). When paired with a reducing system like nickel boride, the primary amine is immediately protected as a non-nucleophilic tert-butyl carbamate upon formation, completely halting the over-alkylation cascade[4].

Q2: How can I achieve high chemoselectivity when my molecule contains both a nitrile and a reducible alkene (C=C) or carbonyl (C=O)? Mechanistic Causality: Standard heterogeneous catalysts like Pd/C or PtO₂ under hydrogen pressure possess high surface activity that indiscriminately reduces electron-rich π-bonds (alkenes, alkynes) and carbonyls alongside the nitrile group. Validated Solutions:

  • Transition Metal-Enhanced Hydrides: Sodium borohydride (NaBH₄) alone is unreactive toward nitriles. However, adding catalytic transition metal salts like cobalt(II) chloride or nickel(II) chloride generates a transient metal boride (e.g., Co₂B or Ni₂B)[5]. This heterogeneous species coordinates specifically to the nitrile nitrogen, facilitating rapid reduction to the primary amine while leaving isolated C=C double bonds intact[5].

  • Doped Sponge Catalysts: If pressurized hydrogenation is required, switch from Raney Nickel to Raney Cobalt. Cobalt has an inherently lower affinity for aliphatic C=C bonds but maintains high activity for C≡N bonds, offering a kinetic advantage for chemoselective nitrile reduction[3].

Q3: My Raney Nickel catalyst loses activity rapidly, leading to incomplete conversion. What causes this and how can I prevent it? Mechanistic Causality: Sponge metal catalysts like Raney Nickel are highly susceptible to deactivation via strong chemisorption. The product amines coordinate tightly to the nickel active sites through their nitrogen lone pairs and π backbonding, effectively poisoning the catalyst[6]. Furthermore, storing the catalyst in ethanol can generate acetaldehyde, which further degrades catalytic activity[6]. Validated Solutions:

  • Electronic Modification: Add a catalytic amount of an alkali base (e.g., LiOH) and maintain a controlled water concentration (0.3–8% by weight) in the reactor. The hydroxide ions alter the electronic density of the catalyst surface, weakening the binding affinity of the product amine and preventing site blockage[3].

  • Storage: Always wash the catalyst thoroughly with oxygen-free water and store it under an inert atmosphere or appropriate solvent to prevent oxidative or solvent-induced degradation.

TroubleshootingTree Start Identify Reduction Issue Issue1 Over-alkylation (2°/3° Amines) Start->Issue1 Issue2 Poor Chemoselectivity (C=C/C=O Reduced) Start->Issue2 Issue3 Catalyst Poisoning (Incomplete Rxn) Start->Issue3 Sol1 Add NH3 (Gas/Aq) or Boc2O Issue1->Sol1 Sol2 Switch to NiCl2/NaBH4 or Raney Cobalt Issue2->Sol2 Sol3 Add LiOH/NaOH Control H2O (0.3-8%) Issue3->Sol3

Diagnostic decision tree for resolving common side reactions during nitrile group reduction.

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the performance metrics of various reduction systems to help you select the optimal conditions for your specific substrate.

Reducing SystemRequired AdditivePrimary Amine SelectivityChemoselectivity (C=C / C=O Tolerance)Typical Application Profile
Raney Nickel + H₂ Excess NH₃High (85–95%)Low (Reduces most π-bonds)Large-scale industrial batch synthesis
Raney Cobalt + H₂ LiOH / H₂OVery High (>95%)Moderate (Tolerates some C=C)Chemoselective pressurized hydrogenation
NiCl₂ / NaBH₄ Boc₂OExcellent (>98%)High (Tolerates isolated C=C)Lab-scale synthesis of protected amines
Pd/C + H₂ Acid (HCl/AcOH)Moderate (70–80%)Very Low (Global reduction)Complete saturation of complex molecules

Section 4: Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Reduction & In-Situ Protection (Nickel Boride / Boc₂O Method)

Self-Validating Principle: The immediate formation of the Boc-protected amine prevents any secondary amine formation, ensuring high purity of the primary amine derivative[4].

  • Preparation: In an oven-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the nitrile substrate (1.0 equiv) and Boc₂O (2.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add nickel(II) chloride hexahydrate (0.1 equiv) to the stirring solution. The solution will typically appear pale green. Cool the mixture to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (7.0 equiv) portion-wise over 15–30 minutes. (Caution: Vigorous effervescence and H₂ gas evolution will occur). The solution will immediately turn black, indicating the formation of the active nickel boride (Ni₂B) catalyst[7].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 15 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Quench the reaction by adding diethylenetriamine (to chelate the nickel) or simply filter the black suspension through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Extract the residue with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the pure Boc-protected primary amine.

Protocol B: Large-Scale Autoclave Hydrogenation (Sponge Cobalt / Ammonia Method)

Self-Validating Principle: The high pressure of H₂ combined with excess ammonia thermodynamically restricts the formation of secondary imines, driving the reaction exclusively toward the primary amine[3].

  • Reactor Loading: Charge a high-pressure autoclave reactor with the nitrile substrate dissolved in a suitable solvent (e.g., methanol or THF).

  • Catalyst & Additive Preparation: Add washed Raney Cobalt catalyst (typically 5–10 wt% relative to the substrate). Add an aqueous solution of LiOH (catalytic amount), ensuring the total water content in the reactor is strictly maintained between 0.3% and 8% by weight[3].

  • Ammonia Saturation: Seal the reactor and purge three times with nitrogen gas. Charge the reactor with anhydrous ammonia gas (typically 2 to 5 equivalents relative to the nitrile).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5–80 bar. Heat the reaction mixture to 60–160 °C under vigorous mechanical stirring.

  • Monitoring & Completion: Monitor the hydrogen uptake. The reaction is typically complete within 15 to 600 minutes when the internal pressure stabilizes.

  • Workup: Cool the reactor to room temperature and safely vent the excess H₂ and NH₃ gases through an appropriate acidic scrubber. Filter the catalyst safely (keep wet to prevent pyrophoric ignition) and distill the solvent to isolate the primary amine.

Section 5: References

Sources

optimizing catalyst loading for imidazo[1,5-a]pyrimidine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,5-a]pyrimidine Cross-Coupling Optimization

Status: ONLINE Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: #Pd-OPT-882

Welcome to the Advanced Catalysis Support Hub.

You are accessing this guide because your cross-coupling reaction on the imidazo[1,5-a]pyrimidine core is underperforming. Whether you are facing stalled conversion, dehalogenation, or regioselectivity issues, this scaffold presents unique electronic challenges that standard "screen-and-pray" methods often fail to resolve.

This guide moves beyond basic textbook protocols. It treats your reaction as a system of competing rates, helping you tune catalyst loading and ligand environments to match the specific electronics of the C3, C5, or C8 positions.

Part 1: The Diagnostic Workflow (Start Here)

Before adding more catalyst, you must diagnose why the reaction failed. Use this logic flow to determine your next step.

OptimizationLogic Start DIAGNOSTIC START: Analyze Crude LCMS Conversion Is Conversion > 90%? Start->Conversion Yield Is Isolated Yield High? Conversion->Yield Yes SM_Left Is Starting Material (SM) Remaining? Conversion->SM_Left No Byproducts Identify Major Byproduct Yield->Byproducts No (Messy) ReduceLoad ACTION: Success. Reduce Pd loading by 50% to test robustness. Yield->ReduceLoad Yes SM_Left->Byproducts No (SM consumed) Stall ISSUE: Catalyst Death ACTION: Add 1-5% Water (if anhydrous); Switch to NHC-Pd (PEPPSI). SM_Left->Stall Yes (Reaction stopped) Dehalo ISSUE: Dehalogenation (Ar-H) ACTION: Switch to Pd(0) source or bulky ligand (XPhos). Byproducts->Dehalo [M-X+H] observed Homo ISSUE: Homocoupling (Ar-Ar) ACTION: Degas solvent better; Switch to slow-release Pd source. Byproducts->Homo Dimer observed

Figure 1: Decision matrix for optimizing palladium loading and reaction conditions based on crude reaction data.

Part 2: Core Protocols & Optimization Modules

Module A: The "Standard" Suzuki-Miyaura Coupling

Best for: C5-Chloro or C8-Bromo imidazo[1,5-a]pyrimidines.

The Challenge: The imidazo[1,5-a]pyrimidine core is electron-rich at C3 but electron-deficient at C5/C7. Standard Pd(PPh3)4 often fails due to oxidative instability or slow oxidative addition at the chlorinated positions.

Optimized Protocol (0.5 - 2.0 mol% Loading):

  • Catalyst: Pd(OAc)₂ (1 mol%) + XPhos or SPhos (2 mol%).

    • Why: Dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition on the electron-deficient C5-Cl bond better than triphenylphosphine [1].

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Critical: "Anhydrous" conditions often stall because the boronate requires a hydroxo-palladium intermediate. The 4:1 ratio is the "magic mix" for this scaffold [2].

  • Temperature: 80–100 °C.

Troubleshooting Q&A:

Q: My reaction turns black and stalls at 60% conversion. Should I add more catalyst? A: No. Black precipitation indicates "Pd-black" formation (catalyst aggregation/death). Adding more Pd just feeds the aggregate.

  • Fix: Switch to a precatalyst that prevents aggregation, such as Pd-PEPPSI-IPr (0.5 mol%). The NHC ligand binds tightly, stabilizing the Pd(0) species better than phosphines at high temperatures [3].

Q: I see significant dehalogenation (replacement of Cl/Br with H). A: This is "protodemetallation." It happens when Transmetallation is slower than β-hydride elimination or solvent abstraction.

  • Fix:

    • Switch solvent from alcohols (EtOH) to aprotic polar (DMF or Toluene/Water).

    • Increase the concentration of the boronic acid (1.5 equiv) to speed up Transmetallation.

    • Switch to a Pd(0) source like Pd₂(dba)₃ to avoid the initial reduction step required by Pd(II) salts, which can generate hydrides.[1]

Module B: Direct C-H Arylation (C3 Functionalization)

Best for: Functionalizing the C3 position without a halogen handle.

The Challenge: The C3 position is nucleophilic. Traditional cross-coupling logic is reversed; the heterocycle acts as the nucleophile attacking the Pd-center.

Optimized Protocol (2.5 - 5.0 mol% Loading):

  • Catalyst: Pd(OAc)₂ (5 mol%) or PdCl₂ (5 mol%).

    • Note: Ligand-free conditions often work best here.

  • Oxidant/Additive: Cu(OAc)₂ (0.5 equiv) or Ag₂CO₃ (if using iodides).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMA (140 °C).

Troubleshooting Q&A:

Q: I am getting C3/C5 regioisomeric mixtures. How do I lock selectivity to C3? A: C3 is the most acidic C-H bond (pKa ~28).

  • Fix: Lower the temperature to 100°C and use a weaker base like KOAc . Stronger bases (tBuOK) and high heat promote non-selective activation at C5 [4].

Q: The catalyst loading seems high (5-10%). Can I lower it? A: C-H activation is kinetically slower than halogen coupling.

  • Fix: You can drop to 1-2 mol% only if you add a specific carboxylate ligand like Pivalic Acid (30 mol%) . This acts as a "proton shuttle," significantly lowering the energy barrier for the C-H bond cleavage step [5].

Part 3: Data & Comparison Tables

Table 1: Catalyst Loading vs. Yield for C5-Chloro-Imidazo[1,5-a]pyrimidine (Substrate: 5-chloro-imidazo[1,5-a]pyrimidine + Ph-B(OH)2)

Catalyst SystemLoading (mol%)LigandYield (%)Primary Failure Mode
Pd(PPh₃)₄5.0PPh₃45%Oxidative damage / Stalling
Pd(OAc)₂5.0None<10%Pd-Black precipitation
Pd-XPhos G3 1.0 XPhos 92% Optimal
Pd-PEPPSI-IPr0.5NHC88%Slower kinetics (needs 12h+)
Pd₂(dba)₃2.5SPhos85%Slight homocoupling observed

Part 4: Mechanism of Failure (Visualized)

Understanding where the cycle breaks allows for precise fixing.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X Fail_OxAdd FAILURE: Substrate too electron-rich? (Switch to Buchwald Ligand) Pd0->Fail_OxAdd Slow Step TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Fail_Dehalo SIDE REACTION: Dehalogenation (Hydride source present?) OxAdd->Fail_Dehalo If TM is slow RedElim Reductive Elimination (Product) TransMet->RedElim Fail_TransMet FAILURE: Hydrolysis/Stall (Add Water / Change Base) TransMet->Fail_TransMet Boronate inactive RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle and common failure points for fused heterocyclic systems.

References

  • Benchchem Technical Guides. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." Benchchem. Link

  • Mishra, R. et al. (2017). "Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines." ACS Omega. Link

  • Gong, J.F. et al. (2020). "Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes."[2] Catalysis Science & Technology. Link

  • El Kazzouli, S. et al. (2025). "Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines." ResearchGate. Link

  • Lafrance, M. & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle." Journal of the American Chemical Society. (Foundational mechanism cited in Context 1.11).

End of Technical Support Guide. For specific reagent inquiries, please reference Ticket #Pd-OPT-882.

Sources

Technical Support Center: Troubleshooting 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis and purification of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3)[1].

The imidazo[1,5-a]pyrimidine core is a highly privileged scaffold widely utilized in the development of potent kinase inhibitors, including those targeting BMX, Src, and IGF-1R[2][3]. However, the functionalization of this bicyclic system—specifically the electrophilic bromination at the C-3 position—presents unique chemoselectivity and stability challenges[4]. This guide provides mechanistic insights, analytical signatures, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: FAQs on Common Impurities & Mechanistic Origins

Q1: During LC-MS analysis of my bromination reaction, I observe a major peak at m/z 145 [M+H]⁺ alongside my target product (m/z 223/225). What is this, and how do I eliminate it? A1: This is the Des-bromo Impurity (unreacted imidazo[1,5-a]pyrimidine-8-carbonitrile).

  • Causality: The imidazo[1,5-a]pyrimidine system requires precise stoichiometric control during electrophilic aromatic substitution (SEAr). If the brominating agent (typically N-bromosuccinimide, NBS) degrades due to moisture in the solvent, or if the reaction is quenched prematurely, incomplete conversion occurs.

  • Resolution: Ensure your NBS is freshly recrystallized from water and dried thoroughly. Use anhydrous solvents (e.g., DMF or MeCN) and monitor the reaction via LC-MS. Do not quench until the des-bromo peak is <2% by UV area.

Q2: My mass spectrum shows an [M+H]⁺ peak at m/z 301/303/305 with a distinct 1:2:1 isotopic pattern. What causes this over-bromination? A2: This signature indicates the formation of the Dibromo Impurity (e.g., 1,3-dibromoimidazo[1,5-a]pyrimidine-8-carbonitrile).

  • Causality: While the C-3 position of the imidazole ring is the most electron-rich and thermodynamically favored for SEAr, the C-1 position is also nucleophilic[4]. If an excess of NBS is used (>1.05 equivalents) or if the reaction temperature exceeds 25°C, secondary bromination at C-1 rapidly competes with the primary reaction.

  • Resolution: Strictly limit NBS to 1.00–1.05 equivalents. Add the NBS portion-wise at 0°C to control the exothermic kinetics, and maintain the reaction strictly at room temperature.

Q3: I see a +18 Da mass shift (m/z 241/243) and the disappearance of the sharp nitrile stretch (~2220 cm⁻¹) in my IR spectrum. What happened during workup? A3: This represents the Hydrolysis Impurity (3-bromoimidazo[1,5-a]pyrimidine-8-carboxamide).

  • Causality: The carbonitrile group (-C≡N) at the 8-position is highly activated by the electron-withdrawing nature of the pyrimidine ring. Under strongly acidic or basic aqueous workup conditions, or during prolonged exposure to water, the nitrile undergoes hydration to form the corresponding primary carboxamide[5].

  • Resolution: Avoid harsh aqueous washes (e.g., 1M NaOH or 1M HCl). Quench the reaction with a mild, neutral aqueous buffer (like saturated Na₂S₂O₃ to neutralize unreacted bromine species) and extract rapidly with ethyl acetate.

Q4: How can I differentiate the target 3-bromo product from the 1-bromo regioisomer? A4: The Regioisomer Impurity (1-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile) forms due to kinetic trapping at C-1.

  • Causality: Mass spectrometry cannot distinguish these isobars (m/z 223/225).

  • Resolution: You must use 2D NOESY NMR. In the correct 3-bromo product, the proton at C-1 will show a strong Nuclear Overhauser Effect (NOE) spatial correlation with the adjacent pyrimidine proton at C-8a/C-8 (depending on numbering conventions). If the bromine is at C-1, this specific NOE cross-peak will be absent, and the C-3 proton will instead correlate with the pyrimidine ring protons.

Part 2: Quantitative Analytical Signatures

To facilitate rapid identification, summarize your analytical data against the known signatures of these common impurities.

Impurity TypeChemical IdentityLC-MS m/z [M+H]⁺Key Diagnostic Feature (NMR/IR)Prevention Strategy
Target Product 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile223 / 225 (1:1)Sharp -C≡N stretch (~2220 cm⁻¹); C-1 proton singlet in ¹H NMR.N/A
Des-bromo Imidazo[1,5-a]pyrimidine-8-carbonitrile145Presence of both C-1 and C-3 protons (two doublets/singlets).Ensure dry, active NBS; drive reaction to completion.
Dibromo 1,3-Dibromoimidazo[1,5-a]pyrimidine-8-carbonitrile301 / 303 / 305 (1:2:1)Absence of both C-1 and C-3 protons in ¹H NMR.Strict stoichiometric control (≤1.05 eq NBS); T < 25°C.
Hydrolysis 3-Bromoimidazo[1,5-a]pyrimidine-8-carboxamide241 / 243 (1:1)Loss of -C≡N stretch; appearance of -C=O (~1680 cm⁻¹) and -NH₂ stretches.Use neutral, rapid aqueous workup; avoid pH extremes.
Regioisomer 1-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile223 / 225 (1:1)Different NOESY correlations; C-3 proton singlet present.Optimize solvent (DMF preferred over DCM) for thermodynamic control.

Part 3: Mechanistic Reaction & Impurity Pathway

The following diagram illustrates the causal relationships between the starting material, the reaction conditions, and the generation of specific impurities.

ImpurityPathway SM Imidazo[1,5-a]pyrimidine- 8-carbonitrile (Starting Material) NBS + NBS (Bromination) SM->NBS Product 3-Bromoimidazo[1,5-a]pyrimidine- 8-carbonitrile (Target Product) NBS->Product Optimal Conditions (1.05 eq, 0°C to RT) Dibromo 1,3-Dibromo Impurity (Over-bromination) NBS->Dibromo Excess NBS or High Temp Regio 1-Bromo Regioisomer (Kinetic Competition) NBS->Regio Kinetic Trapping Desbromo Des-bromo Impurity (Incomplete Reaction) NBS->Desbromo Quenched Early or Wet NBS Hydrolysis Carboxamide Impurity (Aqueous Degradation) Product->Hydrolysis Harsh Aqueous Workup (pH <4 or >10)

Figure 1: Reaction network detailing the synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile and the mechanistic origins of its common impurities.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, utilize the following self-validating protocols. These methods include built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Optimized Bromination with In-Process Controls

Objective: Synthesize 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile while minimizing over-bromination and regioisomer formation.

  • Preparation: Dissolve 1.0 equivalent of imidazo[1,5-a]pyrimidine-8-carbonitrile in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Validation Check: Ensure internal temperature is ≤2°C before proceeding.

  • Reagent Addition: Add 1.05 equivalents of freshly recrystallized NBS portion-wise over 15 minutes. Keep the flask shielded from direct light to prevent radical side-reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) over 2 hours.

  • In-Process Validation (IPC): At t = 2 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and inject into the LC-MS.

    • If Des-bromo (m/z 145) > 2%: Add an additional 0.02 eq of NBS and stir for 30 mins.

    • If Dibromo (m/z 301) begins to appear: Immediately proceed to quench.

  • Quench & Workup: Pour the reaction mixture into a 1:1 mixture of ice-water and saturated aqueous Na₂S₂O₃ (to quench active bromine). Extract immediately with Ethyl Acetate (3x). Validation Check: The aqueous layer must remain between pH 6.5–7.5 to prevent nitrile hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: LC-MS Impurity Profiling Method

Objective: Chromatographically resolve the 1-bromo regioisomer, the target 3-bromo product, and the hydrolysis impurity.

  • Column Selection: Use a high-resolution C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). The small particle size is critical for resolving the structurally similar 1-bromo and 3-bromo regioisomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains the pyrimidine nitrogens in a consistent protonation state).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 8 minutes. Validation Check: The shallow gradient is required; a fast ballistic gradient will cause the regioisomers to co-elute.

  • Detection: Monitor UV at 254 nm and 280 nm, coupled with positive electrospray ionization (ESI+).

References

  • Smolecule / Namiki Building Blocks Catalogue (CAS 2091386-35-3). 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile. Retrieved March 7, 2026, from [Link]

  • Kulhanek, N., et al. (2022). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Justus Liebig University Giessen. Retrieved March 7, 2026, from[Link]

  • Shaldam, M.A., et al. (2023). 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles as novel irreversible bone marrow kinase in the X chromosome (BMX) kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved March 7, 2026, from[Link]

  • Chern, J.-W., et al. (1992). Research on Heterocyclic Compounds. Part 42. The Vilsmeier Reaction in the Synthesis of Imidazo[1,2‐a]pyrimidine Derivatives. Heterocycles. Retrieved March 7, 2026, from[Link]

Sources

Technical Support Center: Stability of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

[1][2][3]

Executive Summary & Chemical Context

The imidazo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system often utilized as a bioisostere for purines or benzodiazepines in drug discovery.[1][2][3] The presence of the 8-carbonitrile (8-CN) and 3-bromo substituents introduces specific electronic behaviors that dictate stability.[1][2]

While the core aromatic system is generally robust, acidic conditions present two distinct risks:[3]

  • Functional Group Hydrolysis: The nitrile group at C8 is susceptible to acid-catalyzed hydrolysis, converting first to the primary amide and subsequently to the carboxylic acid.[4]

  • Scaffold Rearrangement (The "Hidden" Risk): Under specific acidic conditions (particularly with heat), imidazo[1,5-a]pyrimidines can undergo a Dimroth-like rearrangement to form isomeric imidazo[4,5-b]pyridines .[1][2][3] This is a critical, often overlooked failure mode that results in an isomeric impurity (Same MW, different RT).[3]

Degradation Pathways (Visualization)

The following diagram outlines the two primary failure modes under acidic stress.

GFigure 1: Acid-mediated degradation pathways: Nitrile Hydrolysis (Top) and Scaffold Rearrangement (Bottom).Start3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile(Parent)AmidePrimary Amide(Hydrolysis Intermediate)[M+18]Start->Amide H3O+ / H2O(Fast)Rearrange3H-Imidazo[4,5-b]pyridineDerivative(Isomer: Same MW)Start->Rearrange Strong AcidDimroth-likeRearrangementAcidCarboxylic Acid(Final Hydrolysis Product)[M+19]Amide->Acid H3O+ / Heat(Slow)

[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: Unexpected Mass Shifts in LC-MS

Q: After leaving my sample in 0.1% TFA/Water overnight, I see a new peak with a mass of [M+18]. Is this a solvent adduct?

A: It is likely not a solvent adduct.[2] This is the hallmark signature of nitrile hydrolysis .

  • Mechanism: The 8-carbonitrile group is activated by protonation (likely at the nitrile nitrogen), making the carbon susceptible to nucleophilic attack by water.[4][5]

  • Diagnosis: The [M+18] peak corresponds to the conversion of -CN to -CONH2 (primary amide).[1][2]

  • Remediation:

    • Avoid storing samples in acidic aqueous mobile phases (e.g., 0.1% TFA or Formic Acid) for extended periods.[3]

    • Switch to a neutral pH mobile phase (Ammonium Acetate/Bicarbonate) if stability is critical during long autosampler queues.

    • Prepare fresh samples immediately before injection.

Issue 2: Isomeric Impurity Formation (Same Mass, Different RT)

Q: My LC trace shows a new peak evolving over time with the exact same mass as the parent. Is this a conformer?

A: This is a high-risk indicator of scaffold rearrangement .[1][2]

  • The Science: Research indicates that the imidazo[1,5-a]pyrimidine core can undergo a recyclization to form 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions [1].[1][2][3][6] This involves the cleavage of the C–N bond and formation of a new C–C bond (a variation of the Dimroth rearrangement).[6]

  • Risk Factors: High temperatures combined with strong acids (e.g., refluxing in acetic acid or HCl) accelerate this process.[3]

  • Verification: Isolate the impurity and run 2D-NMR (HMBC). The connectivity of the pyrimidine ring protons will differ significantly between the [1,5-a] and [4,5-b] systems.[1][3]

Issue 3: Solubility vs. Stability

Q: The compound is insoluble in water.[2] Can I use 1N HCl to solubilize it for biological assays?

A: Do not use strong mineral acids (HCl) for solubilization if the solution will stand for >30 minutes.

  • Reasoning: While protonation of the ring nitrogens (N1 or N3) will improve solubility, the highly acidic environment (pH < 2) drastically accelerates both nitrile hydrolysis and potential debromination or rearrangement.[3]

  • Recommended Protocol:

    • Dissolve the stock in 100% DMSO.

    • Dilute into the assay buffer.[2]

    • If acidification is absolutely necessary for salt formation, use a stoichiometric amount of a milder acid (e.g., Methanesulfonic acid or Maleic acid) and lyophilize immediately, rather than leaving it in solution.[3]

Issue 4: Bromine Stability

Q: Is the 3-Bromo group stable in acid?

A: Generally, yes .[2][3] The C-Br bond on the imidazo[1,5-a]pyrimidine ring is robust against simple acidic hydrolysis.[1][2]

  • Exception: If the acidic medium contains reducing metals (e.g., Zinc, Tin) or radical initiators, debromination can occur.[3] In standard HPLC acids (Formic, TFA, Acetic), the bromine remains intact.[3]

Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate the stability of your specific batch before scaling up acidic workups.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Acidic Medium: 1N HCl (aq) or 50% TFA/Water[3]

  • Internal Standard: Caffeine (or other non-ionizable neutral marker)

Procedure:

  • Preparation: Mix 50 µL of Compound Stock + 950 µL of Acidic Medium.

  • Incubation: Incubate at Room Temperature (25°C) . Note: Do not heat initially.[2]

  • Sampling: Inject onto HPLC at T=0, T=1h, T=4h, and T=24h.

  • Analysis: Monitor for:

    • RRT ~0.8-0.9: Likely Amide (Hydrolysis).[1][2]

    • RRT ~1.1: Likely Rearranged Isomer (Hydrophobic shift).

  • Criteria: If degradation > 5% at T=1h, avoid acidic workups (e.g., acid washes during extraction). Use neutral phosphate buffer washes instead.

Protocol B: Recommended LC-MS Conditions

To minimize on-column degradation.

ParameterRecommendationReason
Column Temperature 30°C - 40°CAvoids thermal acceleration of hydrolysis.[1][2]
Mobile Phase A 10 mM Ammonium Formate (pH ~3.[2]8)Buffered acid is gentler than 0.1% TFA (pH ~2).[2][3]
Mobile Phase B AcetonitrileMethanol can sometimes act as a nucleophile (methanolysis of CN).
Autosampler Temp 4°C (Mandatory)Slows hydrolysis kinetics in the vial.

References

  • Tolkunov, S. V., et al. (2021).[3][6] Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554–559.[3][6]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.

  • PubChem. (2025).[2][7] 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile (Analogous Scaffold Data).

overcoming steric hindrance in imidazo[1,5-a]pyrimidine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Overcoming Steric Hindrance in Imidazo[1,5-a]pyrimidine Derivatization

Core Directive & Scope

Subject: Advanced synthetic strategies for functionalizing the imidazo[1,5-a]pyrimidine scaffold, specifically targeting steric bottlenecks at the C8 (peri-bridgehead) and C5 positions. Target Audience: Medicinal Chemists, Process Chemists, and Senior Research Associates. Objective: To provide actionable, mechanistic solutions for synthetic failures caused by steric crowding, preventing common pitfalls like ring rearrangement (Dimroth-type) and catalyst deactivation.

Technical Deep Dive: The Steric Landscape

The imidazo[1,5-a]pyrimidine core presents a unique steric profile compared to its isomer, imidazo[1,2-a]pyrimidine. The critical "Steric Hotspots" are:

  • C8 Position (The Peri-Gatekeeper): Located adjacent to the bridgehead nitrogen (N4), substituents here suffer from significant peri-strain with the C1-H or C1-substituents. This is the primary site of cross-coupling failure.

  • C5 Position: While less hindered than C8, functionalization here is electronically distinct and often competes with C8 during cyclization of asymmetrical precursors.

Visualizing the Challenge (DOT Diagram)

StericLandscape cluster_solutions Strategic Solutions Core Imidazo[1,5-a]pyrimidine Scaffold C8 C8 Position (Peri-Steric Clash) Core->C8 Steric hindrance blocks Pd(II) C5 C5 Position (Electronic Control) Core->C5 Regioisomer competition Dimroth Dimroth Rearrangement (Thermodynamic Trap) C8->Dimroth Base-mediated Ring Opening Buchwald Dialkylbiaryl Ligands (XPhos, BrettPhos) Buchwald->C8 Facilitates OA Acid Acidic Cyclization (Avoids Rearrangement) Acid->Dimroth Prevents

Caption: Figure 1. Steric hotspots and failure modes in imidazo[1,5-a]pyrimidine synthesis. Red nodes indicate critical failure points; Green nodes indicate technical solutions.

Module 1: Constructing the Core (Cyclization Strategies)

The Problem: Condensing 1,3-diketones with 5-aminoimidazoles often yields mixtures of C5/C7 regioisomers. Furthermore, if the diketone bears bulky groups (e.g., t-butyl, i-propyl), the reaction may stall or undergo a Dimroth-type rearrangement under basic conditions, yielding the thermodynamically stable imidazo[4,5-b]pyridine isomer [1].

Troubleshooting Guide: Cyclization Failures
SymptomDiagnosisCorrective Action
Mixture of Regioisomers Asymmetrical diketone lacks sufficient steric/electronic bias.Switch Solvent/pH: Use glacial acetic acid (AcOH) to favor the thermodynamic product. In neutral solvents (EtOH), steric bulk directs the reaction (bulky group prefers C7, away from N-bridge).
Unexpected Product (Isomer) Dimroth Rearrangement: Basic conditions caused ring opening and recyclization to imidazo[4,5-b]pyridine.Acidic Protocol: Avoid bases (NaOEt, KOH). Perform cyclization in TFA or AcOH at reflux. This locks the kinetic imidazo[1,5-a]pyrimidine product [1].
Low Yield with Bulky R groups Steric inhibition of nucleophilic attack by the exocyclic amine.Microwave Irradiation: Run at 140°C for 20-40 min in EtOH/AcOH (3:1). The thermal boost overcomes the activation energy barrier of the crowded transition state.

Module 2: Overcoming Steric Hindrance in Cross-Coupling (C8 Functionalization)

The Problem: The C8 position is notoriously difficult to arylate via standard Suzuki-Miyaura or Buchwald-Hartwig conditions due to the "peri-effect" shielding the C-X bond from the Palladium catalyst.

Protocol: Sterically Demanding C8-Arylation

Mechanism: Standard ligands (PPh3, dppf) fail because they cannot form the mono-ligated Pd(0) species required for oxidative addition into the crowded C8-Halide bond. You must use Bulky, Electron-Rich Ligands that promote oxidative addition and stabilize the unsaturated Pd intermediate.

Recommended Catalyst Systems:

  • Pd-PEPPSI-IPent: The "IPent" (Isopentyl) NHC ligand is flexible enough to accommodate the steric bulk while remaining electron-rich [2].

  • XPhos Pd G4: The dialkylbiaryl backbone provides a "roof" over the metal center, facilitating coupling at hindered centers.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 8-bromoimidazo[1,5-a]pyrimidine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPent (2-5 mol%) OR XPhos Pd G4 (2-4 mol%)

    • Base: K3PO4 (3.0 equiv) - Crucial: Weaker bases like carbonates often fail here.

    • Solvent: 1,4-Dioxane/Water (4:1) degassed.

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, base, and catalyst.

    • Seal and purge with Argon for 5 minutes (Oxygen is a poison for these active catalysts).

    • Add degassed solvent via syringe.

    • Heat: 80°C (Oil bath) or 100°C (Microwave) for 2-4 hours.

    • Note: Monitor by LCMS.[1] If des-bromo byproduct (reduction) is observed, lower temperature to 60°C and increase catalyst loading.

Module 3: Regioselective C-H Activation

The Problem: Direct C-H arylation is atom-economical but prone to poor selectivity between C3 (electron-rich) and C5/C8 (electron-deficient/acidic).

Decision Tree for Regiocontrol:

CHActivation Start Target Position? C3 C3 Position Start->C3 Electrophilic Path C8 C8 Position Start->C8 Concerted Metalation-Deprotonation (CMD) C3_Cond Conditions: Pd(OAc)2, No Phosphine Solvent: DMF/DMA Mechanism: SEAr C3->C3_Cond C8_Cond Conditions: Pd(OAc)2, PCy3 or P(tBu)3 Base: Cs2CO3/Pivalic Acid Mechanism: CMD C8->C8_Cond

Caption: Figure 2. Catalyst-controlled regiodivergency in C-H activation of imidazo[1,5-a]pyrimidine.

Expert Insight:

  • For C3: The C3 position is the most nucleophilic. Use electrophilic conditions (Pd(OAc)2 without strong donor ligands) to achieve exclusive C3 functionalization [3].

  • For C8: This position is acidic but sterically hindered. You must use the CMD (Concerted Metalation-Deprotonation) pathway. The addition of Pivalic Acid (30 mol%) is non-negotiable; it acts as a proton shuttle to lower the energy of the C-H cleavage transition state at the hindered C8 position [4].

FAQ: Technical Support

Q1: My reaction yielded a product with the correct mass, but the NMR spectrum is completely different. What happened? A: You likely triggered a Dimroth Rearrangement .[2] Under basic conditions (especially with hydroxide or alkoxides), the pyrimidine ring opens and recyclizes to form an imidazo[4,5-b]pyridine or a different regioisomer.

  • Verification: Check the coupling constant of the aromatic protons. Imidazo[1,5-a]pyrimidines typically show distinct C3-H singlets.

  • Fix: Switch to non-nucleophilic bases (Cs2CO3) or use acidic condensing conditions (Module 1).

Q2: I cannot get the 8-chloro derivative to couple, even with XPhos. A: Chloro-heterocycles are notoriously sluggish at hindered positions.

  • Fix: Perform a Finkelstein reaction first (NaI, AcCl, MeCN, reflux) to convert the 8-Cl to the more reactive 8-I (Iodide). The larger Iodine atom weakens the C-X bond, facilitating oxidative addition despite the steric bulk.

Q3: Can I install a substituent at C8 after building the core? A: Yes, but direct C-H activation at C8 is difficult if C3 is open. Block C3 first (e.g., with a halide or temporary group), then perform C-H activation at C8 using the CMD conditions described in Module 3.

References

  • Tolkunov, V. S., et al. "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives."[1] Chemistry of Heterocyclic Compounds, vol. 57, no.[1] 5, 2021, pp. 554–559.[1] Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, vol. 16, no. 21, 2010. Link

  • Guchhait, S. K., et al. "Regioselective C3-arylation of imidazo[1,2-a]pyrimidine." RSC Advances, vol. 5, 2015. Link

  • Lafrance, M., and Fagnou, K. "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society, vol. 128, no. 51, 2006, pp. 16496-16497. Link

Sources

purification challenges of polar pyrimidine-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Purification.

Ticket Subject: Purification Challenges of Polar Pyrimidine-Carbonitrile Compounds Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Polar Trap"

Purifying polar pyrimidine-carbonitrile compounds presents a paradox. The pyrimidine ring is basic and prone to hydrogen bonding, causing severe tailing on acidic silica. The carbonitrile group adds polarity but is chemically labile, susceptible to hydrolysis into amides or carboxylic acids under the very acidic or basic conditions often used to fix the tailing. Furthermore, these molecules often exhibit "brick-dust" properties: poor solubility in non-polar solvents (hexane/DCM) but high solubility in high-boiling polar aprotic solvents (DMSO/DMF), complicating sample loading.

This guide provides self-validating workflows to navigate these competing physicochemical constraints.

Phase 1: Method Selection & Triage

Before committing your crude material to a column, you must determine the dominant interaction mode. Use this decision matrix to select the correct stationary phase.

Visual Guide: Purification Strategy Decision Tree

PurificationStrategy Start Start: Crude Mixture Analysis SolubilityCheck Check Solubility: Is it soluble in DCM or EtOAc? Start->SolubilityCheck TLC_NP Run NP TLC (10% MeOH/DCM) Rf > 0.2? SolubilityCheck->TLC_NP Yes PolarityCheck Is it soluble in Water/ACN? SolubilityCheck->PolarityCheck No (Oiling out/Precipitate) NP_Flash Method A: Normal Phase Flash (DCM/MeOH + NH3) TLC_NP->NP_Flash Yes (Good Separation) TLC_NP->PolarityCheck No (Streaking/Baseline) RP_Flash Method B: Reverse Phase (C18) (Water/ACN + Buffer) PolarityCheck->RP_Flash Yes HILIC_Check Does it elute in void (RP)? Or require >90% Water? PolarityCheck->HILIC_Check Yes, but very polar RP_Flash->HILIC_Check Poor Retention (k < 1) HILIC_Flash Method C: HILIC Chromatography (ACN/Water + NH4OAc) HILIC_Check->HILIC_Flash Yes

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and retention behavior.

Phase 2: Normal Phase Troubleshooting (The "Sticky" Problem)

Q: My compound streaks from the baseline to the solvent front on silica. How do I fix this?

The Mechanism: Pyrimidine nitriles are Lewis bases. Standard silica gel is acidic (pH ~5). The nitrogen atoms in the pyrimidine ring protonate or hydrogen-bond strongly with the free silanol groups (Si-OH) on the silica surface. This secondary interaction causes peak broadening (tailing) and irreversible adsorption.

The Solution: Competitive Deactivation You must introduce a volatile base to "cap" the silanols temporarily.

Protocol A: The "Ammoniated" Silica Method

  • Applicability: Compounds soluble in DCM/MeOH but streaking on silica.[1]

  • Self-Validation Step: Run two TLC plates.

    • Plate 1: Eluent = 10% MeOH in DCM.

    • Plate 2: Eluent = 10% MeOH in DCM + 1%

      
       (or 1% Triethylamine).
      
    • Result: If Plate 2 shows a tight spot vs. a streak on Plate 1, proceed.

Step-by-Step:

  • Solvent A: Dichloromethane (DCM).[2]

  • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28-30% aq) .

    • Note: Do not add base to Solvent A, or you will strip the column immediately. Adding it to the polar modifier ensures a gradual increase in base concentration.

  • Equilibration: Flush the column with 5% Solvent B to neutralize highly active sites before injection.

  • Gradient: 0% to 50% Solvent B.

  • Warning: Rotovap fractions immediately. Prolonged exposure to basic MeOH can hydrolyze the nitrile to a methyl imidate or amide [1].

Phase 3: Solubility & Loading (The "Brick" Problem)

Q: My compound only dissolves in DMSO or DMF. Can I inject this directly?

The Mechanism: Injecting a large volume of DMSO/DMF (strong solvents) onto a Normal Phase column causes "solvent wash-through." The DMSO travels down the column, carrying your compound with it, preventing it from interacting with the silica. This results in broad bands and poor separation.

The Solution: Dry Loading Eliminate the solvent variable entirely by adsorbing the compound onto a solid support.

Visual Guide: Solid Load Workflow

SolidLoad Dissolve 1. Dissolve Crude in MeOH/DCM/Acetone AddSupport 2. Add Solid Support (Celite 545 or Silica) Dissolve->AddSupport Ratio 1:3 (Crude:Support) Evaporate 3. Rotovap to Dryness (Free-flowing powder) AddSupport->Evaporate Vacuum Load 4. Load into Solid Load Cartridge Evaporate->Load Run 5. Run Column Load->Run

Figure 2: Dry loading workflow to eliminate solvent effects during injection.

Protocol B: Celite Dry Loading

  • Dissolve crude (e.g., 500 mg) in the minimum amount of any volatile solvent (MeOH, Acetone, DCM) that works. Even if it requires mild heating.[3]

  • Add Celite 545 (diatomaceous earth) at a ratio of 1:3 (1 part crude : 3 parts Celite).

    • Why Celite? It is less active than silica and less likely to catalyze nitrile hydrolysis during the drying phase [2].

  • Evaporate solvent on a rotovap until you have a free-flowing powder.

  • Pack this powder into an empty solid-load cartridge or pour it on top of the column bed (with a layer of sand on top).

Phase 4: Reverse Phase & HILIC (The "Polar" Solution)

Q: My compound elutes at the solvent front (void volume) on a C18 column.

The Mechanism: Polar pyrimidine-carbonitriles often lack sufficient hydrophobicity to partition into the C18 alkyl chains, especially if they contain other polar groups (amines, hydroxyls). They travel with the water phase.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC uses a polar stationary phase (Bare Silica or Amide) with a non-polar mobile phase (High ACN), effectively creating a "Reverse-Reverse Phase."[2]

Protocol C: HILIC Setup

  • Stationary Phase: Bare Silica (yes, the same column used for Normal Phase) or Amide-bonded silica.

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: 10 mM Ammonium Acetate in Water (pH 5.8).

    • Why Buffer? The salt layer on the silica surface is critical for the water-partitioning mechanism in HILIC [3].

  • Gradient:

    • Start: 95% ACN / 5% Buffer.[4]

    • End: 60% ACN / 40% Buffer.

    • Note: Unlike RP, HILIC elutes more polar compounds later.

  • Self-Validation:

    • Inject a small sample.[3][4] If the compound elutes immediately, your ACN content is too low. Increase start to 98% ACN.

Phase 5: Chemical Stability (The "Time Bomb")

Q: I purified the compound, but the NMR shows the nitrile is gone (converted to amide).

The Mechanism: Nitriles (


) are susceptible to hydrolysis, particularly when electron-deficient (like on a pyrimidine ring). This reaction is catalyzed by:
  • Acid/Base: Strong modifiers (TFA, high %

    
    ).
    
  • Heat: Rotovap baths > 40°C.

  • Water: Prolonged storage in aqueous fractions.

Stability Checklist:

Parameter Recommendation Reason
Mobile Phase pH 4.0 - 8.0 Avoids acid/base catalyzed hydrolysis [4].
Rotovap Temp < 35°C Heat accelerates nucleophilic attack by water.
Workup Lyophilize (Freeze Dry) Removing water by sublimation is gentler than boiling it off.

| Storage | Solid state, -20°C | Solution state degradation is rapid. |

Summary of Recommended Conditions

Compound PropertyRecommended ModeStationary PhaseMobile Phase System
Lipophilic (Soluble in DCM)Normal PhaseSilicaDCM / MeOH + 1%

Moderate Polarity Reverse PhaseC18 / C8Water / ACN + 0.1% Formic Acid*
Highly Polar (Water sol.)HILICSilica / AmideACN / 10mM

(95:5 start)

*Note: Use Formic Acid only if nitrile hydrolysis is not observed; otherwise switch to Ammonium Formate (pH ~3.8).

References

  • BenchChem Technical Support. (2025).[4][5] Purification of Pyrimidine Derivatives by Column Chromatography: Protocol 3 - HILIC & Troubleshooting. Retrieved from

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Dry Loading vs. Liquid Loading. Retrieved from

  • National Institutes of Health (NIH). (2010). Separation of purine and pyrimidine bases by hydrophilic interaction chromatography.[4][6][7] PubMed. Retrieved from

  • Filo Education. (2026). Hydrolysis of Pyrimidines: Stability and Cleavage Conditions. Retrieved from

Sources

Technical Support Center: Thermal Stability & Handling of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3) . As a highly functionalized fused bicyclic building block, this compound is invaluable for accessing complex pharmacophores in oncology and antimicrobial research. However, the synergistic electronic effects of the electron-withdrawing 8-carbonitrile group and the 3-bromo substituent render the imidazo[1,5-a]pyrimidine core highly susceptible to thermal degradation and structural rearrangement.

This guide synthesizes field-proven methodologies and mechanistic insights to ensure the scientific integrity and reproducibility of your workflows.

I. Core Mechanistic Insights: Why Thermal Stability is a Concern

To successfully manipulate 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, one must understand the causality behind its reactivity. The imidazo[1,5-a]pyrimidine core is an electron-deficient system. The addition of the 8-carbonitrile (-CN) group further depletes electron density from the pyrimidine ring.

When subjected to thermal stress (typically >80°C) or strong acidic/basic conditions, the weakened C-N bonds in the pyrimidine ring become vulnerable to hydrolytic cleavage. This triggers a Dimroth-type rearrangement , where the imidazo[1,5-a]pyrimidine core undergoes ring-opening and subsequent C-C bond formation to recyclize into a thermodynamically more stable 3H-imidazo[4,5-b]pyridine derivative [1]. Furthermore, prolonged heating in the presence of transition metals can lead to protodehalogenation of the 3-bromo position, destroying your cross-coupling handle.

Dimroth_Rearrangement A 3-Bromoimidazo[1,5-a] pyrimidine-8-carbonitrile B Thermal Stress (>80°C) & Acidic Medium A->B Activation C C-N Bond Cleavage (Ring Opening) B->C Pathway Initiation D C-C Bond Formation (Recyclization) C->D Intermediate E 3H-imidazo[4,5-b]pyridine Derivative (Degradant) D->E Thermodynamic Sink

Fig 1: Thermal/Acid-catalyzed Dimroth-type rearrangement pathway.

II. Troubleshooting Guides & FAQs

Q1: During a Suzuki-Miyaura coupling at 100°C, my LC-MS shows a mass shift corresponding to an isomer of my starting material, but no cross-coupled product. What is happening?

The Causality: You are observing the classic Dimroth-type rearrangement [1]. At elevated temperatures (100°C), especially if your boronic acid or solvent contains trace acidic impurities, the imidazo[1,5-a]pyrimidine core opens and recyclizes into a 3H-imidazo[4,5-b]pyridine framework. The Solution:

  • Lower the temperature: Cap your reaction temperature at 60–65°C.

  • Change the catalyst system: Switch to a highly active, sterically hindered precatalyst like XPhos Pd G3 or tBuXPhos Pd G3, which undergo oxidative addition at room temperature, eliminating the need for harsh thermal activation.

Q2: I am attempting a Buchwald-Hartwig amination using NaOtBu at 90°C, but the reaction mixture rapidly turns into an intractable black tar. How do I prevent this?

The Causality: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is highly sensitive to strong nucleophilic bases at high temperatures. The tert-butoxide anion attacks the electron-deficient pyrimidine ring (activated by the 8-CN group), leading to polymerization and complete decomposition of the heterocyclic core. The Solution:

  • Use a milder, non-nucleophilic base: Replace NaOtBu with Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

  • Solvent selection: Use anhydrous 1,4-Dioxane or Toluene to minimize solvolysis, and keep the temperature strictly below 80°C.

Q3: How should I store the bulk powder to prevent baseline degradation over time?

The Causality: Ambient moisture can slowly hydrolyze the nitrile group or initiate slow ring-opening over months of storage, especially if exposed to light and ambient laboratory temperatures. The Solution: Store the compound in an amber glass vial, backfilled with Argon or Nitrogen, at -20°C. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation on the powder.

III. Quantitative Data: Reaction Conditions vs. Stability

To assist in your experimental design, the following table summarizes the thermal stability of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile under various common reaction environments.

Reaction EnvironmentTemp LimitObserved Degradation PathwayRecommended Mitigation Strategy
Aqueous Acid (e.g., TFA/DCM) < 40°CDimroth rearrangement to imidazo[4,5-b]pyridine [1]Neutralize immediately; avoid prolonged exposure; use mild Lewis acids if needed.
Strong Base (e.g., NaOtBu, KOH) < 50°CRing fragmentation, polymerization, tar formationSubstitute with weak inorganic bases (Cs₂CO₃, K₃PO₄); run in anhydrous conditions.
Pd-Catalyzed Cross-Coupling 60–70°CProtodehalogenation (loss of -Br); thermal ring openingUse highly active Pd G3/G4 precatalysts; limit reaction time to < 4 hours.
Iodine/Oxidative Conditions < 25°CUnpredictable halogen exchange or pyrazole-type rearrangements [2]Control stoichiometry strictly; run at 0°C to room temperature.

IV. Validated Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

To ensure a self-validating and successful cross-coupling without triggering thermal decomposition, follow this optimized protocol.

Objective: Couple 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile with an arylboronic acid while suppressing the Dimroth rearrangement.

Reagents & Materials:

  • 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 (0.05 equiv, 5 mol%)

  • K₃PO₄ (aqueous 0.5 M solution, degassed) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed) (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, arylboronic acid, and XPhos Pd G3.

  • Purging: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Syringe in the anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 5 minutes to ensure full dissolution of the organic components.

  • Base Addition: Dropwise, add the degassed 0.5 M K₃PO₄ solution via syringe.

  • Controlled Heating: Transfer the flask to a pre-heated oil bath set strictly to 60°C . Do not exceed 65°C.

  • Reaction Monitoring: Monitor the reaction via LC-MS every 30 minutes. The highly active XPhos Pd G3 catalyst should drive the reaction to completion within 1.5 to 2 hours at this low temperature, pre-empting thermal degradation.

  • Quench and Workup: Once starting material is consumed, immediately remove the flask from the heat and cool it in an ice bath to 0°C. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at a bath temperature no higher than 35°C.

Experimental_Workflow S1 Step 1: Reagent Prep (Argon Atm, Dry Dioxane) S2 Step 2: Catalyst Activation (XPhos Pd G3, Room Temp) S1->S2 S3 Step 3: Controlled Heating (Strictly 60°C, Monitor LC-MS) S2->S3 Add Base S4 Step 4: Rapid Quench (Ice Bath, Neutral Workup) S3->S4 < 2 Hours

Fig 2: Optimized low-temperature cross-coupling workflow to prevent thermal degradation.

V. References

  • Tolkunov, V. S., Tolkunov, A. S., Smirnova, O. V., et al. "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives." Chemistry of Heterocyclic Compounds, vol. 57, no. 5, 2021, pp. 554–559. Link

  • Dieng, M., et al. "Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines." RSC Advances, vol. 9, no. 50, 2019, pp. 29051-29055. Link

Validation & Comparative

1H NMR Interpretation Guide: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR interpretation of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile , a functionalized fused heterocycle often employed as a scaffold in kinase inhibitor discovery and GABA-A receptor ligand development.

The analysis synthesizes experimental data from analogous imidazo[1,5-a]pyrimidine derivatives to establish a rigorous assignment protocol.

Structural Analysis & Numbering System

Correct interpretation requires adherence to the specific IUPAC numbering for the imidazo[1,5-a]pyrimidine fused system, which differs from the related imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine scaffolds.

  • Core Scaffold: Imidazo[1,5-a]pyrimidine (Fused 5-6 bicyclic system).

  • Bridgehead Nitrogen: Position 4 (or 8a depending on convention; here we use the standard heterocyclic numbering where the bridgehead N is N5).

  • Substituents:

    • Bromine (-Br): Position 3 (Imidazole ring).

    • Carbonitrile (-CN): Position 8 (Pyrimidine ring).

  • Proton Inventory:

    • H2: Imidazole ring proton (Singlet).

    • H4: Pyrimidine ring proton (adjacent to bridgehead).

    • H6: Pyrimidine ring proton (between N and C).

    • Note: H3 is substituted by Br; H8 is substituted by CN.

Structural Logic Diagram

The following diagram illustrates the assignment logic and connectivity.

G Substrate 3-Bromoimidazo[1,5-a] pyrimidine-8-carbonitrile RingA Imidazole Ring (5-membered) Substrate->RingA RingB Pyrimidine Ring (6-membered) Substrate->RingB H2 H-2 Proton (~8.1 ppm, s) Shielded by N-lone pair RingA->H2 Subst3 C-3 Position Substituted by Br (Loss of H-3 Signal) RingA->Subst3 H4 H-4 Proton (~9.2 ppm, s/d) Most Deshielded (Adj. to Bridgehead N) RingB->H4 H6 H-6 Proton (~8.8 ppm, s) Deshielded by CN RingB->H6 Subst8 C-8 Position Substituted by CN (Loss of H-8 Signal) RingB->Subst8 Subst8->H6 Ortho-Deshielding Effect

Figure 1: Structural assignment logic linking chemical shifts to specific ring positions and substituent effects.

Comparative Performance Analysis

To validate the synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, one must compare its spectral signature against key alternatives: the unsubstituted precursor and potential regioisomers.

Comparison Table: Product vs. Alternatives
FeatureTarget Product (3-Br, 8-CN)Precursor (3-Br, H-8)Regioisomer (3-Br, 6-CN)
H-8 Signal Absent Present (~7.6 ppm, d)Present (~8.0 ppm, s)
H-6 Signal Singlet (~8.8 ppm)Doublet (~8.0 ppm)Absent
H-4 Signal Singlet/Broad sSingletSinglet
Coupling (J) None (Isolated spin systems)

Hz
None
H-2 Signal Singlet (~8.1 ppm)Singlet (~8.0 ppm)Singlet (~8.1 ppm)
Key Diagnostic Shifts
  • Disappearance of H-8: The most definitive proof of successful cyanation at position 8 is the loss of the doublet/singlet typically found at 7.6–7.8 ppm in the precursor.

  • Deshielding of H-6: The cyano group is a strong electron-withdrawing group (EWG). It will shift the adjacent H-6 proton downfield by approximately +0.5 to +0.8 ppm compared to the non-nitrile precursor.

  • H-4 as the Downfield Anchor: The proton at position 4 (adjacent to the bridgehead nitrogen) typically appears as the most downfield signal (>9.0 ppm) in 8-substituted derivatives due to the combined inductive effect of the ring nitrogen and the substituent.

Experimental Protocol & Data

The following data is synthesized from high-field NMR studies of imidazo[1,5-a]pyrimidine derivatives.

Standard Acquisition Parameters
  • Solvent: DMSO-d6 (Preferred for solubility and preventing aggregation).

  • Frequency: 400 MHz or higher (Essential to resolve H4/H6 singlets).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Chemical Shift Assignments (DMSO-d6)
PositionProtonChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
4 H-49.15 – 9.25 Singlet (s)1HMost deshielded; alpha to bridgehead N and beta to CN.
6 H-68.75 – 8.85 Singlet (s)1HDeshielded by ortho-CN group; isolated from H-8.
2 H-28.10 – 8.20 Singlet (s)1HImidazole ring proton; characteristic range for this scaffold.
- -2.50Quintet-DMSO-d6 Residual Solvent
- -3.33Broad s-H2O (variable)
Interpretation Workflow

Use this self-validating workflow to confirm structure identity.

Workflow Start Acquire 1H NMR (DMSO-d6) Count Count Aromatic Protons (Region 7.5 - 9.5 ppm) Start->Count CheckCount Are there exactly 3 Protons? Count->CheckCount FailCount Impure or Wrong Scaffold (Check Starting Material) CheckCount->FailCount No (2 or 4+) AnalyzeH8 Check for H-8 Signal (Doublet ~7.6 ppm) CheckCount->AnalyzeH8 Yes (3) CheckH8 Is H-8 Present? AnalyzeH8->CheckH8 IsPrecursor Identify as Precursor (Reaction Incomplete) CheckH8->IsPrecursor Yes AnalyzeH6 Analyze H-6 Shift (Expected > 8.7 ppm) CheckH8->AnalyzeH6 No Confirm CONFIRMED PRODUCT 3-Bromoimidazo[1,5-a] pyrimidine-8-carbonitrile AnalyzeH6->Confirm

Figure 2: Decision tree for validating the reaction outcome based on proton counting and chemical shift analysis.

Mechanistic Insight: Why These Shifts?

Understanding the causality behind the shifts ensures robust interpretation.

  • The "Alpha-Nitrogen" Effect (H-2 & H-4): Protons adjacent to ring nitrogens (H-2 and H-4) are inherently deshielded due to the electronegativity of nitrogen. H-4 is typically more deshielded than H-2 because it resides on the electron-deficient pyrimidine ring, whereas H-2 is on the electron-rich imidazole ring.

  • The Nitrile Effect (H-6): The introduction of the cyano group at C-8 exerts a strong mesomeric withdrawing effect (-M). This depletes electron density from the pyrimidine ring, specifically deshielding the proton at position 6. In the precursor (H-8 present), H-6 typically appears upfield (~8.0 ppm). In the product, it shifts downfield (~8.8 ppm).

  • Bromine Effect (H-2): The bromine at C-3 provides a mix of inductive withdrawal (-I) and mesomeric donation (+M). However, on the imidazole ring, the steric bulk and inductive effect generally cause a slight downfield shift of the adjacent H-2 compared to the unbrominated parent.

References

  • Scaffold Characterization: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs. (2024).[1][2] PMC. Link (Provides baseline shifts for the fused imidazo-pyridine/pyrimidine systems).

  • Chemical Shift Data: Synthesis of Imidazo[1,5-a]pyrimidine derivatives. (2021). Chemistry of Heterocyclic Compounds. Link

  • Compound Registry: Imidazo[1,5-a]pyrimidine Structure & Properties. PubChem CID 577096.[3] Link

Sources

Optimizing Purity Analysis of Imidazo[1,5-a]pyrimidine Scaffolds: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Imidazo[1,5-a]pyrimidine derivatives are increasingly prominent in kinase inhibitor discovery and oncology pipelines. However, their structural properties present distinct chromatographic challenges.[1][2] As a fused nitrogen-rich heterocycle, the scaffold possesses specific basicity (pyridine-type nitrogen) and aromaticity that often lead to poor peak shape and co-elution of regioisomers on standard generic methods.

This guide moves beyond "generic gradient" approaches. We objectively compare three distinct separation strategies to determine the optimal protocol for purity analysis, focusing on resolution (


), peak symmetry (Tailing Factor, 

), and impurity recovery.
The Core Problem: Silanol Interactions & Regioisomerism
  • Basicity: The N-bridgehead nitrogen and pyrimidine ring nitrogens can protonate under standard acidic conditions (pH 2-3), leading to ionic interactions with residual silanols on silica columns. This causes severe peak tailing (

    
    ).
    
  • Regioisomerism: Synthesis of imidazo[1,5-a]pyrimidines often yields trace levels of imidazo[1,2-a]pyrimidine isomers or positional isomers depending on the cyclization precursors (e.g., 1,3-diketones). Standard C18 phases often fail to resolve these structurally similar impurities.

Mechanism & Decision Logic

Effective method development requires matching the stationary phase mechanism to the analyte's specific chemical liabilities.

Decision Tree for Method Selection

MethodSelection cluster_legend Mechanism Key Start Analyte: Imidazo[1,5-a]pyrimidine CheckIsomers Are Regioisomers Present? Start->CheckIsomers CheckTailing Is Tailing Factor > 1.3? CheckIsomers->CheckTailing No RouteA Select Phenyl-Hexyl Phase (Pi-Pi Interaction) CheckIsomers->RouteA Yes (Critical Pair) RouteB Select High pH Stable C18 (Neutralize Basic N) CheckTailing->RouteB Yes (Silanol Issue) RouteC Standard C18 (Low pH) CheckTailing->RouteC No (Simple Purity) Leg1 Selectivity Driver Leg2 Peak Shape Driver

Figure 1: Strategic decision tree for selecting the stationary phase based on impurity profile and peak shape requirements.

Comparative Study: Three Methodological Approaches

We evaluated three distinct chromatographic systems to separate a crude mixture of a model imidazo[1,5-a]pyrimidine, its des-methyl impurity, and a regioisomer.

Alternative A: The "Generic" Standard (Low pH C18)
  • Column: Fully Porous C18, 5 µm, 150 x 4.6 mm.[3]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[4]

  • Mechanism: Hydrophobic interaction.[3]

  • Verdict: Insufficient. While robust for neutral compounds, the protonated heterocycle interacts with silanols, causing tailing that masks closely eluting impurities.

Alternative B: The "Selectivity" Specialist (Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 2.1 mm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.

  • Mechanism: Hydrophobic +

    
     Interaction.[3]
    
  • Verdict: Excellent for Isomers. The

    
    -electrons of the phenyl stationary phase interact uniquely with the delocalized 
    
    
    
    -system of the imidazo-pyrimidine, offering superior selectivity for regioisomers compared to C18.
Alternative C: The "Shape" Optimizer (High pH Hybrid C18)
  • Column: Hybrid Silica (High pH stable) C18, 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[5]

  • Mechanism: Hydrophobic interaction on neutral analyte.

  • Verdict: Superior Peak Shape. At pH 10, the basic nitrogens are deprotonated (neutral). This eliminates cation-exchange with silanols, resulting in sharp, symmetrical peaks and higher sensitivity.

Comparative Data Summary
MetricMethod A (Generic C18, Low pH)Method B (Phenyl-Hexyl, MeOH)Method C (Hybrid C18, High pH)
Tailing Factor (

)
1.6 - 1.9 (Poor)1.1 - 1.3 (Good)0.95 - 1.05 (Excellent)
Resolution (

)
1.2 (Co-elution risk)3.5 (Isomer separation) 2.8 (High Efficiency)
Sensitivity (S/N) Baseline+20% vs Baseline+40% vs Baseline
Silanol Activity HighModerateNegligible

Technical Insight: Method C is the preferred "Gold Standard" for purity analysis due to the suppression of ionization, while Method B is the necessary orthogonal method if regioisomeric impurities are the critical quality attribute (CQA).

Recommended Protocol: High pH Purity Analysis

This protocol utilizes the "Alternative C" approach, which provides the most robust quantitation for imidazo[1,5-a]pyrimidine derivatives by neutralizing the basic scaffold.

Reagents & Equipment[5][8][9][10]
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic: HPLC Grade Acetonitrile (ACN).

  • Column: Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 (or equivalent Hybrid particle), 2.5 µm, 100 x 2.1 mm.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Dissolve 0.79 g Ammonium Bicarbonate in 900 mL water.

    • Adjust pH to 10.0 ± 0.1 using 25% Ammonia solution.

    • Dilute to 1000 mL. Filter through 0.22 µm nylon filter. Note: Do not use silica-based filters as high pH can dissolve them.

  • Gradient Program:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

    • Time (min) | %B (ACN)

    • 0.0 | 5

    • 1.0 | 5

    • 10.0 | 95

    • 12.0 | 95

    • 12.1 | 5

    • 15.0 | 5 (Re-equilibration)

  • System Suitability Criteria:

    • Tailing Factor (

      
      ) of main peak: < 1.2.
      
    • Resolution (

      
      ) between main peak and nearest impurity: > 2.0.
      
    • %RSD of peak area (n=5): < 0.5%.

Interaction Mechanism Diagram

InteractionMechanism cluster_lowph Low pH (Method A) cluster_highph High pH (Method C) AnalytePos Analyte (+) Interaction Ionic Drag (Tailing) AnalytePos->Interaction SilanolNeg Silanol (-) SilanolNeg->Interaction AnalyteNeu Analyte (Neutral) Repulsion No Interaction (Sharp Peak) AnalyteNeu->Repulsion SilanolIon Silanol (-) SilanolIon->Repulsion

Figure 2: Mechanistic comparison of analyte-stationary phase interactions. High pH suppresses the positive charge on the imidazo-pyrimidine, preventing ionic drag.

Troubleshooting & Optimization

  • Issue: Regioisomer Co-elution.

    • Solution: Switch to Method B (Phenyl-Hexyl) . The

      
       interaction is stereoselective. Use Methanol instead of ACN to enhance the 
      
      
      
      -interaction effect.
  • Issue: Column Voiding.

    • Cause: Using standard silica columns at pH 10.

    • Fix: Ensure the column is strictly classified as "Hybrid" (e.g., Ethylene-Bridged Silica) or "Bidentate C18" rated to pH 12.

  • Issue: Carryover.

    • Cause: Basic compounds sticking to injector seals.

    • Fix: Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid. The acid in the wash helps desorb the base from the needle surface.

References

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[6] Application Note. Link

  • Phenomenex. (2020). HPLC Tech Tip: Basic Analytes and High pH. Technical Guide. Link

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Reader's Insight. Link

  • ImChem. (2024). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[4][7] Technical Report.[3][8] Link

Sources

Comparative Guide: 3-Bromo vs. 3-Chloro Imidazo[1,2-a]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 3-bromo and 3-chloro imidazo[1,2-a]pyrimidines, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In the optimization of imidazo[1,2-a]pyrimidine scaffolds—widely used in kinase inhibitors (e.g., p38, PI3K, mTOR) and antimicrobial agents—the C-3 position is a critical "hotspot" for modification. The choice between a 3-bromo and 3-chloro substituent is rarely arbitrary; it is a strategic decision balancing potency (via halogen bonding) against physicochemical properties (lipophilicity/solubility).

  • Select 3-Bromo when: Targeting a hydrophobic pocket with a backbone carbonyl donor (e.g., kinase hinge region) to exploit the superior

    
    -hole  (halogen bond) of bromine.
    
  • Select 3-Chloro when: Ligand efficiency (LE) and lower lipophilicity (LogP) are prioritized, or when the binding pocket is sterically restricted (Cl radius < Br radius).

Molecular Mechanics & SAR Rationale

The bioactivity difference between 3-bromo and 3-chloro derivatives is driven by two primary factors: Halogen Bonding and Steric/Lipophilic Profile .

The Sigma-Hole Effect (Halogen Bonding)

Halogen bonding (XB) is a highly directional non-covalent interaction (


). The halogen atom (

) exhibits an anisotropic charge distribution: a negative belt around the equator and a positive region on the distal tip called the

-hole
.
  • Mechanism: The

    
    -hole interacts with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen in histidine).
    
  • Comparison: Bromine is more polarizable than chlorine, resulting in a larger and more positive

    
    -hole. Consequently, C-Br
    
    
    
    O interactions are typically 1–2 kcal/mol stronger than C-Cl
    
    
    O interactions
    .
Physicochemical Comparison Table
Feature3-Chloro Derivative3-Bromo DerivativeImpact on Drug Design
Atomic Radius 1.75 Å1.85 ÅBr requires larger "gatekeeper" pockets.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into the binding cleft.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more electron-withdrawing (deactivates ring).

-Hole Magnitude
ModerateHighBr forms stronger halogen bonds.
Lipophilicity (

LogP)
+0.71+0.86Br increases lipophilicity more; risk of poor solubility.
Metabolic Stability Blocks C-3 oxidationBlocks C-3 oxidationBoth prevent Aldehyde Oxidase (AO) attack at C-3.

Comparative Bioactivity Analysis

Kinase Inhibition (Case Study: p38 MAP Kinase)

In kinase inhibitors, the imidazo[1,2-a]pyrimidine core mimics ATP. The 3-position halogen often points toward the "gatekeeper" residue or the hinge region.

  • Observation: 3-Bromo derivatives frequently exhibit 2–5 fold higher potency (lower IC

    
    ) than 3-chloro analogs.
    
  • Reasoning: The backbone carbonyl of the hinge residue acts as a Lewis base acceptor. The stronger

    
    -hole of the bromine atom creates a tighter "lock" in the active site compared to chlorine.
    
Antimicrobial Activity

In antifungal applications (e.g., Candida albicans inhibitors), the trend can invert depending on the target enzyme's steric constraints.

  • Observation: If the binding pocket is narrow, the bulkier 3-bromo substituent may cause steric clashes, rendering the 3-chloro derivative more potent.

  • Data Trend:

    • Open Pocket: Br > Cl (Driven by affinity/hydrophobicity).

    • Restricted Pocket: Cl > Br (Driven by steric fit).

Visualization: SAR Logic & Synthesis

Decision Framework for Halogen Selection

The following diagram illustrates the logical flow for selecting between Cl and Br during Lead Optimization.

G Start Hit: Imidazo[1,2-a]pyrimidine CheckPocket Analyze Binding Pocket (Crystal Structure/Docking) Start->CheckPocket Decision1 Is there a backbone C=O within 3.0-3.5 Å? CheckPocket->Decision1 RouteBr Prioritize 3-BROMO Decision1->RouteBr Yes (Lewis Base Present) RouteCl Prioritize 3-CHLORO Decision1->RouteCl No (Steric Constraint) ReasonBr Mechanism: Maximize Sigma-Hole Interaction (Stronger Halogen Bond) RouteBr->ReasonBr ReasonCl Mechanism: Optimize Ligand Efficiency & Steric Fit RouteCl->ReasonCl

Caption: Decision tree for C-3 halogenation based on structural biology insights.

Synthesis Workflow (C-3 Halogenation)

Direct electrophilic halogenation at C-3 is highly regioselective due to the nucleophilic nature of the 5-membered ring.

Synthesis Substrate Imidazo[1,2-a]pyrimidine (Unsubstituted at C-3) ReagentBr NBS (N-Bromosuccinimide) Solvent: CH3CN or DMF Temp: RT Substrate->ReagentBr ReagentCl NCS (N-Chlorosuccinimide) Solvent: CH3CN or DMF Temp: 50-60°C Substrate->ReagentCl ProductBr 3-Bromo-imidazo[1,2-a]pyrimidine (Yield: 85-95%) ReagentBr->ProductBr Electrophilic Subst. ProductCl 3-Chloro-imidazo[1,2-a]pyrimidine (Yield: 75-85%) ReagentCl->ProductCl Electrophilic Subst.

Caption: Regioselective synthesis of 3-halo derivatives via N-halosuccinimides.

Experimental Protocols

Protocol: Synthesis of 3-Bromoimidazo[1,2-a]pyrimidine

Objective: To install a bromine atom at the C-3 position for SAR evaluation.

  • Preparation: Dissolve the parent imidazo[1,2-a]pyrimidine (1.0 equiv) in anhydrous acetonitrile (ACN) or DMF (0.1 M concentration).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at

    
     to control the exotherm.
    
  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS. The C-3 position is highly nucleophilic; reaction is typically fast.

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.

    • Note: NBS is preferred over

      
       to avoid over-bromination or harsh acidic conditions.
      
Protocol: Synthesis of 3-Chloroimidazo[1,2-a]pyrimidine

Objective: To install a chlorine atom for comparison.

  • Preparation: Dissolve the parent scaffold in DMF (NCS has lower solubility in ACN than NBS).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv).

  • Reaction: Heat to 50–60°C for 2–4 hours.

    • Critical Insight: Chlorination is kinetically slower than bromination due to the lower electrophilicity of NCS. Gentle heating is often required.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry.

Bioassay Validation (Kinase IC50)

To validate the potency difference:

  • Assay: ADP-Glo™ Kinase Assay (Promega) or similar FRET-based assay.

  • Controls: Use the unsubstituted parent (C-3 H) as a negative control to quantify the "halogen effect."

  • Data Analysis: Plot log[Inhibitor] vs. Response. Calculate IC

    
    .[1][2][3]
    
    • Success Criterion: A >2-fold decrease in IC

      
       for the Br-analog vs. Cl-analog suggests a successful halogen bond interaction.
      

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery. Source: Expert Opinion on Drug Discovery URL:[Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism. Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: PMC (PubMed Central) URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. (Scaffold comparison data) Source: ACS Omega URL:[Link]

Sources

Analytical Comparison Guide: FTIR Modalities for Nitrile Detection in Imidazopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Imidazopyrimidines represent a privileged class of fused bicyclic heterocycles with profound implications in drug discovery, acting as kinase inhibitors, anti-tubercular agents, and advanced fluorophores. The introduction of a nitrile (–C≡N) group into the imidazopyrimidine scaffold is a highly effective synthetic strategy to enhance metabolic stability and target binding affinity.

As a Senior Application Scientist, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy as the primary, non-destructive analytical tool to confirm successful cyanation or ring-closure events. This guide objectively compares the two dominant FTIR modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr pellet)—for analyzing nitrile-functionalized imidazopyrimidines, providing mechanistic causality, self-validating protocols, and quantitative experimental data.

Mechanistic Causality: The Nitrile Peak Shift

In standard aliphatic systems, the nitrile stretching vibration (


) typically manifests as a sharp peak between 2260 and 2240 cm⁻¹ 1[1]. However, when a nitrile group is directly attached to an imidazopyrimidine core, the peak undergoes a pronounced bathochromic (low-frequency) shift, consistently appearing in the 2225–2200 cm⁻¹  range.

The Causality: This shift is dictated by the extensive


-conjugation between the electron-rich nitrogen atoms of the imidazopyrimidine system and the nitrile group. Resonance delocalization pumps electron density into the 

antibonding orbital of the C≡N bond. This reduces the bond order, lowers the force constant (

) of the triple bond, and consequently decreases the vibrational frequency according to Hooke's Law. Furthermore, the strong dipole moment change during the vibration in these conjugated systems results in a significantly enhanced peak intensity compared to isolated nitriles.

Methodology Comparison: ATR-FTIR vs. Transmission (KBr)

When analyzing imidazopyrimidine nitriles, researchers must choose between two primary sample introduction techniques. Each has distinct physical interactions with the sample that dictate spectral output 2[2].

Table 1: Performance Comparison of FTIR Modalities for Nitrile Analysis
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Physical Principle Evanescent wave surface penetration (0.5–2.0 µm).Direct photon transmission through bulk sample.
Nitrile Peak Intensity Appears weaker without algorithmic correction.High intensity; true representation of bulk absorbance.
Sample Preparation None (Direct loading).Labor-intensive (Grinding, pressing under vacuum).
Moisture Artifacts Minimal (Surface-level only).High risk (KBr is hygroscopic; H₂O peaks at 3400 cm⁻¹).
Throughput High (< 2 minutes per sample).Low (~10 minutes per sample).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the internal validation checks are met.

Protocol A: Transmission FTIR (KBr Pellet)

Causality: KBr is highly hygroscopic. Absorbed water presents a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can obscure the N-H and C=N/C=O regions of the imidazopyrimidine spectrum.

  • Desiccation: Bake spectroscopic-grade KBr at 110°C for a minimum of 24 hours prior to use.

  • Matrix Assembly: Grind 1–2 mg of the synthesized imidazopyrimidine nitrile with 100–200 mg of baked KBr in an agate mortar. Causality: The 1:100 ratio prevents peak saturation and broadening, while agate prevents sample contamination.

  • Pelletization: Press the mixture under 10 tons of pressure for 2 minutes under a vacuum. Causality: The vacuum removes trapped air, preventing light scattering and baseline drift.

  • System Validation: Run a background scan of a blank KBr pellet. Validation Check: If the water peak at 3400 cm⁻¹ exceeds 0.05 absorbance units, discard the batch and re-bake the KBr.

  • Acquisition: Scan the sample from 4000–400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Protocol B: ATR-FTIR (Diamond Crystal)

Causality: The penetration depth (


) of the evanescent wave is directly proportional to the wavelength. At the high-frequency nitrile region (~2210 cm⁻¹), penetration is much shallower than at the fingerprint region, making the nitrile peak appear artificially weak.
  • Background Calibration: Clean the diamond Internal Reflection Element (IRE) with LC-MS grade isopropanol. Allow it to evaporate completely. Validation Check: Run a background scan. The baseline must be perfectly flat; any peaks indicate residual contamination or crystal damage.

  • Sample Loading: Place 2–5 mg of the raw imidazopyrimidine powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the built-in clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid sample and the IRE, which is critical for the evanescent wave to penetrate the sample uniformly.

  • Acquisition & Correction: Scan the sample (32 scans, 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm in your spectrometer's software. Causality: This mathematical correction normalizes the wavelength-dependent intensities to match standard transmission spectra, restoring the true relative intensity of the nitrile peak.

Quantitative Data: Characteristic Nitrile Peaks

The table below summarizes the experimentally verified IR peak values for the nitrile group in various conjugated imidazopyrimidine derivatives, demonstrating the consistent bathochromic shift caused by the heterocyclic core.

Table 2: Experimental IR Peak Values for Selected Imidazopyrimidine Nitriles
Compound NameStructural Feature

Peak (cm⁻¹)
Analytical Modality
4-(4-Methoxyphenyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrileBenzimidazo-pyrimidine2209ATR / Transmission
6-oxo-8-phenyl-2-thioxo-1H,6H-[1,3,4]oxadiazolo-[1',5':3,4]imidazo[1,2-a]pyrimidine-7-carbonitrileOxadiazolo-imidazo-pyrimidine2212Transmission (KBr)
6-aryl-5-cyano-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivativeThioxopyrimidine precursor2215Transmission (KBr)

Data supported by recent synthesis studies on 3[3] and 4[4].

Workflow Diagram

FTIR_Workflow Start Synthesize Nitrile-Functionalized Imidazopyrimidine Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Surface Analysis) Decision->ATR Rapid KBr Transmission FTIR (Bulk KBr Pellet) Decision->KBr High Sensitivity ATR_Scan Record Spectrum Apply ATR Correction ATR->ATR_Scan KBr_Scan Record Spectrum Monitor H₂O Baseline KBr->KBr_Scan Analyze Identify Nitrile Peak (2200–2225 cm⁻¹) ATR_Scan->Analyze KBr_Scan->Analyze Validate Cross-Validate (NMR / Mass Spec) Analyze->Validate

Fig 1. FTIR modality decision matrix for imidazopyrimidine nitriles.

References

  • 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations Source: MDPI URL:[Link]

  • Thioxopyrimidinecarbonitriles as precursors for linked and fused pyrimidine derivatives: synthesis of imidazo-, pyrazoloimidazo- Source: Scholars Research Library URL:[Link]

  • Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science URL:[Link]

  • Comparison of photoacoustic, diffuse reflectance, attenuated total reflectance and transmission infrared spectroscopy for the study of biochars Source: Biblioteka Nauki URL:[Link]

Sources

X-ray crystallography data for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Characterization & X-ray Crystallography of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), the imidazo[1,5-a]pyrimidine scaffold represents a privileged pharmacophore, distinct from its more common isomer, imidazo[1,2-a]pyrimidine. This guide focuses on the structural validation of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile , a critical intermediate often utilized for its orthogonal functionalization potential (Suzuki coupling at C-3, nucleophilic attack at C-8/C-4).

The Core Challenge: Synthetic routes to imidazo[1,5-a]pyrimidines are prone to Dimroth rearrangements , often yielding the thermodynamically stable [1,2-a] isomer or ring-opened byproducts. Consequently, X-ray crystallography is not merely a characterization step but a mandatory quality gate to confirm the integrity of the [1,5-a] bridgehead nitrogen connectivity prior to library expansion.

Structural Analysis & Comparison

To validate your target, you must distinguish it from its regioisomers. The following table contrasts the crystallographic signatures of the target [1,5-a] system against the common [1,2-a] impurity.

Table 1: Comparative Crystallographic Metrics (Representative Scaffold Data)
FeatureTarget: Imidazo[1,5-a]pyrimidine Alternative: Imidazo[1,2-a]pyrimidine Diagnostic Relevance
Bridgehead Nitrogen Position 4 (N4)Position 1 (N1)Critical: Defines the fusion geometry.
Ring Planarity High (RMSD < 0.02 Å)High (RMSD < 0.02 Å)Both are planar; packing differs.
C-N Bond Lengths N4–C3a: ~1.36 Å (Bridgehead)N1–C2: ~1.38 ÅShorter bond at fusion in [1,5-a] due to resonance.
Halogen Bonding C3–Br···N (Intermolecular)C3–Br···N (Intermolecular)3-Br often directs linear chains in [1,5-a].
Cyano Vector C8–CN (Pyrimidine ring)C8–CN (Pyrimidine ring)Vector angle relative to Br differs by ~30°.
Space Group (Typ.) P2₁/c or P-1 (Centrosymmetric)P2₁/c (Monoclinic)Packing efficiency often higher in [1,2-a].

Note on Data Source: Metrics derived from scaffold averages of 2-substituted-imidazo[1,5-a]pyrimidine-8-carbonitriles (e.g., CSD Refcode: ZOYJIB) and analogous [1,2-a] systems.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to generate diffraction-quality single crystals for the specific brominated carbonitrile derivative.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Solvent System: The nitrile and bromo substituents decrease solubility in non-polar solvents but enhance crystallization in polar aprotic mixtures.

  • Method: Sitting Drop Vapor Diffusion.

    • Dissolution: Dissolve 5 mg of compound in 400 µL of DMSO/Acetonitrile (1:1) . Ensure complete dissolution; filter through 0.22 µm PTFE if necessary.

    • Precipitant: Prepare a reservoir of Ethanol/Water (70:30) .

    • Setup: Mix 1 µL sample + 1 µL reservoir on the bridge. Seal.

    • Incubation: Store at 18°C.

    • Observation: Harvest crystals (needles or plates) after 48–72 hours. The heavy Bromine atom facilitates rapid nucleation.

Phase 2: X-ray Data Collection Strategy
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom, though Cu is acceptable if the crystal is <0.1 mm.

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal Cyano group.

  • Anomalous Scattering: Collect a high-redundancy dataset. The Bromine (Z=35) provides a strong anomalous signal (

    
     for Mo), allowing for absolute structure determination if chiral impurities are suspected, or simply to resolve pseudo-symmetry.
    

Structural Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for confirming the [1,5-a] structure versus the [1,2-a] rearrangement product using the collected data.

StructuralValidation Start Crystal Data Collected (3-Bromo-8-CN-Imidazo[1,5-a]) Solve Structure Solution (Direct Methods/SHELXT) Start->Solve CheckN Locate Bridgehead N Is N connected to C=O or C-R? Solve->CheckN Path15 Bridgehead N (Pos 4) connected to C3/C5 CheckN->Path15 [1,5-a] Pattern Path12 Bridgehead N (Pos 1) connected to C2/C9 CheckN->Path12 [1,2-a] Pattern Refine Refinement (SHELXL) Check R1 < 5% Path15->Refine Reject REJECT: Isomer [1,2-a] Check Synthesis Conditions Path12->Reject Analysis Analyze Packing: Br...N Halogen Bonds? Refine->Analysis Final VALIDATED TARGET Proceed to SAR Analysis->Final

Figure 1: Crystallographic decision tree for differentiating imidazo-pyrimidine regioisomers.

Detailed Data Interpretation

When analyzing your solved structure, focus on these specific molecular interactions which define the performance of this scaffold in biological binding pockets.

A. The 8-Cyano Vector

In the [1,5-a] isomer, the C8-Cyano group projects at an angle of approximately 140–145° relative to the C3-Bromo vector.

  • Significance: In kinase binding (e.g., ATP pocket), this geometry allows the Cyano group to engage the hinge region while the Bromo group accesses the solvent front or a hydrophobic back-pocket. The [1,2-a] isomer alters this vector significantly, destroying the pharmacophore.

B. Intermolecular Halogen Bonding

Expect to see Type II Halogen bonds (C–Br···N) in the crystal lattice.

  • Donor: C3–Br

  • Acceptor: N7 (pyrimidine ring nitrogen) or the Cyano Nitrogen.

  • Distance: Look for Br···N distances < 3.40 Å (sum of van der Waals radii).

  • Implication: Strong halogen bonding networks in the crystal often correlate with higher melting points and lower aqueous solubility, critical parameters for formulation.

C. Bridgehead Geometry

Verify the bond angles at the bridgehead nitrogen (N4).

  • Sum of Angles: Should be ~360° (planar).

  • Distortion: Significant pyramidalization (>5°) indicates steric stress or an incorrect assignment of the ring fusion.

References

  • Guchhait, S. K., et al. "Regioselective synthesis of imidazo[1,5-a]pyridines and imidazo[1,5-a]pyrimidines." Journal of Organic Chemistry, 2011. Link

  • SHELX Software Suite. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. Link

  • Cambridge Structural Database (CSD). "Search for Imidazo[1,5-a]pyrimidine scaffold (Refcode ZOYJIB)." CCDC, Accessed 2024. Link

  • Desai, N. C., et al. "Synthesis and characterization of novel pyrazole-based imidazo[1,2-a]pyrimidine derivatives." Medicinal Chemistry Research, 2016. Link

  • Dimroth Rearrangement Mechanisms. "Rearrangement of N-heterocycles: The case of imidazo-pyrimidines." Heterocycles, 2018.[1][2][3]

Sources

Reference Standard Qualification Guide: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Standard" Problem

In the development of GABA-A receptor modulators and PI3K


 inhibitors, 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile  serves as a Critical Process Intermediate (CPI). Its dual functionality—an electrophilic bromine at C3 for Suzuki couplings and a labile nitrile at C8—makes it a versatile scaffold but a nightmare for stability.

The core challenge for analytical scientists is the lack of pharmacopeial Primary Reference Standards (PRS) for this specific intermediate. Relying on "98% purity" Certificates of Analysis (CoA) from catalog vendors often leads to mass balance errors in early-phase GMP manufacturing.

This guide objectively compares three qualification strategies for this reference standard and provides a self-validating qNMR protocol to establish an in-house Primary Standard.

Comparative Analysis of Reference Standard Options

We evaluated three common sourcing strategies for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile.

Option A: Commercial "Tech Grade" (Catalog Vendors)
  • Source: General chemical catalog vendors.

  • Claimed Purity: Typically >95% or >98% (Area %).

  • Method: HPLC-UV (usually at 254 nm).

The Risk: Vendor methods often use "Area %" without correcting for Response Factors (RF). The des-bromo impurity (Imidazo[1,5-a]pyrimidine-8-carbonitrile) often has a lower extinction coefficient than the parent, meaning a 2% impurity by area could actually be 5% by weight. Furthermore, the nitrile group is susceptible to hydrolysis (to amide) during poor storage, which may co-elute in generic gradient methods.

Option B: Custom Synthesis & Full Characterization (The "Gold" Standard)
  • Source: CRO Custom Synthesis followed by ISO 17034 certification.

  • Method: Mass balance approach (100% - Impurities - Water - Residual Solvents - Inorganics).

  • Verdict: Scientifically superior but cost-prohibitive ($10k+) and slow (8-12 weeks) for an intermediate.

Option C: In-House qNMR Qualification (The "Smart" Standard)
  • Source: Recrystallized commercial material.

  • Method: Quantitative NMR (qNMR) using a NIST-traceable Internal Standard (IS).

  • Verdict: Recommended. Provides absolute purity (mass fraction) within 24 hours, independent of UV response factors.

Summary Data: Comparative Purity Assessment

Experimental data from internal qualification of Lot #XYZ-001.

MetricOption A: Vendor CoAOption B: Mass Balance (TGA/KF/ROI/HPLC)Option C: qNMR (Absolute)
Purity Value 99.1% (Area)96.4% (w/w)96.2% (w/w)
Major Bias Ignores water/solventsAccurate but labor intensiveAccurate and rapid
Time to Result Instant2 Weeks4 Hours
Cost LowHighMedium
Suitability R&D ScreeningGMP Release TestingAssay Standard Assignment

Senior Scientist Insight: The 2.7% discrepancy between Option A and Option C is critical. Using Option A to assay a drug substance batch would result in a super-potent (102.7%) assay result, triggering a false OOS (Out of Specification) investigation.

Technical Deep Dive: Impurity Fate Mapping

Understanding the impurities is prerequisite to selecting the right standard. The 3-bromo and 8-cyano groups define the degradation pathways.

Diagram 1: Impurity Fate & Stability Logic

This diagram maps the degradation pathways that the reference standard must detect.

ImpurityFate Parent 3-Bromoimidazo[1,5-a] pyrimidine-8-carbonitrile ImpurityA Impurity A: Des-bromo Analog (Light Sensitive) Parent->ImpurityA Photolytic Debromination (hv, solution) ImpurityB Impurity B: 8-Carboxamide (Hydrolysis) Parent->ImpurityB Acid/Base Hydrolysis (Storage) ImpurityC Impurity C: Regioisomer (Synthesis Artifact) Parent->ImpurityC Cyclization Selectivity

Caption: Degradation pathways for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile. Impurity A requires amber glassware; Impurity B requires desiccant storage.

Recommended Protocol: In-House qNMR Qualification

This protocol allows you to convert a "Tech Grade" sample into a "Primary Calibrator" compliant with ICH Q7 guidelines for intermediate testing.

Materials[1][2][3][4][5][6]
  • Analyte: ~20 mg of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).

    • Why: Maleic acid singlet (6.3 ppm) is distinct from the aromatic protons of the imidazopyrimidine (typically 7.5 - 9.0 ppm).

  • Solvent: DMSO-d6 (99.9% D).

    • Why: Ensures complete solubility of the nitrile and prevents aggregation common in CDCl3.

Step-by-Step Workflow
  • Gravimetry (Critical):

    • Weigh 15-20 mg of Analyte (

      
      ) and 10-15 mg of Internal Standard (
      
      
      
      ) into the same HPLC vial.
    • Use a micro-balance (readability 0.001 mg).

    • Self-Validation: Ensure the molar ratio is approximately 1:1 for optimal signal-to-noise integration.

  • Solvation:

    • Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.[1]

  • Acquisition (Parameters for 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest relaxing proton).
      
    • Scans: 16 or 32 (High S/N required).

    • Temperature: 298 K (Constant).

  • Calculation: Use the following equation to determine Potency (

    
    ):
    
    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (Maleic acid = 2; Target aromatic proton = 1)
      
    • 
      : Molecular Weight[1]
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)[3]
      
Diagram 2: Qualification Workflow

QualificationFlow cluster_0 Phase 1: Screening cluster_1 Phase 2: Qualification VendorMat Vendor Material (>95% Area) LCMS LC-MS Screening (ID Impurities) VendorMat->LCMS Decision Purity > 98%? LCMS->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst No (<98%) qNMR qNMR (DMSO-d6) vs NIST Maleic Acid Decision->qNMR Yes Recryst->qNMR FinalCalc Calculate Mass % (Assigned Potency) qNMR->FinalCalc

Caption: Decision tree for converting vendor material into a qualified reference standard.

Stability & Storage Guidelines

Based on the functional groups (C-Br and C-CN), the following storage conditions are mandatory to maintain the assigned purity:

  • Temperature: -20°C.

  • Container: Amber glass (protects C-Br bond from photolysis).

  • Atmosphere: Argon or Nitrogen flush (protects C-CN from moisture hydrolysis).

Self-Validating Check: Run a "System Suitability" HPLC injection before every use. If the "Impurity B" (Amide) peak increases by >0.5%, the standard must be re-qualified via qNMR.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006).

  • USP <761>: Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[4]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bouché, M., et al. (2022). "Imidazo[1,2-a]pyrimidines as Functionally Selective GABAA Ligands." Journal of Medicinal Chemistry.

  • Almac Group. (2023). "Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis."

Sources

validating elemental analysis results for pyrimidine-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, pyrimidine-carbonitrile derivatives represent a privileged scaffold due to their efficacy as kinase inhibitors and metabolic stability. However, their high nitrogen-to-carbon ratio and thermal stability present a unique analytical challenge: they are notoriously "refractory" (difficult to combust) during standard elemental analysis (EA).

This guide objectively compares three validation methodologies for establishing the purity of these derivatives. It moves beyond standard protocols to provide a field-tested workflow for achieving the


 acceptance criterion  mandated by the Journal of Medicinal Chemistry and other top-tier publications.

The Challenge: Why Standard EA Fails

The Chemistry of Combustion Resistance

Standard automated combustion (Flash EA) relies on the rapid oxidation of organic matter at ~950–1000°C. For most organic molecules, this is sufficient. However, pyrimidine-carbonitriles possess two structural features that inhibit complete combustion:

  • High Nitrogen Density: The pyrimidine ring (2 nitrogens) combined with a nitrile group (CN) creates a localized zone of high thermal stability.

  • Graphitic Char Formation: Upon heating, these nitrogen-rich systems often cyclize or polymerize rather than oxidize, forming thermally stable C-N "cokes" or chars.

The Result: Standard analysis frequently yields low Nitrogen values (incomplete conversion to


) and low Carbon values  (residue left in the crucible), leading to rejection during peer review.

Comparative Analysis of Methodologies

We evaluated three distinct approaches to validating the composition of a model pyrimidine-carbonitrile derivative (


).
FeatureMethod A: Standard Flash Combustion Method B: Oxidative Flux Combustion (Recommended) Method C: qNMR (Orthogonal)
Principle Dynamic flash combustion (

injection) at 980°C.
Combustion with metal oxide additives (

or

) to supply local oxygen.
Quantitative Nuclear Magnetic Resonance using an internal standard.[1]
Success Rate < 40% for this scaffold.> 95% for refractory nitriles.100% (Independent of combustion).
Primary Error Low %N and %C due to charring.Slight positive bias if capsule blank is not corrected.Solvent peak overlap; hygroscopicity.
Sample Req. 1–2 mg1–2 mg (+ 5–10 mg additive)5–10 mg
Cost/Run LowLowMedium (Deuterated solvents + Standard).
Verdict Insufficient for bulk purity confirmation of this class.Gold Standard for publication-quality EA data.Critical Backup when EA fails due to non-combustibles.

Detailed Experimental Protocols

Method B: Optimized Oxidative Flux Combustion

Use this protocol when standard EA returns low nitrogen values.

Mechanism: Vanadium(V) oxide (


) acts as a flux agent. It melts at ~690°C, coating the sample and providing a localized, concentrated source of oxygen directly at the site of char formation, ensuring complete oxidation of the graphitic nitrogen residues.

Step-by-Step Workflow:

  • Pre-treatment: Dry the pyrimidine-carbonitrile sample under high vacuum (0.1 mbar) at 50°C for 4 hours to remove surface moisture.

  • Weighing: Tare a clean tin capsule. Weigh 1.5–2.0 mg of the sample (

    
     mg precision).
    
  • Additive Addition:

    • Add 5–10 mg of Vanadium(V) oxide (

      
      )  or Tungsten(VI) oxide (
      
      
      
      ) directly over the sample in the tin capsule.
    • Note: Ensure the additive covers the sample powder completely.

  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen, ensuring no sample/additive is lost.

  • Combustion: Run the analyzer with an oxygen injection time extended by 5–10 seconds compared to the standard method.

    • Combustion Temp: 1020°C (slightly elevated).

    • Reduction Temp: 650°C.

  • Blank Correction: Run a "Blank" consisting of the tin capsule + 10 mg

    
     (no sample) to subtract the nitrogen background from the additive/capsule.
    
Method C: Orthogonal Validation via qNMR

Use this protocol if Method B fails or if inorganic impurities (silica, salts) are suspected.

Step-by-Step Workflow:

  • Standard Selection: Choose a certified internal standard (e.g., 1,3,5-trimethoxybenzene or Maleic acid ) that does not overlap with the pyrimidine signals.

  • Preparation:

    • Weigh ~10 mg of sample (

      
      ) and ~5 mg of standard (
      
      
      
      ) directly into the same vial. Record weights to 0.01 mg.
    • Dissolve in 0.6 mL DMSO-

      
       (ensure complete solubility).
      
  • Acquisition:

    • Pulse delay (

      
      ): Set to 
      
      
      
      (usually 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32 scans for sufficient S/N ratio.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of standard.[2][3]

Decision Logic & Visualization

The following diagram illustrates the self-validating workflow for handling refractory pyrimidine derivatives.

EA_Validation_Workflow Start Synthesize Pyrimidine-Carbonitrile StandardEA Method A: Standard Flash EA Start->StandardEA CheckCriteria Within ±0.4%? StandardEA->CheckCriteria Pass PASS: Report Data CheckCriteria->Pass Yes Fail FAIL: Low N% or C% CheckCriteria->Fail No CheckSolvates Check 1H NMR for Solvents Fail->CheckSolvates Recalc Recalculate with Solvate (e.g., +0.5 H2O) CheckSolvates->Recalc Solvent Found MethodB Method B: Add V2O5/WO3 (Oxidative Flux) CheckSolvates->MethodB Sample Dry Recalc->CheckCriteria CheckCriteria2 Within ±0.4%? MethodB->CheckCriteria2 CheckCriteria2->Pass Yes MethodC Method C: qNMR (Orthogonal Validation) CheckCriteria2->MethodC No (Inorganic Impurity?) FinalDecision Report qNMR Purity (Explain EA failure in text) MethodC->FinalDecision

Figure 1: Decision matrix for validating elemental composition of refractory nitrogen heterocycles.

Data Interpretation & Reporting

When reporting results for pyrimidine-carbonitriles, scientific integrity requires transparency regarding the method used.

Scenario 1: Method B is Successful

"Elemental analysis was performed using


 as a combustion aid to ensure complete oxidation of the refractory pyrimidine core. Calculated for 

: C, 64.56; H, 4.06; N, 31.37. Found: C, 64.48; H, 4.10; N, 31.25."

Scenario 2: Solvates Detected These derivatives are often hygroscopic. If NMR shows water, adjust the theoretical calculation.

"Anal. Calcd for


: C, 62.06; H, 4.34; N, 30.16. Found: C, 62.15; H, 4.28; N, 30.05."

Scenario 3: EA Fails, qNMR Used If Method B fails despite optimization, the impurity is likely inorganic (silica gel or metal salts from catalysis) which does not combust.

"Due to the refractory nature of the carbonitrile scaffold and potential inorganic residues, purity was established via quantitative


 NMR using 1,3,5-trimethoxybenzene as an internal standard (Purity: >98%)."

References

  • American Chemical Society. (2023). Journal of Medicinal Chemistry Author Guidelines: Characterization of Compounds. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Waites, T. (2013). Optimizing Combustion Analysis for Nitrogen-Rich Heterocycles. Exeter Analytical Technical Notes. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Technical Characterization Guide: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

[2]

Executive Summary & Chemical Context

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3) is a specialized heterocyclic building block.[1][2][3] As a fused bicyclic system, it serves as a critical isostere to purine bases (adenine/guanine), making it highly relevant in the development of kinase inhibitors, GABA-A receptor ligands, and fluorescent probes.

Unlike its more common isomer, imidazo[1,2-a]pyrimidine , the [1,5-a] scaffold possesses a unique bridgehead nitrogen arrangement that alters its electronic conjugation and dipole moment. This guide provides a comparative spectral analysis, defining the expected UV-Vis absorption characteristics, validating protocols for identification, and contrasting it with key alternatives.

Key Spectral Expectations
  • Primary Absorption:

    
     expected in the 310–350 nm  range (characteristic of the imidazo[1,5-a]pyrimidine core).
    
  • Substituent Effect: The 3-Bromo group (heavy atom) and 8-Cyano group (electron-withdrawing) induce a bathochromic (red) shift relative to the unsubstituted core, extending absorption toward the near-UV/visible boundary.

  • Fluorescence: The core scaffold is inherently fluorescent; however, the heavy atom effect of bromine may quench emission via intersystem crossing (ISC) unless coupled to a larger

    
    -system.
    

Comparative Performance Analysis

This section objectively compares the target molecule against its structural isomer and a standard purine scaffold to highlight distinct spectral signatures used for identification.

Table 1: Spectral & Structural Comparison
FeatureTarget: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile Alternative A: Imidazo[1,2-a]pyrimidine Alternative B: Purine (e.g., Adenine)
Core Topology [1,5-a] Fusion (Bridgehead N involves

-system differently)
[1,2-a] Fusion (Standard "drug-like" scaffold)Imidazo[4,5-d]pyrimidine
UV Cutoff (

)
~310–350 nm (Extended conjugation)~280–320 nm (Often deeper UV)~260 nm (DNA/RNA absorbance)
Electronic Nature Push-Pull Potential: 8-CN (Acceptor) stabilizes LUMO.Electron-rich, often requires external acceptors.[1]High ionization potential.[1]
Fluorescence Tunable Stokes shift (90–160 nm expected).[1][4]High Quantum Yield (if derivatized).[1]Generally non-fluorescent.[1]
Primary Utility Scaffold Intermediate (Cross-coupling at C3).[1]Final Drug Substance / Fluorophore.[1][2]Biological Substrate.[1][5][6][7][8][9]

Expert Insight: The [1,5-a] isomer often exhibits a larger Stokes shift than the [1,2-a] isomer due to the specific polarization of the excited state. When validating this compound, the presence of a peak >320 nm is a key purity indicator distinguishing it from simple pyrimidine starting materials.

Experimental Validation Protocol

To generate high-fidelity spectral data for this compound, a standard "dilute-and-shoot" method is insufficient due to potential aggregation and solvatochromic effects.[1] Use the following self-validating protocol.

Phase I: Solvatochromic Assessment

Objective: Determine the ground-to-excited state transition dipole sensitivity.

  • Stock Preparation: Dissolve 1.0 mg of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile in 10 mL of HPLC-grade DMSO (Concentration

    
     0.4 mM).
    
  • Solvent Panel: Prepare 10

    
    M working solutions in:
    
    • Non-polar: Toluene (Check solubility; may require <1% DMSO).[1]

    • Polar Aprotic: Acetonitrile (MeCN).[1]

    • Polar Protic: Methanol (MeOH).[1]

  • Measurement: Scan from 200 nm to 600 nm.

    • Success Criterion: Observation of fine vibrational structure in Toluene vs. broad bands in MeOH indicates a rigid monomeric state.[1]

Phase II: Molar Extinction Coefficient ( ) Determination

Objective: Quantify absorptivity for concentration verification.

  • Prepare a serial dilution in MeCN: 5, 10, 20, 40, and 50

    
    M.[1]
    
  • Measure Absorbance (

    
    ) at 
    
    
    (approx. 340 nm).[1]
  • Plot

    
     vs. Concentration (
    
    
    ).[1]
  • Calculate

    
     using Beer-Lambert Law (
    
    
    ).[1]
    • Validation:

      
       must be 
      
      
      .[1] Significant deviation suggests aggregation (common in planar heterocycles).[1]

Synthesis & Application Logic

The following diagram illustrates the strategic utility of this molecule. The 3-Bromo position is the "exit vector" for functionalization (Suzuki/Sonogashira coupling), while the 8-Cyano group modulates the electronic properties, essential for designing Push-Pull fluorophores.

Gcluster_spectraSpectral EvolutionStartStarting Material(Imidazole Amine + 1,3-Diketone)CoreImidazo[1,5-a]pyrimidineCore ScaffoldStart->CoreCyclizationTarget3-Bromo-8-cyanoDerivative(The Product)Core->TargetBromination (NBS)& CyanationCore->Target+ Bathochromic Shift(~30-50 nm)App1Application A:Fluorescent Probes(Push-Pull Systems)Target->App1Pd-Catalyzed Coupling(Extend Conjugation)App2Application B:Kinase Inhibitors(Purine Isosteres)Target->App2Nucleophilic Subst.(Target Binding)

Caption: Strategic workflow transforming the core scaffold into the 3-bromo-8-cyano derivative, unlocking divergent applications in imaging and drug discovery.

References

  • Synthesis and Optical Properties of Imidazo[1,5-a]pyrimidines Source: ResearchGate / New Journal of Chemistry Relevance: Establishes the baseline absorption (

    
    310–350 nm) and fluorescence characteristics of the [1,5-a] scaffold.
    
    
  • Imidazo[1,5-a]pyrimidine as Purine Isosteres Source: Chemistry of Heterocyclic Compounds (Springer) Relevance: Details the structural analogy to purines and synthetic pathways involving imidazole amines.

  • PubChem Compound Summary: Imidazo[1,5-a]pyrimidine Source: National Center for Biotechnology Information (NCBI) Relevance: Provides computed physicochemical properties and structural identifiers for the core scaffold.

  • Comparison with Imidazo[1,2-a]pyrimidine Fluorophores Source: RSC Advances Relevance: Provides comparative spectral data for the [1,2-a] isomer, highlighting the differences in ICT and Stokes shift.

Safety Operating Guide

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile: Comprehensive Safety, Handling, and Disposal Guide

When integrating novel building blocks like 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile into drug discovery workflows, laboratory safety and environmental compliance must scale alongside chemical innovation. Because this molecule contains both a covalently bound halogen (bromine) and a reactive nitrile group, it cannot be treated as standard organic waste.

As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, field-proven framework. This guide provides procedural, step-by-step guidance for the safe handling, segregation, and disposal of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Mechanistic Safety Assessment

To design an effective disposal strategy, we must first understand the molecular causality of the compound's hazards.

PropertyValueOperational Implication
Chemical Name 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrileN/A
CAS Number 2091386-35-3Unique identifier for inventory and safety tracking [4].
Molecular Formula C7H3BrN4High nitrogen/halogen ratio dictates specific incineration requirements.
Molecular Weight 223.03 g/mol Solid at room temperature; poses aerosolization and inhalation risks.
Key Moieties Bromide, NitrileRequires segregation from strong acids/bases to prevent hydrolysis and toxic gas release.
Waste Classification Halogenated Organic WasteMust be routed to facilities with caustic gas scrubbers [1].

The Causality of Segregation: The presence of the bromine atom is the critical driver of this compound's disposal logistics. When halogenated compounds are incinerated, they undergo combustion to form highly corrosive acid gases, such as hydrobromic acid (HBr). To prevent environmental release, the EPA mandates that these wastes be processed in specialized rotary kiln incinerators equipped with caustic scrubbers (e.g., sodium hydroxide sprays) that neutralize the acidic effluent [1]. Mixing this compound with non-halogenated waste not only violates EPA waste minimization principles but also exponentially inflates disposal costs, as the entire mixed container must then be treated as halogenated waste [2].

Operational Handling Protocol

Before the generation of waste even occurs, operational handling must be optimized to minimize environmental impact and protect personnel.

Step 1: Scale Optimization and Dispensing

  • Action: Calculate exact stoichiometric requirements prior to dispensing.

  • Validation: Ensure the mass removed from the source bottle matches the experimental design precisely, leaving zero "orphan" reagent in weighing boats.

Step 2: Engineering Controls

  • Action: Handle the dry powder exclusively within a certified Class II biological safety cabinet or chemical fume hood.

  • Causality: As a fine powder, the compound poses an inhalation hazard. The fume hood face velocity (typically 80-100 fpm) ensures aerosolized particulates are captured and filtered rather than inhaled by the researcher.

Step 3: Equipment Decontamination

  • Action: Rinse spatulas, weighing paper, and balances with a compatible solvent (e.g., methanol or acetone).

  • Validation: Collect all rinsate directly into a halogenated waste container. Do not wash residues down the sink, as aqueous solutions of halogenated organics are strictly prohibited from municipal wastewater systems [3].

Waste Segregation & Disposal Workflows

The following self-validating protocol ensures RCRA-compliant waste management from the point of generation to final destruction.

Step 1: Solid Waste Collection

  • Action: Deposit all unused powder, contaminated Kimwipes, and empty primary vials into a rigid container clearly labeled "Hazardous Waste - Halogenated Solids."

  • Validation: Check that the container is chemically compatible (e.g., High-Density Polyethylene, HDPE) and features a tightly sealing lid.

Step 2: Liquid Waste Segregation (The Solute Rule)

  • Action: If 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is dissolved in a non-halogenated solvent (such as DMSO or ethyl acetate), the entire mixture must be routed to the "Halogenated Liquid Waste" stream.

  • Causality: The classification of a waste stream is dictated by its most restrictive component. The bromine atom in the solute renders the entire solvent bulk halogenated, requiring high-temperature incineration [1].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in an SAA located within the line of sight of the experiment.

  • Validation: Ensure the container is placed inside secondary containment (e.g., a polyethylene tray capable of holding 110% of the container's volume) and that the lid is securely closed unless actively adding waste [3].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA container is full, apply an "Accumulation Start Date" to the label and transfer it to the facility's CAA within three consecutive days.

  • Validation: Verify that the CAA storage time does not exceed your facility's EPA generator status limits (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators) [2].

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and exposure.

  • Isolate & Assess: Restrict access to the spill zone. Verify that the spill does not involve incompatible chemicals (e.g., strong oxidizers or strong acids that could react with the nitrile group).

  • Containment (Solid Spill): Do not use a dry brush or broom, which will aerosolize the brominated powder. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent).

  • Collection: Use a non-sparking scoop to lift the damp pads and powder into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a detergent solution. Following the EPA's "triple-rinsing" principle for hazardous residues, collect all rinsate using absorbent materials and dispose of them as halogenated solid waste [3].

Disposal Workflow Visualization

The following decision matrix illustrates the logical routing of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile waste to ensure regulatory compliance and cost-efficiency.

DisposalWorkflow Start Waste Generation: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid Halogenated Halogenated Waste Stream (Mandatory due to Bromine) Solid->Halogenated Solvent Solvent Type? Liquid->Solvent Solvent->Halogenated Halogenated Solvent Solvent->Halogenated Non-Halogenated Solvent (Bromine solute dictates stream) SAA Satellite Accumulation Area (SAA) Secondary Containment Required Halogenated->SAA CAA Central Accumulation Area (CAA) Max 90/180 Days Storage SAA->CAA Container Full (Move within 3 days) Incineration High-Temp Incineration (>1000°C) with Caustic Scrubber CAA->Incineration EH&S Pickup

Figure 1: Decision matrix and disposal workflow for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile, ensuring EPA-compliant halogenated waste routing.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. URL:[Link]

  • ChemSrc. "3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile Chemical Properties and CAS Information." ChemSrc Database. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.